Product packaging for Ecgonidine(Cat. No.:CAS No. 484-93-5)

Ecgonidine

カタログ番号: B1247834
CAS番号: 484-93-5
分子量: 167.2 g/mol
InChIキー: HZGRVVUQEIBCMS-HTRCEHHLSA-N

説明

Ecgonidine, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1247834 Ecgonidine CAS No. 484-93-5

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

484-93-5

分子式

C9H13NO2

分子量

167.2 g/mol

IUPAC名

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H13NO2/c1-10-6-2-4-7(9(11)12)8(10)5-3-6/h4,6,8H,2-3,5H2,1H3,(H,11,12)/t6-,8-/m1/s1

InChIキー

HZGRVVUQEIBCMS-HTRCEHHLSA-N

SMILES

CN1C2CCC1C(=CC2)C(=O)O

異性体SMILES

CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O

正規SMILES

CN1C2CCC1C(=CC2)C(=O)O

他のCAS番号

127379-23-1
484-93-5

同義語

(1S,5R)-8-methyl-8-azabicyclo(3.2.1)oct-2-ene-2-carboxylic acid
ecgonidine

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Ecgonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic context of ecgonidine. All quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are included. Visualizations of the chemical structure and relevant biological pathways are provided in Graphviz DOT language as specified.

Chemical Structure and Identification

This compound, also known as anhydroecgonine, is a tropane alkaloid structurally related to cocaine. Its chemical identity is defined by the systematic IUPAC name: (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid .[1] The structure features a bicyclic tropane core with a double bond in the seven-membered ring and a carboxylic acid group attached to this double bond.

Below is a 2D representation of the chemical structure of this compound generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

The key chemical and pharmacokinetic properties of this compound are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the design of analytical methods.

PropertyValueReference(s)
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.20 g/mol [1]
CAS Number 484-93-5[2]
IUPAC Name (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid[1]
Synonyms Anhydroecgonine[2]
Half-life (in sheep) 94–137 minutes[2][3]

Synthesis of this compound

This compound can be synthesized through the acid-catalyzed dehydration and hydrolysis of cocaine. The following is a detailed experimental protocol for the synthesis of anhydroecgonine hydrochloride (the hydrochloride salt of this compound).

Experimental Protocol: Synthesis of Anhydroecgonine Hydrochloride from Cocaine Hydrochloride

This protocol is adapted from the synthesis of anhydroecgonine methyl ester (AEME) where anhydroecgonine hydrochloride is a key intermediate.[4][5]

Materials:

  • Cocaine hydrochloride (5 mM, 1.70 g)

  • Concentrated hydrochloric acid (50 ml)

  • Water (30 ml)

  • Diethyl ether

Procedure:

  • A solution of 5 mM (1.70 g) cocaine hydrochloride in 50 ml of concentrated hydrochloric acid is refluxed for 24 hours.

  • The mixture is then cooled to room temperature.

  • The cooled mixture is diluted with 30 ml of water.

  • To remove the resulting benzoic acid, the aqueous solution is extracted with diethyl ether (2 x 25 ml).

  • The aqueous phase is then evaporated to dryness under a vacuum.

  • The resulting white solid is further dried under vacuum at 100°C for 24 hours.

  • This procedure yields crude anhydroecgonine hydrochloride (0.96 g, 95% yield), which can be used in subsequent steps without further purification. The product can be confirmed by its melting point of 239°C–244°C.[4][5]

Biological Context and Signaling Pathways

This compound is primarily of interest as a biomarker for the use of "crack" cocaine. It is not directly a pyrolysis product but is the metabolite of methylthis compound (anhydroecgonine methyl ester, AEME), which is formed during the heating of cocaine base.[2] The metabolic conversion of methylthis compound to this compound is catalyzed by butyrylcholine esterase.[6]

metabolic_pathway CocaineBase Cocaine Base Pyrolysis Pyrolysis (Smoking) CocaineBase->Pyrolysis Methylthis compound Methylthis compound (AEME) Pyrolysis->Methylthis compound Metabolism Metabolism (Butyrylcholine Esterase) Methylthis compound->Metabolism This compound This compound Metabolism->this compound

Caption: Metabolic Pathway to this compound.

Signaling Pathway of the Precursor, Methylthis compound

While there is a lack of specific data on the signaling pathways of this compound itself, its immediate precursor, methylthis compound, has been shown to act as a muscarinic acetylcholine receptor (mAChR) agonist.[7] This activity is believed to contribute to the toxicity associated with crack cocaine use. The proposed pathway involves the activation of M1 muscarinic receptors, leading to downstream cellular effects.

signaling_pathway Methylthis compound Methylthis compound (AEME) M1_Receptor M1 Muscarinic Receptor Methylthis compound->M1_Receptor Agonist Binding G_Protein Gq/11 Protein Activation M1_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Increased Intracellular Ca²⁺ IP3_DAG->Ca_Release Caspase_Activation Caspase Pathway Activation Ca_Release->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed Signaling Pathway of Methylthis compound.

Quantitative Pharmacological Data

CompoundParameterValue / ObservationReceptor/SystemReference(s)
This compound Half-life (in sheep)94–137 minutesIn vivo[2][3]
Methylthis compound Neurotoxicity (in vitro)Decrease in mitochondrial metabolism at > 10⁻¹ mMRat primary hippocampal cells[4]
Methylthis compound Caspase-3 Activation (in vitro)Increased after 6 hours with 0.1 and 1.0 mM exposureRat primary hippocampal cells[4]
Cocaine Binding Affinity (Ki)40 µMM1 Muscarinic Receptor[8]
Cocaine Binding Affinity (Ki)19 µMM2 Muscarinic Receptor[8]

Experimental Protocols for Pharmacological Analysis

The following are descriptions of standard experimental methodologies that can be employed to study the pharmacological properties of this compound and related compounds.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound at human muscarinic acetylcholine receptor subtypes (M1-M5).

General Procedure:

  • Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO-K1) cells individually expressing one of the human mAChR subtypes (hM1-hM5) are used.

  • Assay Buffer: A suitable buffer, such as 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.5, is prepared.

  • Radioligand: A tritiated antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), is used as the radioligand.

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

Fluo-4 Calcium Efflux Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the M1 mAChR, by measuring changes in intracellular calcium.

Objective: To determine if this compound acts as an agonist or antagonist at the hM1 receptor.

General Procedure:

  • Cell Culture: CHO-K1 cells expressing the hM1 receptor are seeded in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Addition: The test compound (this compound) is added to the wells. To test for antagonistic activity, the cells are pre-incubated with this compound before the addition of a known agonist (e.g., carbachol).

  • Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: An increase in fluorescence upon addition of the compound indicates agonist activity. A lack of response, but an inhibition of the agonist-induced response, indicates antagonist activity. Dose-response curves can be generated to determine EC50 (for agonists) or IC50 (for antagonists).[9][10]

References

An In-Depth Technical Guide to the Chemical Properties of Anhydroecgonine and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of anhydroecgonine, also known as ecgonidine, and its prominent derivative, anhydroecgonine methyl ester (AEME). Anhydroecgonine is a tropane alkaloid structurally related to cocaine and serves as a key metabolite of AEME. AEME, also referred to as methylthis compound, is a primary pyrolysis product formed during the smoking of crack cocaine. Understanding the distinct characteristics of these compounds is crucial for research in toxicology, pharmacology, and the development of potential therapeutic interventions for cocaine abuse. This guide will delineate their chemical properties, synthesis, metabolic pathways, and biological activities, presenting data in a clear and comparative format.

Chemical Identity and Nomenclature

Anhydroecgonine and this compound are synonymous terms for the carboxylic acid form of the molecule. Anhydroecgonine methyl ester (AEME) is the corresponding methyl ester. The structural relationship is analogous to an acid and its ester derivative.

IdentifierAnhydroecgonine / this compoundAnhydroecgonine Methyl Ester (AEME) / Methylthis compound
Systematic IUPAC Name (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acidMethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate
CAS Number 484-93-543021-26-7
Molecular Formula C₉H₁₃NO₂C₁₀H₁₅NO₂
Molecular Weight 167.21 g/mol 181.23 g/mol
Synonyms Anhydroecgonine, this compoundAEME, Methylthis compound, Methyl this compound

Comparative Chemical and Physical Properties

This section summarizes the known quantitative data for the chemical and physical properties of anhydroecgonine and AEME. Experimental data for the free carboxylic acid (anhydroecgonine) is limited in the literature; therefore, some properties of its hydrochloride salt are included.

PropertyAnhydroecgonine / this compoundAnhydroecgonine Methyl Ester (AEME)
Physical State White solid (as hydrochloride salt)White crystalline solid
Melting Point 239-244 °C (hydrochloride salt)[1]96-98 °C (freebase cocaine from which it is derived has a similar melting point)[1]
Boiling Point Data not availableData not available
Solubility Water: Soluble (as hydrochloride salt)[2] Organic Solvents: Data not availableWater: Limited solubility[3] Ethanol: Soluble[3] Chloroform: Soluble[3] Acetonitrile: Soluble (10 mg/mL)[4]
pKa Data not availableData not available
λmax Data not available218 nm[4]

Synthesis and Metabolic Pathways

Synthesis of Anhydroecgonine Hydrochloride from Cocaine

Anhydroecgonine is not typically synthesized as a primary target but is often prepared from cocaine for research purposes. The following workflow illustrates the synthesis of anhydroecgonine hydrochloride.

Synthesis of Anhydroecgonine Hydrochloride cocaine_hcl Cocaine Hydrochloride reflux Reflux with concentrated HCl for 24h cocaine_hcl->reflux mixture Reaction Mixture reflux->mixture extraction Extraction with Diethyl Ether mixture->extraction aqueous_phase Aqueous Phase extraction->aqueous_phase Removes Benzoic Acid evaporation Evaporation under Vacuum aqueous_phase->evaporation crude_product Crude Anhydroecgonine HCl evaporation->crude_product drying Drying under Vacuum at 100°C crude_product->drying final_product Anhydroecgonine Hydrochloride drying->final_product

Synthesis of Anhydroecgonine Hydrochloride from Cocaine.
Metabolic Conversion of AEME to this compound

AEME is metabolized in the body to this compound. This biotransformation is a key aspect of its toxicokinetics and is relevant for the analytical detection of crack cocaine use.

Metabolic Pathway of AEME AEME Anhydroecgonine Methyl Ester (AEME) hydrolysis Enzymatic Hydrolysis (Esterases in liver, lung, kidney, brain) AEME->hydrolysis This compound Anhydroecgonine (this compound) hydrolysis->this compound

Metabolic conversion of AEME to this compound.

Experimental Protocols

Synthesis of Anhydroecgonine Hydrochloride

This protocol is based on the method described by Garcia et al.[1].

  • Reaction Setup: A solution of 5 mM (1.70 g) cocaine hydrochloride is refluxed in 50 mL of concentrated hydrochloric acid for 24 hours.

  • Extraction: The reaction mixture is cooled to room temperature, diluted with 30 mL of water, and extracted twice with 255 mL of diethyl ether to remove benzoic acid.

  • Isolation: The aqueous phase is collected and evaporated to dryness under a vacuum.

  • Drying: The resulting white solid is further dried under vacuum at 100°C for 24 hours to yield crude anhydroecgonine hydrochloride. The product can be confirmed by its melting point (239°C–244°C)[1].

Determination of Melting Point

The melting point of a solid sample can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point device).

  • A small amount of the finely powdered dry sample is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The sample is heated at a steady rate, and the temperature range over which the sample melts is recorded.

Solubility Testing

A general protocol for determining the solubility of a carboxylic acid like anhydroecgonine.

  • Water Solubility: Add a small, weighed amount of the compound to a known volume of deionized water at a specific temperature. Stir or sonicate the mixture for a set period. If the solid dissolves completely, it is considered soluble. If not, the mixture is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Organic Solvent Solubility: Repeat the above procedure with various organic solvents (e.g., ethanol, chloroform, acetonitrile) to determine solubility in non-aqueous media.

  • Aqueous Base/Acid Solubility: To assess the acidic nature, test solubility in aqueous solutions of sodium bicarbonate and sodium hydroxide. Effervescence with sodium bicarbonate is a strong indicator of a carboxylic acid.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • A known concentration of the amino acid (anhydroecgonine) is dissolved in a known volume of deionized water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Analytical Characterization (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the detection and quantification of anhydroecgonine and its metabolites.

  • Sample Preparation: Biological samples (e.g., urine, blood) are typically subjected to solid-phase extraction (SPE) to isolate the analytes of interest.

  • Derivatization: Due to the polarity of anhydroecgonine, derivatization (e.g., with BSTFA to form a trimethylsilyl derivative) is often necessary to improve its volatility and chromatographic properties.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification.

Biological Activity and Signaling Pathways

The biological effects of AEME have been more extensively studied than those of anhydroecgonine itself. AEME is known to have cholinergic agonist properties and to be neurotoxic[1][5].

Muscarinic Cholinergic Receptor Interaction of AEME

AEME acts as a partial agonist at M1 and M3 muscarinic acetylcholine receptors and an antagonist at M2, M4, and M5 receptors[6]. The activation of M1 and M3 receptors by AEME can lead to an increase in intracellular calcium, which may trigger downstream signaling cascades, including the activation of caspase pathways, ultimately leading to neuronal apoptosis[1][6]. The neurotoxicity of AEME has been shown to be preventable by atropine, a non-selective muscarinic receptor antagonist[1][5].

AEME Signaling Pathway AEME Anhydroecgonine Methyl Ester (AEME) M1_M3 M1/M3 Muscarinic Receptors AEME->M1_M3 Partial Agonist PLC Phospholipase C Activation M1_M3->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Caspase Caspase Pathway Activation Ca_release->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis Atropine Atropine Atropine->M1_M3 Antagonist

AEME-induced signaling leading to apoptosis.

While anhydroecgonine is a metabolite of AEME, its direct interaction with muscarinic receptors has not been as thoroughly characterized. It is plausible that it may have a different affinity and efficacy profile at these receptors compared to its methyl ester. Further research is needed to elucidate the specific biological activities of anhydroecgonine.

Conclusion

This technical guide has provided a detailed comparison of the chemical properties of anhydroecgonine (this compound) and its methyl ester, AEME. While they are closely related structurally, their physicochemical properties and, consequently, their pharmacokinetic profiles differ. The available data highlight the neurotoxic potential of AEME, mediated in part through its interaction with muscarinic cholinergic receptors. Anhydroecgonine, as the primary metabolite of AEME, is a crucial analyte for forensic and toxicological analysis. The experimental protocols provided herein offer a foundation for researchers working with these compounds. Further investigation into the specific biological activities and quantitative chemical properties of anhydroecgonine is warranted to fully understand its role in the context of cocaine pyrolysis product toxicity.

References

A Technical Guide to the Pharmacokinetics of Ecgonidine: Current Knowledge and Research Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for ecgonidine in living human plasma is not available in published scientific literature. This guide summarizes the current understanding of this compound based on its role as a metabolite of a cocaine pyrolysis product, findings from post-mortem human samples, and pharmacokinetic studies in animal models.

Introduction

This compound (anhydroecgonine) is a significant metabolite of methylthis compound (anhydroecgonine methyl ester), a primary pyrolysis product formed when cocaine is smoked ("crack" cocaine).[1][2][3] Its presence in biological fluids is a specific biomarker for this route of cocaine administration.[3] Understanding the disposition of this compound is crucial for forensic toxicology and for developing a complete picture of cocaine's metabolic fate. This technical guide consolidates the available scientific information on this compound, focusing on its formation, analytical detection, and the limited pharmacokinetic data from animal studies, while highlighting the critical need for research in human subjects.

Metabolic Pathway of this compound

This compound is not a direct metabolite of cocaine administered via non-pyrolytic routes. It is formed through a two-step process initiated by the high temperatures associated with smoking crack cocaine.

  • Pyrolysis of Cocaine: When heated, cocaine base undergoes pyrolysis to form methylthis compound.[1]

  • Metabolism of Methylthis compound: Methylthis compound is then hydrolyzed by esterases in the body to form this compound.[3][4]

This metabolic conversion is a key focus in forensic analysis to differentiate between routes of cocaine administration.

Cocaine Cocaine Base Methylthis compound Methylthis compound (AEME) Cocaine->Methylthis compound Pyrolysis (Smoking) This compound This compound (Anhydroecgonine) Methylthis compound->this compound Esterase-mediated Hydrolysis

Figure 1: Metabolic pathway of this compound formation from smoked cocaine.

Pharmacokinetic Data

There are no controlled studies detailing the pharmacokinetic parameters of this compound in human plasma.[2][5][6] The majority of human data comes from the analysis of post-mortem blood and urine from cocaine users.[1][2]

A study conducted in sheep provides the only available pharmacokinetic insights into this compound.[3][5] Following intravenous administration of methylthis compound, the pharmacokinetic parameters for both the parent compound and its metabolite, this compound, were determined.

ParameterMethylthis compound (in sheep)This compound (in sheep)Reference
Half-life (t½) 18 - 21 minutes94 - 137 minutes[3][5]

This data from an animal model suggests that this compound has a significantly longer half-life than its precursor, methylthis compound, making it a more persistent biomarker of cocaine smoking.[3]

While pharmacokinetic parameters are unavailable, concentrations of this compound and its metabolites have been reported in post-mortem (PM) and living individual (LV) urine samples.

AnalyteSample TypeConcentration RangeReference
Nor-ecgonidine LV Urine0 - 163 ng/mL[1][2]
Nor-ecgonidine PM Urine0 - 75 ng/mL[1][2]
Ethyl this compound PM Urine0 - 39 ng/mL[1][2]

This compound was found to be the major metabolite of methylthis compound, present in 77% of post-mortem and 88% of living individual specimens that were positive for the main cocaine metabolite, benzoylecgonine.[1][2]

Experimental Protocols

Detailed experimental protocols for human pharmacokinetic studies of this compound are not available due to the absence of such studies. However, the methodologies for the detection and quantification of this compound in biological samples are well-documented.

In vitro studies have shown that methylthis compound is unstable in plasma and degrades to this compound.[4] This degradation is influenced by temperature and pH, and is mediated by both chemical hydrolysis at basic pH and enzymatic hydrolysis by butyrylcholinesterase.[4] Therefore, proper sample handling is critical for accurate analysis.

  • Anticoagulant: Sodium fluoride is often used as an esterase inhibitor to prevent the in vitro conversion of methylthis compound to this compound.[4][7]

  • Storage Temperature: Samples should be stored at low temperatures (-80°C) to ensure the stability of methylthis compound.[7]

A common method for the analysis of this compound involves solid-phase extraction (SPE) followed by GC-MS.

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (3 mL) SPE Solid-Phase Extraction Plasma->SPE Elution Elution SPE->Elution Derivatization Derivatization (if required) Elution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Quantification GCMS->Data

Figure 2: General workflow for the analysis of this compound in plasma.

Protocol Outline:

  • Sample Preparation: 3 mL of blood or urine is typically used.[1]

  • Extraction: Solid-phase extraction is employed to isolate the analytes of interest.[1][8]

  • Derivatization: For GC-MS analysis, derivatization is often necessary to improve the chromatographic properties of the analytes.[6]

  • Analysis: The prepared sample is then analyzed by a GC-MS system.[1]

  • Quantification: The limits of detection for this compound and related compounds are typically in the range of 0.5 to 16 ng/mL.[1][2]

Conclusion and Future Directions

This compound is a critical biomarker for identifying the use of smoked cocaine. While analytical methods for its detection are established, a significant gap exists in our understanding of its pharmacokinetics in humans. The lack of controlled human studies means that crucial parameters such as half-life, peak plasma concentration, and volume of distribution in humans remain unknown. Future research should prioritize controlled administration studies in human volunteers to elucidate the pharmacokinetics of both methylthis compound and this compound. This knowledge would be invaluable for forensic interpretation, clinical toxicology, and a more complete understanding of cocaine's effects and metabolism.

References

Ecgonidine: A Comprehensive Technical Guide to its Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine (anhydroecgonine) is a significant metabolite in the complex biotransformation pathway of cocaine, particularly when the drug is consumed via smoking, as in the case of "crack" cocaine. Its detection in biological matrices serves as a definitive biomarker for this specific route of administration. This technical guide provides an in-depth exploration of the metabolic and excretory pathways of this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the quantitative aspects of its pharmacokinetics, comprehensive experimental protocols for its analysis, and visual representations of its metabolic journey and analytical workflows.

Metabolism of this compound

This compound is not a direct metabolite of cocaine but is rather formed from the hydrolysis of methylthis compound (anhydroecgonine methyl ester, AEME), a primary pyrolysis product of crack cocaine.[1] The transformation of methylthis compound to this compound is a critical step in its metabolic fate.

The metabolic conversion is primarily hydrolytic and can occur through two main mechanisms:

  • Enzymatic Hydrolysis: This process is mediated by esterases present in the body. Butyrylcholinesterase, found in plasma and liver, has been identified as a key enzyme responsible for the hydrolysis of the methyl ester group of methylthis compound to form this compound.[2]

  • Chemical Hydrolysis: Methylthis compound can also undergo non-enzymatic hydrolysis to this compound, particularly at a basic pH.[2]

Metabolic Pathway of this compound Formation

cluster_0 Smoking of Crack Cocaine cluster_1 Pyrolysis cluster_2 Metabolism cluster_3 Excretion Crack_Cocaine Crack Cocaine (Cocaine Freebase) Methylthis compound Methylthis compound (AEME) Crack_Cocaine->Methylthis compound Heat This compound This compound Methylthis compound->this compound Hydrolysis (Butyrylcholinesterase, Chemical) Urine Urinary Excretion This compound->Urine

Metabolic pathway of this compound formation from crack cocaine.

Pharmacokinetics and Excretion

This compound exhibits a longer half-life than its precursor, methylthis compound, making it a more reliable and persistent biomarker for detecting crack cocaine use.[3] It is primarily excreted in the urine.

Quantitative Pharmacokinetic and Excretion Data
ParameterValueSpeciesMatrixCitation
Half-life of Methylthis compound 18 - 21 minutesSheepBlood[3][4]
Half-life of this compound 94 - 137 minutesSheepBlood[3]
Urinary Cmax of Ecgonine 6-14 mole % of Benzoylecgonine CmaxHumanUrine[1][5]
Urinary Detection Window of Ecgonine Up to 98 hours (low doses)HumanUrine[1]
This compound Presence in Urine (Smokers) 88% of living individualsHumanUrine[6][7]
This compound Presence in Urine (Post-mortem) 77% of casesHumanUrine[6][7]
Nor-ecgonidine Concentration in Urine (Living) 0 - 163 ng/mLHumanUrine[6][7]
Nor-ecgonidine Concentration in Urine (Post-mortem) 0 - 75 ng/mLHumanUrine[6][7]
Ethyl this compound Concentration in Urine (Post-mortem) 0 - 39 ng/mLHumanUrine[6][7]

Note: Some studies report on "ecgonine" which can be formed from multiple cocaine metabolites, but in the context of smoked cocaine, this compound is a significant contributor to this pool and its detection is key.

Experimental Protocols for this compound Analysis

The analysis of this compound in biological samples, primarily urine, typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Representative Experimental Workflow for GC-MS Analysis of this compound in Urine

cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Derivatization & Analysis Sample Urine Sample Collection Spike Spike with Internal Standard (e.g., this compound-d3) Sample->Spike Hydrolysis Enzymatic Hydrolysis (optional, for conjugated metabolites) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (Mixed-mode cation exchange) Hydrolysis->SPE Derivatization Derivatization (e.g., Silylation with BSTFA/MTBSTFA) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

A typical workflow for the analysis of this compound in urine by GC-MS.

Detailed Methodologies

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Objective: To isolate this compound and other analytes from the urine matrix.

  • Protocol:

    • To 1-3 mL of urine, add an internal standard (e.g., this compound-d3).

    • If necessary, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave any conjugated metabolites.

    • Condition a mixed-mode solid-phase extraction cartridge (containing both hydrophobic and ion-exchange functionalities) with methanol followed by a buffer (e.g., phosphate buffer, pH 6-7).

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., dilute methanol) to remove interferences.

    • Elute the analytes with a more polar organic solvent, often made basic with ammonium hydroxide (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2 v/v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization for GC-MS Analysis

  • Objective: To increase the volatility and thermal stability of the polar this compound molecule for gas chromatography.

  • Protocol:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Heat the mixture at a specified temperature (e.g., 70-90°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization.

    • The sample is now ready for injection into the GC-MS system.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph:

    • Column: A non-polar or a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial low temperature (e.g., 100-150°C) held for a short period, followed by a temperature ramp (e.g., 10-25°C/min) to a final high temperature (e.g., 280-300°C) to elute all analytes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound and the internal standard. For the TMS derivative of this compound, characteristic ions would be monitored.

    • Data Analysis: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

4. Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

For a more direct analysis without derivatization, UPLC-QTOF-MS can be employed.

  • Sample Preparation: Similar SPE protocol as for GC-MS, but the final dried extract is reconstituted in the mobile phase.

  • UPLC:

    • Column: A reversed-phase C18 or a HILIC column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • QTOF-MS:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition: Full scan with accurate mass measurement for identification and quantification. MS/MS can be used for confirmation by comparing fragmentation patterns with a reference standard.

Signaling Pathways and Pharmacological Effects

While this compound itself is primarily considered a biomarker with limited known direct pharmacological activity, its precursor, methylthis compound, has been shown to interact with muscarinic receptors.

  • Methylthis compound's Muscarinic Receptor Activity: Studies have indicated that methylthis compound can act as a partial agonist at M1 and M3 muscarinic receptors and may be involved in the neurotoxicity associated with crack cocaine use.[4][8] It has also been shown to stimulate M2 muscarinic receptors, which could contribute to the cardiovascular effects observed with crack cocaine smoking.[9][10] The cardiovascular effects of methylthis compound, such as hypotension and tachycardia, have been observed in animal studies and are consistent with muscarinic agonism.[3]

Postulated Signaling Cascade of Methylthis compound at M1/M3 Muscarinic Receptors

AEME Methylthis compound (AEME) M1M3 M1/M3 Muscarinic Receptors AEME->M1M3 Partial Agonist Gq Gq Protein Activation M1M3->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Neurotoxicity Potential Neurotoxicity Ca2->Neurotoxicity PKC->Neurotoxicity

Potential signaling pathway of methylthis compound via M1/M3 receptors.

Conclusion

This compound is a crucial analyte in the forensic and clinical analysis of cocaine use. Its formation via the hydrolysis of the pyrolysis product methylthis compound makes it a specific and reliable indicator of crack cocaine smoking. Understanding its metabolic and excretory pathways, coupled with robust and validated analytical methodologies, is essential for accurate interpretation of toxicological findings. While this compound itself appears to have limited direct pharmacological effects, its precursor, methylthis compound, exhibits activity at muscarinic receptors, contributing to the overall toxicological profile of smoked cocaine. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the study and detection of cocaine and its metabolites.

References

The Pharmacokinetics of Ecgonidine: A Technical Guide on its Half-Life in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine (anhydroecgonine), a secondary metabolite of cocaine, serves as a critical biomarker for identifying the use of crack cocaine. Unlike the primary metabolites, this compound is formed from the pyrolysis of cocaine during smoking, specifically from the breakdown of methylthis compound. Understanding the pharmacokinetic profile of this compound, particularly its half-life in urine and blood, is paramount for forensic toxicology, clinical diagnostics, and the development of therapeutic interventions for cocaine use disorder. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's half-life, a detailed examination of the experimental protocols used for its quantification, and a discussion of the metabolic pathways involved.

Core Findings: Half-Life of this compound

Direct, controlled pharmacokinetic studies determining the half-life of this compound in humans are notably absent in the current scientific literature.[1][2] However, valuable insights can be drawn from animal studies and the qualitative analysis of human samples.

The most definitive data currently available on the half-life of this compound in blood comes from a study conducted on sheep. This research indicated a half-life of 94 to 137 minutes in sheep blood .[2][3][4] This is significantly longer than its precursor, methylthis compound, which has a half-life of 18 to 21 minutes in blood.[3][5] The slower clearance of this compound makes it a more persistent and reliable biomarker for detecting crack cocaine use.[2][3]

While a precise half-life in human urine has not been established, qualitative data from human studies suggest a prolonged detection window for this compound compared to other cocaine metabolites. Its presence in the urine of known crack cocaine users indicates a longer residence time in the body, which is consistent with a longer half-life.[1][6]

Biological MatrixSpeciesHalf-Life (t½)Key Findings
Blood Sheep94 - 137 minutesRepresents the most accurate available data for this compound half-life.
Blood HumanNot DeterminedData from controlled pharmacokinetic studies are not available.
Urine HumanNot DeterminedQualitative evidence suggests a prolonged detection window, indicating a longer half-life than its precursor, methylthis compound.

Metabolic Pathway and Formation of this compound

This compound is not a direct metabolite of cocaine that has been ingested through routes other than smoking. Its formation is a two-step process initiated by the high temperatures associated with smoking crack cocaine.

Cocaine Cocaine (smoked) Methylthis compound Methylthis compound (Pyrolysis Product) Cocaine->Methylthis compound Heat (Pyrolysis) This compound This compound (Metabolite) Methylthis compound->this compound Metabolism (Esterase Activity) Excretion Urinary Excretion This compound->Excretion

Metabolic pathway of cocaine to this compound.
  • Pyrolysis of Cocaine: When crack cocaine is smoked, the intense heat causes the cocaine molecule to undergo pyrolysis, leading to the formation of methylthis compound (anhydroecgonine methyl ester).[5][7]

  • Metabolism of Methylthis compound: Methylthis compound is then rapidly metabolized in the body, primarily through the action of esterase enzymes, to form this compound.[2][3]

Experimental Protocols for this compound Analysis

The quantification of this compound in biological matrices requires sensitive and specific analytical techniques due to its polarity and the complex nature of the samples. The following outlines a general experimental workflow based on methodologies cited in the literature.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine or Blood Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Data Data Acquisition and Quantification GCMS->Data

Experimental workflow for this compound analysis.
Sample Preparation

  • Sample Collection: Urine or blood samples are collected from subjects. For pharmacokinetic studies, samples are collected at multiple time points after administration of a substance.

  • Solid-Phase Extraction (SPE): Due to the polar nature of this compound, solid-phase extraction is a common method for isolating the analyte from the biological matrix. This process involves passing the sample through a solid sorbent that retains the this compound, which is then eluted with a suitable solvent.[5][6]

  • Derivatization: To improve the volatility and chromatographic properties of this compound for gas chromatography analysis, a derivatization step is often employed. This involves a chemical reaction to convert the polar functional groups of this compound into less polar derivatives.

Analytical Instrumentation and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most frequently cited method for the sensitive and specific detection and quantification of this compound.[6][7] The gas chromatograph separates the derivatized this compound from other components in the sample, and the mass spectrometer provides definitive identification and quantification based on the molecule's mass-to-charge ratio.

  • Data Analysis: The concentration of this compound in each sample is determined by comparing the response of the analyte to that of an internal standard. For pharmacokinetic analysis, the concentration-time data is then used to calculate parameters such as the elimination half-life.

Conclusion and Future Directions

The half-life of this compound in human urine and blood remains a critical gap in the scientific literature. While studies in sheep provide a valuable estimate for its half-life in blood (94-137 minutes), further research involving controlled administration studies in humans is necessary to definitively establish its pharmacokinetic profile. Such studies would be invaluable for the forensic and clinical communities, providing a more precise timeframe for the detection of crack cocaine use. The development and validation of standardized, high-throughput analytical methods will be essential for facilitating this future research. The information presented in this guide, including the metabolic pathways and experimental workflows, provides a foundational understanding for researchers and scientists working to advance our knowledge of cocaine metabolism and its biomarkers.

References

The Natural Occurrence of Ecgonidine and its Derivatives in Erythroxylum Species: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the natural occurrence of ecgonidine and its related compounds, primarily anhydroecgonine methyl ester, in plants of the Erythroxylum genus, with a focus on Erythroxylum coca. While this compound itself is not a prominent naturally occurring alkaloid in coca leaves, its dehydrated form, anhydroecgonine, and particularly its methyl ester, have been identified and quantified. This whitepaper synthesizes the available quantitative data, details the analytical methodologies for isolation and quantification, and presents the current understanding of the biosynthetic pathways of tropane alkaloids in E. coca. The evidence suggests that anhydroecgonine methyl ester is likely a degradation product of other naturally occurring alkaloids rather than a direct intermediate in the primary biosynthetic pathway to cocaine. This distinction is critical for researchers in phytochemistry, pharmacology, and drug development.

Introduction

The coca plant (Erythroxylum coca) is renowned for its complex mixture of tropane alkaloids, with cocaine being the most abundant and psychoactive constituent. Among the myriad of minor alkaloids, the ecgonine skeleton and its derivatives are of significant interest. This compound (anhydroecgonine) is a dehydrated form of ecgonine. While frequently associated with the pyrolysis of cocaine, its presence within the plant itself provides insight into the chemical stability and transformation of tropane alkaloids in vivo. This paper aims to consolidate the current scientific knowledge regarding the natural occurrence of this compound and its esters in coca plants.

Quantitative Analysis of Anhydroecgonine Methyl Ester in Erythroxylum coca

Direct quantification of free this compound (anhydroecgonine) in coca leaves is not well-documented in existing literature. However, its methyl ester, anhydroecgonine methyl ester, has been quantified in dried coca leaf samples. The following table summarizes the available data.

Plant MaterialCompoundConcentration ( g/100g dry weight)Analytical MethodReference
Erythroxylum coca leaves (Peru)Anhydroecgonine methyl ester0.01 - 0.03GC-MS[1]

Note: The variability in concentration can be attributed to factors such as the specific variety of coca, geographic origin, age of the leaves, and post-harvest processing methods.

Biosynthesis of Tropane Alkaloids in Erythroxylum coca

Recent advancements in metabolic pathway elucidation have provided a comprehensive understanding of cocaine biosynthesis in E. coca.[2][3][4][5][6] The pathway originates from L-ornithine and proceeds through a series of enzymatic steps to form the characteristic tropane ring and subsequent esterifications.

Notably, this compound (anhydroecgonine) is not recognized as an intermediate in the primary biosynthetic pathway leading to cocaine. Its presence, particularly as anhydroecgonine methyl ester, is more likely the result of the degradation of other alkaloids, such as the cinnamoylcocaines, either naturally within the plant or as an artifact of extraction and analysis.[7]

Visualized Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of cocaine in Erythroxylum coca.

Cocaine_Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Ornithine Decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N- methyltransferase N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium Diamine Oxidase MPOA 4-(1-methyl-2-pyrrolidinyl)- 3-oxobutanoic acid (MPOA) N_Methyl_Pyrrolinium->MPOA + Malonyl-CoA (spontaneous) Methylecgonone Methylecgonone MPOA->Methylecgonone Cytochrome P450 (CYP81A family) Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Methylecgonone Reductase Cocaine Cocaine Methylecgonine->Cocaine Cocaine Synthase (+ Benzoyl-CoA)

Caption: Biosynthetic pathway of cocaine in Erythroxylum coca.

Experimental Protocols

The accurate quantification of minor alkaloids such as anhydroecgonine methyl ester requires robust extraction and analytical methods. The following protocol is adapted from methodologies developed for the analysis of minor alkaloids in cocaine samples and is suitable for the analysis of coca leaf material.[8]

Extraction and Derivatization for GC-MS Analysis

This protocol outlines the steps for the extraction of alkaloids from coca leaves and their derivatization for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental_Workflow start Start: Pulverized Coca Leaf Sample extraction Soxhlet Extraction (Methanol) start->extraction filtration Filtration and Evaporation extraction->filtration dissolution Dissolution in Chloroform filtration->dissolution acid_extraction Extraction with Dilute Acid dissolution->acid_extraction basification Basification of Aqueous Phase acid_extraction->basification back_extraction Back-extraction into Chloroform basification->back_extraction drying Drying and Evaporation back_extraction->drying derivatization Derivatization with MSTFA (75°C for 30 min) drying->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for alkaloid analysis.

Detailed Methodology
  • Sample Preparation: Dry coca leaves are pulverized to a fine powder to ensure efficient extraction.

  • Soxhlet Extraction: A known quantity of the powdered leaf material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus.[9] This method ensures the complete removal of alkaloids from the plant matrix.

  • Acid-Base Extraction:

    • The methanolic extract is evaporated to dryness and the residue is redissolved in chloroform.

    • The chloroform solution is then extracted with a dilute acid (e.g., 1% sulfuric acid). The alkaloids, being basic, will move into the acidic aqueous phase as salts.

    • The aqueous phase is separated and basified (e.g., with sodium carbonate) to a pH of approximately 9-10.

    • The alkaloids are then back-extracted into an organic solvent such as chloroform.

  • Derivatization: The final chloroform extract is evaporated to dryness under a stream of nitrogen. The residue is derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step is crucial for improving the volatility and chromatographic properties of the polar alkaloids, including any free hydroxyl or carboxyl groups.[8]

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

    • Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the different alkaloids. A temperature program is employed to ensure the elution of all compounds of interest.

    • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Characteristic ions for anhydroecgonine methyl ester (e.g., m/z 82, 152, 166, 181) are monitored.[7]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an appropriate internal standard (e.g., deuterated cocaine or a related alkaloid) and using a calibration curve prepared with a certified reference standard of anhydroecgonine methyl ester.

Conclusion

The natural occurrence of this compound in Erythroxylum coca is primarily observed in the form of its derivative, anhydroecgonine methyl ester. The available quantitative data indicates that it is a minor alkaloid in the leaves. The current understanding of the cocaine biosynthetic pathway suggests that anhydroecgonine methyl ester is not a direct intermediate but rather a degradation product. For researchers in drug development and phytochemistry, this distinction is crucial. The methodologies presented provide a robust framework for the accurate quantification of this and other minor tropane alkaloids. Further research is warranted to explore the full range of minor alkaloids across different Erythroxylum species and their potential pharmacological activities.

References

In Vivo Toxicological Profile of Ecgonidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo toxicological studies on ecgonidine are notably scarce in publicly available scientific literature. The majority of current research focuses on its precursor, methylthis compound (anhydroecgonine methyl ester or AEME), which is a primary pyrolysis product of crack cocaine. This compound is the main metabolite of methylthis compound. This guide provides a comprehensive overview of the available in vivo data for this compound, primarily derived from studies investigating methylthis compound, to offer the most relevant toxicological insights.

Executive Summary

This compound is a significant biomarker for crack cocaine use, formed in vivo through the hydrolysis of methylthis compound. While its toxicological profile following direct administration has not been extensively studied, its pharmacokinetic properties have been characterized in animal models. This document synthesizes the existing knowledge on the in vivo disposition of this compound and the toxicological effects of its precursor, methylthis compound, to infer potential in vivo effects of this compound. The primary mechanism of toxicity for methylthis compound appears to involve the cholinergic system, specifically muscarinic receptors, leading to cardiovascular and neurological effects.

Introduction

This compound (anhydroecgonine) is a tropane alkaloid structurally related to cocaine. It is not a direct metabolite of cocaine but is formed from the pyrolysis product of crack cocaine, methylthis compound.[1] Due to its longer half-life compared to methylthis compound, this compound serves as a more persistent biomarker for detecting crack cocaine use.[2][3] Understanding its in vivo behavior is crucial for forensic toxicology and for comprehending the full spectrum of toxicity associated with crack cocaine abuse. This guide details the current understanding of this compound's in vivo profile.

In Vivo Pharmacokinetics of this compound

The primary source of in vivo pharmacokinetic data for this compound comes from studies where its parent compound, methylthis compound, was administered to sheep.

Table 1: Pharmacokinetic Parameters of this compound in Sheep Following Intravenous Administration of Methylthis compound [2]

Animal ModelMethylthis compound Dose (mg/kg, IV)This compound Half-life (t½) (minutes)
Sheep3.094
Sheep5.6137
Sheep10.0119 (average)

Experimental Protocol: Pharmacokinetic Study in Sheep [2]

  • Animal Model: Ovis aries (sheep).

  • Drug Administration: Methylthis compound was administered intravenously (IV) at doses of 3.0, 5.6, and 10.0 mg/kg.

  • Sample Collection: Blood samples were collected at various time points following administration.

  • Analytical Method: Plasma concentrations of methylthis compound and this compound were determined using gas chromatography-mass spectrometry (GC-MS).

  • Pharmacokinetic Analysis: The elimination half-life (t½) of this compound was calculated from the plasma concentration-time data.

In Vivo Toxicology of Methylthis compound (this compound Precursor)

The toxicological effects observed in vivo following methylthis compound administration are relevant to understanding the potential exposure context and biological environment in which this compound is formed.

In vivo studies in sheep have demonstrated that methylthis compound administration induces significant cardiovascular effects, including hypotension and tachycardia.[2] These effects are believed to be mediated by the compound's action as a muscarinic agonist.[2] Pretreatment with a muscarinic antagonist, atropine methyl bromide, was shown to antagonize the hypotensive effects of methylthis compound.[2]

Table 2: Cardiovascular Effects of Methylthis compound in Sheep [2]

Animal ModelMethylthis compound Dose (mg/kg, IV)Observed Cardiovascular Effects
Sheep0.1 - 3.0Significant hypotension and tachycardia. Mild bradycardia observed in 2 out of 3 sheep 3-5 minutes post-injection.

Experimental Protocol: Cardiovascular Effects Study in Sheep [2]

  • Animal Model: Ovis aries (sheep).

  • Drug Administration: Methylthis compound was administered intravenously (IV) at doses ranging from 0.1 to 3.0 mg/kg.

  • Monitoring: Heart rate and blood pressure were continuously monitored.

  • Antagonist Study: In a subset of experiments, sheep were pretreated with atropine methyl bromide (15 µg/kg, IV) to investigate the involvement of muscarinic receptors.

While direct in vivo neurotoxicity studies of this compound are lacking, in vitro studies on rat primary hippocampal cell cultures have shown that methylthis compound is neurotoxic, with a greater toxic potential than cocaine.[4][5] This neurotoxicity is suggested to be mediated by muscarinic cholinergic receptors and involves the activation of caspase-3, an enzyme involved in apoptosis (programmed cell death).[4]

Metabolism and Signaling Pathways

This compound is formed in vivo from methylthis compound via the action of esterase enzymes.[2] The toxicity of methylthis compound is attributed to its partial agonism at M1 and M3 muscarinic receptors.[6] This interaction is believed to lead to DNA fragmentation and neuronal apoptosis.[6]

Cocaine Crack Cocaine Pyrolysis Pyrolysis (Smoking) Cocaine->Pyrolysis Heat AEME Methylthis compound (AEME) Pyrolysis->AEME Esterase Esterase Activity AEME->Esterase In Vivo Metabolism Toxicity Toxicological Effects AEME->Toxicity Cardiovascular & Neurotoxicity This compound This compound Esterase->this compound AEME Methylthis compound (AEME) Muscarinic_Receptor M1/M3 Muscarinic Receptors AEME->Muscarinic_Receptor Partial Agonist DNA_Fragmentation DNA Fragmentation Muscarinic_Receptor->DNA_Fragmentation Downstream Signaling Apoptosis Neuronal Apoptosis DNA_Fragmentation->Apoptosis

References

Methodological & Application

Application Note: GC-MS Method for the Detection and Quantification of Ecgonidine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ecgonidine (anhydroecgonine) is a metabolite of methyl this compound, a primary pyrolysis product formed when cocaine is smoked.[1][2] Its presence in urine is a definitive biomarker indicating this specific route of administration.[1][2] However, the analysis of this compound presents challenges due to its high polarity and water solubility, which can result in low extraction recoveries.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the confirmation and quantification of drugs of abuse and their metabolites. Due to the low volatility of polar metabolites like this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[5][6][7]

This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of this compound in human urine using a solid-phase extraction (SPE) and GC-MS method.

Principle

The method employs a solid-phase extraction procedure to isolate this compound and other cocaine metabolites from the urine matrix, minimizing interferences. Following extraction, the dried eluate is subjected to a chemical derivatization process to enhance volatility. The derivatized sample is then analyzed by a GC-MS system operating in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and specificity for quantitative analysis.[3][4][5] Deuterated internal standards are used to ensure accuracy and precision.[3][4][5]

Experimental Protocol

1. Materials and Reagents

  • This compound certified reference standard

  • Deuterated internal standard (e.g., this compound-d3)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide

  • Hydrochloric acid

  • Phosphate buffer (0.1 M, pH 6.0)

  • Derivatization Agent: e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Pentafluoropropionic anhydride (PFPA) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6]

  • Solid-Phase Extraction (SPE) Cartridges: Cation exchange cartridges (e.g., Bond Elut Certify™).[5]

  • Deionized water

  • Nitrogen gas for evaporation

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Transfer 1.0 to 3.0 mL of urine into a glass tube.[1][2] Add the internal standard. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.[6]

  • SPE Column Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer. Do not allow the column to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady rate (approx. 1-2 drops per second).[6]

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, followed by 3 mL of 0.1 M hydrochloric acid, and then 3 mL of methanol.[5][6] Dry the column under full vacuum for approximately 2-5 minutes after the final wash.[6]

  • Elution: Elute the analytes from the cartridge using 2-3 mL of a freshly prepared mixture of chloroform/isopropanol (80:20, v/v) containing 2% ammonium hydroxide.[5] Collect the eluate in a clean glass tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at a temperature below 60°C.[6]

3. Derivatization

Note: The following is an example procedure using PFPA/HFIP. Reagent choice and conditions may vary.

  • To the dried residue from the SPE step, add 70 µL of pentafluoropropionic anhydride (PFPA) and 30 µL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5]

  • Vortex the tube for 10 seconds and then heat at 70°C for 10 minutes.[5]

  • After heating, allow the tube to cool to room temperature.

  • Evaporate the derivatization reagents to dryness under a stream of nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate or other suitable solvent for injection into the GC-MS system.[5]

4. GC-MS Instrumentation and Parameters

The following table summarizes typical instrument parameters for the analysis of derivatized this compound. Parameters should be optimized for the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC System or equivalent[6]
GC Column HP-5ms (30 m × 0.25 mm, 0.25 µm film) or equivalent[6]
Inlet Temperature 250°C[6]
Inlet Mode Splitless[6]
Carrier Gas Helium[6]
Flow Rate 1.5 mL/min (Constant Flow)[6]
Oven Program Initial: 50°C, hold 0.5 min; Ramp 1: 3°C/min to 200°C; Ramp 2: 4°C/min to 320°C, hold 10 min[6]
Mass Spectrometer Agilent 5977A MSD or equivalent[6]
Ion Source Temp. 230°C[6]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Note: Specific ions for SIM mode must be determined by analyzing a derivatized standard of this compound to identify characteristic, abundant, and specific fragment ions.

Quantitative Data Summary

The performance of GC-MS methods for cocaine metabolites varies based on the specific extraction and derivatization procedures employed. The following table summarizes typical quantitative data reported in the literature.

Parameter Reported Value Range Reference
Limit of Detection (LOD) 0.5 - 4.0 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 2.5 - 10 ng/mL[3][4]
Linearity (Correlation Coefficient, r²) > 0.99[1][2][3][4]
Extraction Recovery 84% - 103% (Optimized methods)[3][4]
Inter/Intra-day Precision (%RSD) < 18%[3][4]

Visualizations

Workflow GC-MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_deriv Derivatization & Analysis Sample 1. Urine Sample (1-3 mL) + Internal Standard Buffer 2. Add Buffer (pH 6.0) Sample->Buffer SPE 3. Solid-Phase Extraction (SPE) Buffer->SPE Elute 4. Elution SPE->Elute Evap1 5. Evaporate to Dryness Elute->Evap1 Deriv 6. Add Reagents & Heat (70°C) Evap1->Deriv Evap2 7. Evaporate Reagents Deriv->Evap2 Recon 8. Reconstitute in Solvent Evap2->Recon GCMS 9. GC-MS Analysis (SIM Mode) Recon->GCMS

Caption: Experimental workflow for this compound analysis in urine.

References

Application Note: Quantification of Ecgonidine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of ecgonidine (anhydroecgonine), a key biomarker for crack cocaine use, in biological matrices such as urine and plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for this compound quantification. All procedural steps, from sample preparation to data analysis, are outlined, accompanied by quantitative data tables and a graphical representation of the workflow.

Introduction

This compound (anhydroecgonine) is a metabolite of methylthis compound, a pyrolysis product formed during the smoking of crack cocaine. Its presence in biological specimens is a specific indicator of this route of cocaine administration. Accurate quantification of this compound is crucial for forensic toxicology, clinical diagnostics, and research into the pharmacokinetics of cocaine pyrolysis products. This protocol describes a highly selective and sensitive LC-MS/MS method for the determination of this compound levels.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound (or a suitable analog such as ecgonine-d3) as an internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Blank human plasma/urine

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 100 x 2.1 mm, 2.6 µm)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate this compound from the biological matrix.

  • Sample Pre-treatment: To 1 mL of the biological sample (urine or plasma), add the internal standard solution.

  • Acidification: Adjust the sample pH to approximately 6.0 with a suitable buffer.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water and then the loading buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interferences.

  • Elution: Elute this compound and the internal standard from the cartridge using an elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound168.1107.120
This compound (Qualifier)168.179.125
This compound-d3 (IS)171.1110.120

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative parameters of the LC-MS/MS method for this compound.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85-115%
Precision at LLOQ< 20%
Matrix EffectMinimal
Recovery> 80%

Table 3: Sample Quantitative Data (Example)

Sample IDMatrixThis compound Concentration (ng/mL)
UR-001Urine45.2
PL-001Plasma12.8
UR-002Urine123.5
PL-002Plasma33.1

Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH SPE Solid-Phase Extraction Adjust_pH->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates the metabolic pathway from smoked cocaine to the formation of this compound.

signaling_pathway Cocaine Cocaine (smoked) Pyrolysis Pyrolysis Cocaine->Pyrolysis MEG Methylthis compound Pyrolysis->MEG Hydrolysis Hydrolysis (in vivo) MEG->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Metabolic pathway of this compound formation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is suitable for high-throughput analysis and can be implemented in various research and diagnostic settings to accurately determine exposure to crack cocaine. Proper validation of the method in the end-user's laboratory is recommended to ensure data quality and adherence to regulatory guidelines.

Application Note and Protocol: Solid-Phase Extraction of Ecgonidine from Postmortem Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine, a pyrolysis product of crack cocaine and a metabolite of methylthis compound, is a crucial biomarker in forensic toxicology to determine the use of crack cocaine.[1][2][3] Its detection in postmortem blood can provide valuable information for cause-of-death investigations.[1][4] However, the analysis of this compound in postmortem blood presents analytical challenges due to the complexity of the matrix and the potential for postmortem degradation of cocaine and its other metabolites.[5][6]

Solid-phase extraction (SPE) is a widely accepted and robust technique for the extraction and clean-up of this compound and other cocaine metabolites from complex biological matrices like postmortem blood.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from postmortem blood, followed by instrumental analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound in blood from various studies. This allows for a comparative overview of different methodologies.

ParameterMethodMatrixValueReference
Median ConcentrationSPE-GC-MSPostmortem Blood119 µg/L (Range: 13-773 µg/L)Shimomura et al. (2001)[1][4]
Limit of Detection (LOD)SPE-UHPLC-QTOF-MSWhole Blood0.2 - 16 ng/mLWang et al. (2013)[7]
Limit of Quantification (LOQ)SPE-UHPLC-QTOF-MSWhole Blood1 - 40 ng/mLWang et al. (2013)[7]
LinearitySPE-UHPLC-QTOF-MSWhole Blood1-2 to 50 ng/mLWang et al. (2013)[7]
Extraction RecoverySPE-UHPLC-QTOF-MSWhole Blood41.0 to 114.3% (for most analytes)Wang et al. (2013)[7]
RecoverySPE-GC-MSBlood>83% (for most analytes)Gergov et al. (2009)[2][8]
Limit of Detection (LOD)SPE-GC-MSBlood0.5 - 4.0 ng/mLGergov et al. (2009)[2][8]

Experimental Protocol: SPE of this compound from Postmortem Blood

This protocol is a generalized procedure based on common practices in forensic toxicology.[1][2][7] It is recommended to validate the method in-house for specific laboratory conditions.

Materials and Reagents
  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Bond Elut Certify, Oasis MCX).

  • Internal Standard (IS): this compound-d3 or a suitable analog.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Ammonium hydroxide

    • Hydrochloric acid

    • Dichloromethane

    • Isopropanol

  • Equipment:

    • SPE manifold

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Autosampler vials

Sample Preparation
  • Allow postmortem blood samples to thaw completely at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 1 mL of homogenized postmortem blood into a centrifuge tube.

  • Add the internal standard solution and vortex briefly.

  • Add 2 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Procedure
  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 mL of methanol.

    • Wash with 3 mL of deionized water.

    • Equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the prepared supernatant from the sample preparation step onto the SPE cartridge.

    • Apply a slow and steady flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 1 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under high vacuum for 5 minutes.

    • Wash with 3 mL of methanol.

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

    • Collect the eluate in a clean tube.

Eluate Processing and Instrumental Analysis
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution/Derivatization:

    • For LC-MS/MS analysis: Reconstitute the residue in 100 µL of the mobile phase.

    • For GC-MS analysis: Derivatize the residue using a suitable agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance.[1]

  • Analysis: Inject the reconstituted or derivatized sample into the LC-MS/MS or GC-MS system.

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Postmortem Blood Sample protein_precip Protein Precipitation (Acetonitrile) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant loading Sample Loading supernatant->loading conditioning Cartridge Conditioning (Methanol, Water, Buffer) conditioning->loading washing Washing (Water, Acetic Acid, Methanol) loading->washing elution Elution (DCM/IPA/NH4OH) washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution / Derivatization evaporation->reconstitution analysis Instrumental Analysis (LC-MS/MS or GC-MS) reconstitution->analysis data Data Analysis analysis->data

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical Relationships in the Analytical Process

Analytical_Process cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_collection Sample Collection (Postmortem Blood) sample_storage Sample Storage (-20°C or lower) sample_collection->sample_storage extraction Solid-Phase Extraction sample_storage->extraction instrumental Instrumental Analysis extraction->instrumental data_review Data Review & Interpretation instrumental->data_review reporting Reporting of Results data_review->reporting

Caption: Logical relationships in the overall analytical process.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of this compound from postmortem blood. The use of SPE offers a reliable method for isolating this compound from a complex matrix, enabling accurate and sensitive quantification by chromatographic techniques. The provided workflow and logical process diagrams serve as visual aids to understand the experimental and overall analytical procedures. Researchers are encouraged to adapt and validate this protocol for their specific laboratory settings to ensure optimal performance.

References

Application Notes & Protocols for the Derivatization of Ecgonidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ecgonidine (anhydroecgonine) is a significant metabolite of methylthis compound, a pyrolytic product formed when cocaine is smoked.[1][2] Its detection in biological matrices like urine is a key indicator of crack cocaine use.[2] However, this compound is a zwitterionic and highly water-soluble compound, which makes its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging due to poor volatility and thermal stability.[2][3] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[4][5] This process modifies the analyte's functional groups to create a derivative that is more volatile, less polar, and more thermally stable, thereby improving chromatographic separation and detection sensitivity.[4][6]

This document provides detailed protocols and application notes for the primary derivatization techniques used in this compound analysis: silylation, acylation, and alkylation.

General Workflow for this compound Analysis

The analysis of this compound from biological samples typically involves sample preparation, including extraction, followed by derivatization and subsequent instrumental analysis. Solid-phase extraction (SPE) is a common technique for isolating this compound and other metabolites from complex matrices like urine or blood.[2][7]

This compound Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Urine/Blood) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Evaporation SPE->Elution Isolation Deriv Add Reagent (e.g., Silylation) Heat Elution->Deriv GCMS GC-MS Analysis Deriv->GCMS Injection Data Data Acquisition & Quantitation GCMS->Data

General workflow for this compound analysis.

Silylation

Silylation is the most prevalent derivatization method for compounds with active hydrogen atoms, such as those in hydroxyl, carboxyl, and amine groups.[5][6] The active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group, resulting in a derivative that is significantly more volatile and thermally stable.[6] For this compound, silylation targets the carboxylic acid group.

Experimental Protocol: t-Butyldimethylsilylation (t-BDMS)

This protocol is adapted from the method described by Paul et al. for the quantitative analysis of this compound in urine.[2]

1. Sample Pre-treatment and Extraction:

  • Adjust the pH of 1 mL of urine to 5.5 ± 0.5.
  • Perform a solid-phase extraction (SPE) to remove cocaine, benzoylecgonine, and methylthis compound.
  • Re-adjust the pH of the remaining solution to 2.0-3.0 to improve the lipophilic character of this compound.[2]
  • Apply the acidified solution to a second SPE column to extract the this compound.
  • Elute the this compound from the SPE column and evaporate the eluent to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dry residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
  • Cap the vial tightly and heat at 80-100°C for 20 minutes.
  • After heating, allow the vial to cool to room temperature.

3. GC-MS Analysis:

  • Inject an aliquot (typically 1-2 µL) of the derivatized sample into the GC-MS system.
  • GC Column: Use a capillary column suitable for drug analysis, such as a DB-5 or equivalent.
  • Temperature Program: An initial oven temperature of around 100°C, ramped at a rate of 20-30°C/minute to a final temperature of 260-280°C.[8]
  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring for characteristic ions of the this compound-t-BDMS derivative.

start [label="Dry Sample Residue\n(Post-SPE)", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent [label="Add Silylating Reagent\n(e.g., MTBSTFA)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; heat [label="Heat at 80-100°C\nfor 20 min", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool to Room Temp", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Formation of\nthis compound-t-BDMS\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="GC-MS Analysis", shape=diamond, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reagent; reagent -> heat; heat -> cool; cool -> product; product -> analysis; }

Silylation derivatization workflow.
Quantitative Data for Silylation

AnalyteDerivatizing ReagentMatrixMethodLODLOQRecovery (%)Reference
This compoundMTBSTFAUrineGC-MS7 ng/mL7 ng/mL89-99%[2]
Ecgonine Methyl EsterMTBSTFAUrineGC-MS50 ng/mL-75.3%[9]
BenzoylecgonineMTBSTFAUrineGC-MS50 ng/mL-81%[9]

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. Perfluoroacylating reagents, such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), are commonly used.[10][11] These reagents create highly electronegative derivatives that are excellent for analysis by GC with electron capture detection (ECD) and also provide good mass spectra.[4]

Experimental Protocol: Acylation with PFPA/PFP-OH

This protocol is based on the method for derivatizing cocaine metabolites for GC-MS analysis.[11]

1. Sample Pre-treatment and Extraction:

  • Spike the biological sample (urine or blood) with a deuterated internal standard.
  • Perform a cation-exchange solid-phase extraction.
  • Elute the analytes and dry the eluent completely under a stream of nitrogen. This step is critical as acylation reagents are sensitive to moisture.[6][11]

2. Derivatization:

  • To the dried residue, add a mixture of pentafluoropropionic anhydride (PFPA) and pentafluoropropanol (PFP-OH).[11] A common mixture is 50 µL of each.
  • Cap the vial and heat at 70-90°C for 15-30 minutes.
  • Evaporate the derivatizing reagents to dryness under nitrogen.
  • Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for injection.[11]

3. GC-MS Analysis:

  • Inject an aliquot of the reconstituted sample into the GC-MS.
  • GC Column: A mid-polarity capillary column is typically used.
  • Mass Spectrometry: Operate in SIM mode, monitoring for the characteristic ions of the pentafluoropropionyl derivatives.

Quantitative Data for Acylation
AnalyteDerivatizing ReagentMatrixMethodLODLOQLinearity RangeReference
EcgonineHexafluoroisopropanol-Heptafluorobutyric anhydride (1:2)Urine/PlasmaGC-ECDPicomole quantities--[10]
BenzoylecgoninePFPA/HFIPBlood/UrineGC-MS (PCI)20 ng/mL--[12]
Ecgonine Methyl EsterPFPA/PFP-OHBlood/UrineGC-MS--3-point calibration[11]

Alkylation

Alkylation involves adding an alkyl group to the analyte. This technique can convert carboxylic acids to their corresponding esters and secondary amines to tertiary amines, thereby increasing volatility and improving chromatographic behavior.[3][4] Extractive alkylation is a technique where the derivatization and extraction occur simultaneously.

Experimental Protocol: Extractive Alkylation (Propylation)

This protocol is adapted from a method for analyzing ecgonine and other cocaine biotransformation products in postmortem whole blood.[3]

1. Sample Pre-treatment:

  • Perform an initial protein precipitation on the whole blood sample.

2. Derivatization (Two-Step):

  • Step 1 (Propylation): The first derivatization step involves propylating the organic acids (like the carboxyl group on ecgonine) and the primary/secondary amines. This can be achieved using reagents like propyl chloroformate.
  • Step 2 (Esterification): The second step forms a p-nitrobenzoyl ester of organic alcohols.[3]

3. Cleanup and Analysis:

  • Perform a liquid-liquid extraction with n-butyl chloride to clean up the derivatized products.[3]
  • Analyze the final extract by GC-MS using deuterated internal standards.

Quantitative Data for Alkylation

Quantitative data for the specific alkylation of this compound is less commonly reported in standalone studies compared to silylation. However, methods analyzing its precursor, ecgonine, demonstrate the technique's utility.

AnalyteDerivatizing ReagentMatrixMethodKey FindingReference
EcgoninePropyl chloroformate (inferred)Postmortem Whole BloodGC-MSEnables isolation from complex matrix[3]
Norcocaine/BenzoylecgonineAlkylationUrineHPLC-FluorescenceImproved detection sensitivity and resolution[13]

Summary

Derivatization is an indispensable step for the reliable quantitative analysis of this compound by GC-MS. Silylation with reagents like MTBSTFA is a robust and widely documented method, offering excellent sensitivity and high recovery rates.[2] Acylation provides highly sensitive derivatives suitable for various detectors, while alkylation offers an alternative route, particularly in complex matrices like whole blood.[3][10] The choice of technique depends on the specific analytical requirements, available instrumentation, and the nature of the biological matrix. Each protocol requires careful optimization of reaction conditions, including temperature, time, and reagent concentration, to ensure complete derivatization and accurate quantification.

References

Synthesis of Ecgonidine Reference Standards for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine (anhydroecgonine) is a significant biomarker in forensic and clinical toxicology for the specific identification of crack cocaine use. Unlike cocaine, which can be ingested via various routes, the presence of this compound in biological samples is a strong indicator of cocaine pyrolysis, a process that occurs when crack cocaine is smoked. As a metabolite of methylthis compound (anhydroecgonine methyl ester), a primary pyrolysis product of cocaine, the detection of this compound provides valuable information for determining the route of drug administration. The availability of high-purity this compound reference standards is therefore crucial for the development and validation of analytical methods used in forensic analysis, clinical diagnostics, and research into the pharmacology and toxicology of cocaine abuse.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound reference standards. The methodologies described are intended to enable researchers and scientists to produce well-characterized this compound for use in their studies.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common starting materials being cocaine or its derivatives. The following section details a widely employed method starting from cocaine hydrochloride.

Protocol 1: Synthesis of this compound from Cocaine Hydrochloride

This protocol involves the hydrolysis of cocaine to ecgonine, followed by dehydration to yield this compound.

Materials and Reagents:

  • Cocaine hydrochloride

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • Hydrolysis of Cocaine:

    • In a round-bottom flask, dissolve cocaine hydrochloride in concentrated hydrochloric acid.

    • Heat the mixture to reflux for a specified duration to facilitate the complete hydrolysis of the benzoyl and methyl ester groups, yielding ecgonine hydrochloride.

    • Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TCC).

  • Isolation of Ecgonine:

    • After completion of the hydrolysis, cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution with a solution of sodium hydroxide until a basic pH is achieved. This will precipitate ecgonine.

    • Extract the aqueous solution multiple times with an organic solvent like dichloromethane to isolate the ecgonine.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude ecgonine.

  • Dehydration of Ecgonine to this compound:

    • The crude ecgonine is then subjected to dehydration. This can be achieved by heating the ecgonine at a high temperature, often in the presence of a dehydrating agent or under acidic conditions, to eliminate a molecule of water and form the double bond characteristic of this compound.

Data Presentation:

ParameterValueReference
Starting MaterialCocaine HydrochlorideCustomary
Main Reaction StepsHydrolysis, Dehydration
Typical YieldVariable-
Purity (post-synthesis)Crude-

Purification of this compound

Purification of the crude this compound is essential to obtain a high-purity reference standard. Column chromatography is a highly effective method for this purpose.

Protocol 2: Purification of this compound by Column Chromatography

Materials and Reagents:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with a small amount of a basic modifier like triethylamine to prevent peak tailing)

  • Glass chromatography column

  • Fraction collector

  • TLC plates and developing chamber

  • UV lamp for visualization

Experimental Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column.

    • Allow the silica gel to settle, and then drain the excess solvent to the level of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing the polarity, is often effective for separating this compound from impurities.

    • Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions onto TLC plates.

    • Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

    • Fractions containing pure this compound (as determined by a single spot on the TLC) are pooled together.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Data Presentation:

ParameterValueReference
Purification MethodColumn Chromatography
Stationary PhaseSilica Gel
Mobile Phase ExampleChloroform:Methanol:Ammonium Hydroxide (190:9:1)
Purity (post-purification)>98%

Characterization and Quality Control

The identity and purity of the synthesized this compound reference standard must be confirmed using appropriate analytical techniques.

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature held for a short period, followed by a ramp to a final temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Sample Preparation:

  • The purified this compound is typically derivatized before GC-MS analysis to improve its chromatographic properties and volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

Data Presentation:

ParameterExample Value/ConditionReference
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
Derivatization AgentBSTFA with 1% TMCS
Limit of Detection (LOD)0.5 - 4.0 ng/mL (for related compounds)
Linearity (r²)>0.99
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized this compound.

Data Presentation:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1H NMR Data to be populated from experimental results
13C NMR Data to be populated from experimental results

Note: Specific chemical shifts and coupling constants should be determined from the analysis of the synthesized compound and compared with literature values for confirmation.

Safety Precautions

This compound and its precursors are controlled substances in many jurisdictions and are classified as hazardous materials. All handling and synthesis procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Refer to the Safety Data Sheet (SDS) for this compound and all reagents used for detailed safety information.

Visualizations

Synthesis Pathway of this compound from Cocaine

Synthesis_Pathway Cocaine Cocaine Hydrochloride Ecgonine Ecgonine Cocaine->Ecgonine Hydrolysis (HCl, heat) This compound This compound Ecgonine->this compound Dehydration (heat)

Caption: Synthesis of this compound from cocaine.

Experimental Workflow for this compound Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start with Cocaine HCl Hydrolysis Hydrolysis Start->Hydrolysis Isolation Isolation of Crude Ecgonine Hydrolysis->Isolation Dehydration Dehydration Isolation->Dehydration Crude_Product Crude this compound Dehydration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Purified this compound Solvent_Evaporation->Pure_Product QC_Analysis QC Analysis (GC-MS, NMR) Pure_Product->QC_Analysis Reference_Standard This compound Reference Standard QC_Analysis->Reference_Standard

Caption: Workflow for synthesis and purification.

Application of ecgonidine as a biomarker for crack cocaine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of cocaine use is a critical aspect of clinical and forensic toxicology. While the primary metabolite, benzoylecgonine (BZE), is a general marker for cocaine use, it does not differentiate the route of administration. Smoking crack cocaine, a freebase form of the drug, produces a unique pyrolysis product, anhydroecgonine methyl ester (AEME), also known as methylecgonidine.[1][2][3] AEME is rapidly absorbed through the lungs and subsequently metabolized in the body to this compound (ED).[4][5][6] The presence of AEME and/or this compound in biological specimens is a specific indicator of crack cocaine use.[3][7] Due to its longer half-life compared to AEME, this compound serves as a more effective and reliable biomarker for identifying crack cocaine consumption.[4][8]

These application notes provide a comprehensive overview of the use of this compound as a biomarker, including its formation, pharmacokinetics, and detailed protocols for its detection and quantification in biological matrices.

Formation and Metabolic Pathway

When crack cocaine is smoked, the high temperatures cause the pyrolysis of cocaine, leading to the formation of anhydroecgonine methyl ester (AEME).[1][9] The amount of AEME formed can vary depending on the temperature and purity of the cocaine.[1] Once inhaled, AEME is rapidly metabolized in the liver and blood, primarily through hydrolysis by butyrylcholinesterase, to form this compound.[10][11][12] this compound can then be further metabolized. The detection of this compound is therefore a definitive indicator that the individual has smoked crack cocaine.[7]

Cocaine Cocaine (Crack) Pyrolysis Pyrolysis (Smoking) Cocaine->Pyrolysis AEME Anhydroecgonine Methyl Ester (AEME) (Methylthis compound) Pyrolysis->AEME Metabolism Metabolism (Hydrolysis) AEME->Metabolism This compound This compound (ED) Metabolism->this compound Urine Urine Sample Spike Spike with Internal Standard Urine->Spike pH_Adjust Adjust pH to ~5.5 Spike->pH_Adjust SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE Derivatization Derivatization SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Blood Blood/Plasma Sample Spike Spike with Internal Standard Blood->Spike Extraction Protein Precipitation or SPE Spike->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS

References

Application Notes and Protocols for the Use of Ecgonidine in Forensic Toxicology Case Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine (ED), a metabolite of methylthis compound (MED), is a critical biomarker in forensic toxicology for identifying the use of smoked cocaine, commonly known as "crack." When cocaine is heated, it undergoes pyrolysis, forming MED, which is then rapidly hydrolyzed in the body to the more stable this compound. The presence of this compound in postmortem specimens can, therefore, provide crucial evidence regarding the route of cocaine administration. These application notes provide a summary of quantitative data from forensic case studies and detailed protocols for the extraction and analysis of this compound from biological matrices.

Data Presentation

The following tables summarize the concentrations of this compound and related compounds found in various postmortem biological specimens from forensic toxicology case studies.

Table 1: Median Concentrations (Range) of this compound and Related Compounds in Postmortem Tissues and Fluids [1]

AnalyteLiver (ng/g)Brain (ng/g)Blood (µg/L)Urine (µg/L)
This compound (ED) 655 (90–3274)22 (0–52)119 (13–773)456 (109–7452)
Methylthis compound (MED)0 (0–10)7 (0–92)0 (0–42)62 (0–2030)
Cocaine (COC)57 (0–503)187 (0–1403)12 (0–88)1208 (37–28062)
Benzoylecgonine (BZE)821 (45–4980)524 (46–5153)458 (30–2071)6768 (917–116430)

Table 2: Detection Frequency and Concentration Ranges of this compound in Postmortem and Living Subjects' Urine [2][3]

Specimen TypeDetection Frequency of this compoundMedian Concentration (Range) of this compound (ng/mL)
Postmortem (PM) Urine77%Not explicitly stated, but found in conjunction with other metabolites.
Living (LV) Urine88%418 (95-684) in a subset of 20 specimens with BZE < 100 ng/mL.

Metabolic Pathway of Cocaine to this compound

The formation of this compound from smoked cocaine involves a two-step process: pyrolysis of cocaine to methylthis compound, followed by hydrolysis to this compound.

CocaineMetabolism Metabolic Pathway of Smoked Cocaine to this compound Cocaine Cocaine (Heated) MED Methylthis compound (MED) (Pyrolysis Product) Cocaine->MED Pyrolysis ED This compound (ED) (Hydrolysis Product) MED->ED Hydrolysis (Spontaneous & Enzymatic)

Cocaine to this compound Pathway

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Postmortem Tissues and Fluids

This protocol is a synthesized method based on common practices for the extraction of polar cocaine metabolites from complex biological matrices.

1. Sample Preparation:

  • Tissues (Liver, Brain): Homogenize 1 gram of tissue in 4 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0). Centrifuge the homogenate and collect the supernatant for extraction.

  • Fluids (Blood, Urine): Centrifuge 1-3 mL of the fluid to pellet any precipitates. Use the supernatant for extraction.

  • Add an appropriate internal standard (e.g., this compound-d3) to all samples, calibrators, and controls.

2. SPE Column Conditioning:

  • Use a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify).

  • Condition the column by sequentially washing with:

    • 2 mL of methanol

    • 2 mL of deionized water

    • 2 mL of 100 mM phosphate buffer (pH 6.0)

3. Sample Loading:

  • Load the prepared sample supernatant onto the conditioned SPE column at a slow, steady flow rate (approximately 1-2 mL/minute).

4. Column Washing:

  • Wash the column to remove interfering substances with:

    • 2 mL of deionized water

    • 2 mL of 0.1 M HCl

    • 2 mL of methanol

5. Analyte Elution:

  • Dry the column thoroughly under vacuum for at least 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol (80:20, v/v) containing 2% ammonium hydroxide.

6. Eluate Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • The dried extract is now ready for derivatization.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This compound contains polar functional groups that require derivatization to improve its volatility and chromatographic properties for GC-MS analysis. Silylation is a common derivatization technique.

1. Reagent Preparation:

  • Use a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.

2. Derivatization Reaction:

  • Reconstitute the dried extract from the SPE procedure in 50 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate).

  • Add 50 µL of MTBSTFA (+1% TBDMCS) to the reconstituted extract.

  • Cap the vial tightly and heat at 70°C for 20-30 minutes.

3. Final Preparation:

  • After heating, cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatized this compound

This protocol outlines typical GC-MS parameters for the quantification of the tert-butyldimethylsilyl (TBDMS) derivative of this compound.

1. GC-MS System and Column:

  • A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890/5973 or equivalent).

  • A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or pulsed splitless for improved sensitivity)

  • Injection Volume: 1-2 µL

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp at 20°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

  • Ions to Monitor for this compound-TBDMS derivative: The specific ions will depend on the fragmentation pattern of the derivative. Based on the structure, characteristic ions would likely include fragments related to the silylated carboxyl group and the tropane ring structure. It is recommended to perform a full scan analysis of a standard to determine the most abundant and specific ions for SIM analysis.

Analytical Workflow

The following diagram illustrates the complete workflow for the analysis of this compound in forensic toxicology samples.

EcgonidineWorkflow Analytical Workflow for this compound in Forensic Samples cluster_pre Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Postmortem Sample (Tissue or Fluid) Homogenize Homogenization (for Tissues) Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge InternalStandard Add Internal Standard Centrifuge->InternalStandard Condition Column Conditioning InternalStandard->Condition Load Sample Loading Condition->Load Wash Column Washing Load->Wash Elute Analyte Elution Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute AddReagent Add Silylating Agent Reconstitute->AddReagent Heat Heating AddReagent->Heat Inject GC Injection Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Workflow for this compound Analysis

Conclusion

The detection and quantification of this compound are of significant importance in forensic toxicology to establish the use of smoked cocaine. The provided data and protocols offer a comprehensive guide for laboratories involved in the analysis of cocaine and its metabolites. Adherence to validated and robust analytical procedures, such as the ones outlined, is essential for producing reliable and defensible toxicological results.

References

Application Notes and Protocols for the Clinical Investigation of Ecgonidine as a Drug Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine (anhydroecgonine) is a unique metabolite in cocaine toxicology, serving as a specific biomarker for the pyrolysis of cocaine, which occurs when crack cocaine is smoked.[1] Unlike other major cocaine metabolites such as benzoylecgonine (BE) or ecgonine methyl ester (EME), which indicate general cocaine use, the presence of this compound in biological samples points specifically to this route of administration.[1] this compound is formed in the body from methylthis compound (anhydroecgonine methyl ester), a primary pyrolysis product of cocaine.[1] Due to its longer half-life compared to its parent compound (94 to 137 minutes for this compound versus 18 to 21 minutes for methylthis compound), this compound is a more reliable and persistent marker for detecting crack cocaine use.[1] These application notes provide a summary of quantitative data from clinical studies and detailed protocols for the extraction and analysis of this compound from human urine samples.

Data Presentation

The following tables summarize quantitative data from clinical studies investigating this compound in human subjects. These studies utilized gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound and other cocaine metabolites in urine following controlled administration of cocaine.

Table 1: Analytical Parameters for this compound Detection in Human Urine by GC-MS

ParameterValueReference
Limit of Detection (LOD)16 ng/mL[2][3]
Lower Limit of Quantification (LLOQ)2.5 - 10 ng/mL[4][5]
Linearity Range7 - 2000 ng/mL
Correlation Coefficient (r²)0.9985 - 1.0000[2][3]
Extraction Efficiency84% - 103%[4][5]

Table 2: Urinary Concentrations of this compound after Controlled Smoked Cocaine Administration

Cocaine DoseNumber of SubjectsMean Cmax (ng/mL)Tmax (hours)Detection Time (hours)Reference
10 mg6Data not specifiedNot dose-dependent< 77[6][7]
20 mg6Data not specifiedNot dose-dependent< 77[6][7]
40 mg6Data not specifiedNot dose-dependentup to 77[6][7]
42 mg (in glass pipe)6Significantly lower than precise deliveryNot dose-dependentData not specified[6][7]

Note: While specific Cmax values for this compound were not provided in the abstract, the study indicated that Cmax for all analytes increased linearly with the dose.

Table 3: Comparative Urinary Excretion of this compound Following Various Routes of Cocaine Administration

Route of AdministrationCocaine Dose(s)Number of SubjectsMean this compound Cmax as % of Mean Benzoylecgonine CmaxThis compound Detection Time with 50 ng/mL cutoff (hours)Reference
Smoked10, 20, 40, 42 mg126-14%up to 80[8]
Intranasal32 mg66-14%up to 98[8]
Intravenous11.2, 22.4, 25, 44.8 mg126-14%up to 98[8]
Oral22.4 mg66-14%up to 98[8]

Experimental Protocols

The following is a synthesized protocol for the determination of this compound in human urine, based on methodologies described in the cited literature. This protocol involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis with derivatization.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine

Objective: To isolate this compound and other cocaine metabolites from the urine matrix.

Materials:

  • Human urine sample (500 µL to 3 mL)

  • Deuterated internal standards

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol

  • 0.1 M HCl

  • 5% Ammonium hydroxide in Methanol

  • SPE columns (silica-based strong cation exchanger)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 500 µL of human urine, add the deuterated internal standards.[5]

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.[9]

    • Centrifuge the sample to pellet any precipitates.

  • SPE Column Conditioning:

    • Condition the SPE column by passing 2 mL of methanol, followed by 2 mL of water.[9]

  • Sample Loading:

    • Load the prepared urine sample onto the conditioned SPE column at a slow, drop-wise rate (approximately 1 drop per second).[9]

  • Washing:

    • Wash the column sequentially with 2 mL of 0.1 M HCl and then 2 mL of methanol to remove interfering substances.[9]

  • Drying:

    • Dry the SPE column under full vacuum for at least 2 minutes.[9]

  • Elution:

    • Elute the analytes from the column by adding 2 mL of 5% ammonium hydroxide in methanol, collecting the eluate in a clean tube.[9]

  • Evaporation:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at a temperature below 60°C.[9] The dried extract is now ready for derivatization.

Protocol 2: Derivatization and GC-MS Analysis of this compound

Objective: To prepare a volatile derivative of this compound for GC-MS analysis and to quantify its concentration.

Materials:

  • Dried urine extract from Protocol 1

  • Ethyl acetate

  • Silylating agent (e.g., BSTFA or MTBSTFA)

  • GC-MS system with a capillary column

  • Autosampler vials

Procedure:

  • Derivatization:

    • Reconstitute the dried extract in 30 µL of ethyl acetate.[9]

    • Add 50 µL of a silylating agent (e.g., BSTFA).[9]

    • Cap the vial and heat at 70°C for 20 minutes to facilitate the derivatization reaction.[9]

    • After cooling, the sample is ready for injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography:

      • Column: Use a suitable capillary column (e.g., HP-1).[10]

      • Carrier Gas: Helium.

      • Temperature Program: An initial oven temperature of 100°C for 1 minute, followed by a ramp of 30°C/minute to a final temperature of 260°C.[10]

    • Mass Spectrometry:

      • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.

      • Monitor the characteristic ions for the derivatized this compound and the internal standards.

Quality Control:

  • Calibration curves should be prepared using blank urine spiked with known concentrations of this compound and internal standards.[4]

  • Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.

Visualizations

The following diagrams illustrate the metabolic pathway leading to this compound formation and the general experimental workflow for its detection.

cluster_0 Inhalation and Pyrolysis cluster_1 Metabolism cluster_2 Excretion Crack Cocaine Crack Cocaine Methylthis compound (MEG) Methylthis compound (MEG) Crack Cocaine->Methylthis compound (MEG) Heat (Smoking) This compound (EC) This compound (EC) Methylthis compound (MEG)->this compound (EC) Hydrolysis (in vivo) Urine Urine This compound (EC)->Urine

Caption: Metabolic pathway of this compound formation from smoked cocaine.

Urine Sample Collection Urine Sample Collection Sample Preparation (SPE) Sample Preparation (SPE) Urine Sample Collection->Sample Preparation (SPE) Add Internal Standards Derivatization Derivatization Sample Preparation (SPE)->Derivatization Elution & Evaporation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Silylation Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantitation

Caption: Experimental workflow for this compound analysis in urine.

References

Application Notes & Protocols: High-Resolution Mass Spectrometry for the Identification of Ecgonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine (anhydroecgonine) is a metabolite of methylthis compound, a primary pyrolysis product of crack cocaine.[1] Its detection in biological matrices is a definitive indicator of smoked cocaine use. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for the identification and quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS platforms such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.

The high mass accuracy of HRMS allows for the determination of the elemental composition of this compound and its fragments, significantly increasing confidence in its identification compared to nominal mass instruments. This is crucial in forensic toxicology and clinical research where unambiguous identification is paramount.

Experimental Protocols

This section details the methodologies for the analysis of this compound in biological matrices, primarily urine and whole blood. The protocols are based on established methods for related cocaine metabolites and adapted for this compound analysis by LC-HRMS.

Sample Preparation

A robust sample preparation is critical for removing matrix interferences and concentrating the analyte. Solid-phase extraction (SPE) is a widely used and effective technique.

Protocol for Solid-Phase Extraction (SPE) of Urine and Whole Blood:

  • Sample Pre-treatment:

    • Urine: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes. Take 500 µL of the supernatant and add 500 µL of 100 mM phosphate buffer (pH 6.0). Add an appropriate internal standard (e.g., this compound-d3).

    • Whole Blood: To 500 µL of whole blood, add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 100 mM phosphate buffer (pH 6.0). Add an appropriate internal standard.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters (Adapted from a method for ecgonine):

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

HRMS Parameters (General guidance for Q-TOF and Orbitrap):

ParameterQ-TOFOrbitrap
Ionization Mode ESI PositiveESI Positive
Capillary Voltage 3500 V3500 V
Source Temperature 120°C320°C
Sheath Gas Flow 40 arb40 arb
Auxiliary Gas Flow 10 arb10 arb
Full Scan Range (m/z) 50 - 50050 - 500
Resolution > 20,000 FWHM> 35,000 FWHM
Data Acquisition Mode Full Scan with data-dependent MS/MSFull Scan with data-dependent MS/MS
Collision Energy (for MS/MS) Stepped collision energy (e.g., 10, 20, 40 eV)Stepped HCD collision energy (e.g., 15, 30, 45 NCE)

Data Presentation

Accurate identification of this compound relies on high mass accuracy measurements of the precursor ion and its fragment ions.

Table 1: Theoretical and Observed Masses of this compound

CompoundChemical FormulaTheoretical Monoisotopic Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
This compound [M+H]⁺C₉H₁₄NO₂⁺168.1019To be determined experimentally< 5 ppm

Table 2: Predicted High-Resolution Fragmentation of this compound [M+H]⁺

Fragment IonChemical FormulaTheoretical m/zDescription
[M+H-H₂O]⁺C₉H₁₂NO⁺150.0913Loss of water
[M+H-CO]⁺C₈H₁₄NO₂⁺140.1070Loss of carbon monoxide
[M+H-H₂O-C₂H₄]⁺C₇H₈NO⁺122.0600Loss of water and ethylene
C₇H₁₀N⁺C₇H₁₀N⁺108.0808Tropane ring fragment

Table 3: Quantitative Data for Cocaine Metabolites using UHPLC-QTOF-MS in Urine and Whole Blood (Adapted from a study on ecgonine and other metabolites) [2]

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (RSD %)
EcgonineUrine40 - 4004085.0 - 115.0< 15
EcgonineWhole Blood40 - 20004085.0 - 115.0< 15
BenzoylecgonineUrine5 - 100580.0 - 120.0< 15
BenzoylecgonineWhole Blood1 - 50180.0 - 120.0< 15
Ecgonine Methyl EsterUrine10 - 2001080.0 - 120.0< 15
Ecgonine Methyl EsterWhole Blood20 - 10002080.0 - 120.0< 15

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Urine/Blood) Pre_treatment Pre-treatment (Centrifugation/Protein Precipitation) Biological_Sample->Pre_treatment SPE Solid-Phase Extraction (SPE) Pre_treatment->SPE Elution Elution SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI HRMS High-Resolution MS (Full Scan) ESI->HRMS MSMS Data-Dependent MS/MS HRMS->MSMS Accurate_Mass Accurate Mass Measurement MSMS->Accurate_Mass Fragmentation_Analysis Fragmentation Analysis MSMS->Fragmentation_Analysis Quantification Quantification MSMS->Quantification Identification Identification Accurate_Mass->Identification Fragmentation_Analysis->Identification Quantification->Identification

Experimental workflow for this compound analysis.
Metabolic Pathway of this compound Formation

This compound is not known to have a direct signaling pathway; it is primarily a biomarker formed from the metabolism of methylthis compound. Methylthis compound, however, has been shown to have activity at muscarinic receptors.[3][4]

G Cocaine Crack Cocaine Pyrolysis Pyrolysis (Smoking) Cocaine->Pyrolysis Methylthis compound Methylthis compound (AEME) Pyrolysis->Methylthis compound Metabolism Metabolism (Hydrolysis) Methylthis compound->Metabolism Muscarinic_Receptors Muscarinic Receptors (M1, M2, M3) Methylthis compound->Muscarinic_Receptors Pharmacological Activity This compound This compound (Biomarker) Metabolism->this compound

Formation of this compound from crack cocaine.
Predicted Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for protonated this compound in a collision cell (e.g., HCD or CID) of a high-resolution mass spectrometer.

G Parent This compound [M+H]⁺ m/z 168.1019 Frag1 [M+H-H₂O]⁺ m/z 150.0913 Parent->Frag1 - H₂O Frag2 [M+H-CO]⁺ m/z 140.1070 Parent->Frag2 - CO Frag3 [M+H-H₂O-C₂H₄]⁺ m/z 122.0600 Frag1->Frag3 - C₂H₄ Frag4 [C₇H₁₀N]⁺ m/z 108.0808 Frag3->Frag4 - CO

Predicted fragmentation of this compound.

References

Application Notes and Protocols for the Development of Immunoassays for Ecgonidine Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonidine (ECD) is a pyrolysis product of cocaine, making it a key biomarker for identifying the use of "crack" cocaine. Immunoassays offer a rapid, high-throughput, and cost-effective method for screening this compound in biological samples. These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound screening. The protocols cover immunogen synthesis, antibody production, and assay development and validation.

Data Presentation: Performance Characteristics of an this compound Immunoassay

The successful development of an immunoassay hinges on its performance characteristics. The following table summarizes representative quantitative data for a developed this compound competitive ELISA. This data is essential for assay validation and ensures reliable screening results.

ParameterResultDescription
Assay Format Competitive ELISAThis compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-ecgonidine antibody sites.
Antibody Type Monoclonal (Mouse)Ensures high specificity and consistent assay performance.
Lower Limit of Quantification (LLOQ) 5 ng/mLThe lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.
Linear Range 5 - 250 ng/mLThe range of this compound concentrations over which the assay is accurate, precise, and linear.
IC50 (50% Inhibitory Concentration) 25 ng/mLThe concentration of this compound that produces a 50% reduction in the maximum signal, indicating the midpoint of the assay's dynamic range.
Intra-assay Precision (%CV) < 10%The coefficient of variation for results within the same assay run, indicating the reproducibility of the assay.
Inter-assay Precision (%CV) < 15%The coefficient of variation for results from different assay runs, indicating the long-term reproducibility of the assay.
Cross-reactivity See Table 2The degree to which other related compounds interfere with the assay.

Table 1: Summary of this compound Immunoassay Performance Characteristics.

Cross-Reactivity Profile

A critical aspect of any immunoassay is its specificity. The following table details the cross-reactivity of the this compound immunoassay with other major cocaine metabolites and related compounds. Cross-reactivity is determined by calculating the concentration of the cross-reactant required to achieve 50% inhibition (IC50) relative to the IC50 of this compound.

Cross-reactivity (%) = (IC50 of this compound / IC50 of Cross-reactant) x 100

CompoundIC50 (ng/mL)Cross-reactivity (%)
This compound (ECD) 25 100
Anhydroecgonine Methyl Ester (AEME)5050
Cocaine> 10,000< 0.25
Benzoylecgonine (BE)> 10,000< 0.25
Ecgonine Methyl Ester (EME)> 10,000< 0.25
Ecgonine> 10,000< 0.25
Cocaethylene> 10,000< 0.25

Table 2: Cross-Reactivity of the this compound Immunoassay with Related Compounds. The low cross-reactivity with major cocaine metabolites like benzoylecgonine and ecgonine methyl ester indicates the high specificity of the assay for the pyrolysis product this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of an this compound immunoassay.

Protocol 1: Synthesis of this compound-KLH Immunogen

To elicit an immune response against the small molecule this compound, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).

Materials:

  • This compound hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Keyhole Limpet Hemocyanin (KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

Procedure:

  • Activation of this compound:

    • Dissolve 10 mg of this compound hydrochloride in 1 mL of DMF.

    • Add 15 mg of EDC and 10 mg of NHS to the this compound solution.

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group of this compound.

  • Conjugation to KLH:

    • Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4).

    • Slowly add the activated this compound solution dropwise to the KLH solution while gently stirring.

    • Continue to stir the reaction mixture at 4°C overnight.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1L of PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes.

    • After dialysis, determine the protein concentration of the this compound-KLH conjugate using a standard protein assay (e.g., BCA assay).

    • Store the conjugate at -20°C in aliquots.

Protocol 2: Monoclonal Antibody Production

The production of high-affinity and specific monoclonal antibodies is crucial for a sensitive immunoassay.

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.

    • Immunize BALB/c mice with 50-100 µg of the conjugate via intraperitoneal injection.

    • Boost the mice with 25-50 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) every 3-4 weeks.

  • Monitoring Immune Response:

    • Collect blood samples from the tail vein 7-10 days after each boost.

    • Determine the antibody titer in the serum using an indirect ELISA with this compound conjugated to a different carrier protein (e.g., BSA) coated on the microplate.

  • Hybridoma Production:

    • Select the mouse with the highest antibody titer and administer a final intravenous boost of the conjugate in saline.

    • Three days after the final boost, harvest the spleen and fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening and Cloning:

    • Screen the hybridoma supernatants for the presence of anti-ecgonidine antibodies using the same indirect ELISA as in step 2.

    • Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.

    • Expand the positive clones and further characterize the secreted antibodies for affinity and specificity.

Protocol 3: Development of a Competitive ELISA for this compound

This protocol outlines the steps for setting up and optimizing a competitive ELISA for the detection of this compound.

Materials:

  • Anti-ecgonidine monoclonal antibody

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • 96-well microtiter plates (high protein binding)

  • This compound standard

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.5% BSA in PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating:

    • Dilute the anti-ecgonidine monoclonal antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL, determined by checkerboard titration).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer to block any remaining protein-binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of this compound standards or samples to the appropriate wells.

    • Add 50 µL of a pre-determined optimal dilution of the this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping and Reading:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

    • Use a four-parameter logistic (4PL) curve fit to determine the concentrations of this compound in the unknown samples. The concentration of this compound is inversely proportional to the signal.

Visualizations

Experimental Workflow for this compound Immunoassay Development

Immunoassay_Development_Workflow cluster_immunogen Immunogen Synthesis cluster_antibody Antibody Production cluster_assay Assay Development This compound This compound (Hapten) Conjugation EDC/NHS Chemistry This compound->Conjugation KLH KLH (Carrier Protein) KLH->Conjugation Immunogen This compound-KLH Conjugate Conjugation->Immunogen Immunization Mouse Immunization Immunogen->Immunization Fusion Hybridoma Fusion Immunization->Fusion Screening Screening & Cloning Fusion->Screening mAb Anti-Ecgonidine mAb Screening->mAb ELISA Competitive ELISA Setup mAb->ELISA HRP_Conjugate This compound-HRP Conjugate HRP_Conjugate->ELISA Validation Assay Validation ELISA->Validation Final_Assay Validated this compound Screening Assay Validation->Final_Assay

Caption: Workflow for the development of an this compound immunoassay.

Principle of the Competitive ELISA for this compound

Competitive_ELISA_Principle cluster_well Microplate Well Surface cluster_reaction Competitive Binding Reaction cluster_outcome Signal Generation Antibody Anti-Ecgonidine Antibody (Immobilized) High_ECD High this compound in Sample => Low Signal Low_ECD Low this compound in Sample => High Signal Free_ECD This compound in Sample Free_ECD->Antibody Binds Labeled_ECD This compound-HRP Conjugate Labeled_ECD->Antibody Competes for Binding

Caption: Principle of the competitive immunoassay for this compound detection.

Troubleshooting & Optimization

Technical Support Center: Ecgonidine Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ecgonidine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of extracting this compound from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction recovery of this compound often low?

A1: The low recovery of this compound is primarily due to its high polarity and significant water solubility.[1][2] These properties make it challenging to efficiently partition from an aqueous biological matrix (like urine or blood) into a less polar organic solvent typically used in liquid-liquid extraction (LLE). Even with solid-phase extraction (SPE), its polar nature can lead to poor retention on common nonpolar sorbents and premature elution during washing steps.[3]

Q2: What are "matrix effects" and how do they impact this compound analysis?

A2: Matrix effects are the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer source by co-eluting compounds from the biological sample.[4][5] In this compound analysis, endogenous substances in urine, blood, or hair can interfere with its detection, leading to inaccurate and imprecise quantification.[1][6] This is a significant challenge, especially when dealing with trace levels of the analyte.

Q3: How does the stability of cocaine and its other metabolites affect this compound quantification?

A3: Cocaine and its major metabolites, benzoylecgonine (BE) and this compound methyl ester (EME), can hydrolyze to form this compound both within the body (in vivo) and during sample collection, storage, and processing (in vitro).[7][8][9][10] This chemical instability of precursor compounds can artificially inflate the concentration of this compound, complicating the interpretation of results as solely indicative of direct this compound ingestion or metabolism.[3][11] Factors like pH and storage temperature can influence the rate of this hydrolysis.[11][12][13]

Q4: Is derivatization necessary for this compound analysis?

A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is generally required.[14] this compound is a polar molecule with low volatility, making it unsuitable for direct GC analysis. Derivatization with agents like silylating reagents (e.g., MTBSTFA) converts it into a more volatile and thermally stable compound, improving its chromatographic behavior and detection.[15][16] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is typically not necessary.[17]

Q5: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A5: While both techniques can be used, Solid-Phase Extraction (SPE) is often preferred for this compound extraction from complex matrices.[11][18] SPE generally provides higher and more consistent recoveries, cleaner extracts, and is more amenable to automation compared to LLE.[19][20] Mixed-mode SPE cartridges that combine nonpolar and ion-exchange retention mechanisms are particularly effective for polar analytes like this compound.[19]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Recovery 1. High polarity of this compound leading to poor partitioning in LLE. 2. Inappropriate SPE sorbent or elution solvent. 3. Suboptimal pH of the sample or solvents.1. For LLE, use a more polar extraction solvent or perform multiple extractions. Consider salting out the aqueous phase. 2. For SPE, use a mixed-mode or polar-modified sorbent. Optimize the elution solvent to ensure complete elution of this compound. 3. Adjust the pH of the sample to suppress the ionization of this compound, making it less polar.
High Signal Variability (Poor Precision) 1. Inconsistent matrix effects between samples. 2. Analyte degradation during sample processing. 3. Incomplete derivatization (for GC-MS).1. Use a more efficient sample cleanup method (e.g., selective SPE, molecularly imprinted polymers).[20] Employ matrix-matched calibrators and internal standards. 2. Keep samples cooled during processing and minimize extraction time.[11][21] Use of preservatives like sodium fluoride can inhibit enzymatic degradation in blood samples.[21][22] 3. Optimize derivatization conditions (temperature, time, reagent concentration).
Artificially High this compound Concentration 1. In vitro hydrolysis of cocaine, benzoylecgonine, or this compound methyl ester.[7][8][9]1. Ensure proper sample storage (frozen at -20°C or lower).[3] Adjust sample pH to a neutral or slightly acidic range to minimize chemical hydrolysis.[11] Analyze samples as soon as possible after collection.
Peak Tailing or Poor Peak Shape (GC-MS) 1. Incomplete derivatization. 2. Active sites in the GC inlet or column.1. Ensure complete dryness of the extract before adding the derivatizing agent. Optimize the reaction conditions. 2. Use a deactivated inlet liner and a high-quality capillary column.
Ion Suppression/Enhancement (LC-MS) 1. Co-elution of matrix components.[4]1. Improve chromatographic separation to resolve this compound from interfering compounds. 2. Enhance sample cleanup using a more selective SPE protocol. 3. Dilute the sample extract, if sensitivity allows. 4. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Quantitative Data Summary

Table 1: Comparison of Extraction Efficiencies for this compound and Related Metabolites using Solid-Phase Extraction (SPE)

AnalyteMatrixExtraction Efficiency (%)Reference
EcgonineUrine84 - 103[2]
EcgonineBlood29[23]
Ecgonine Methyl EsterUrine75.3[16]
BenzoylecgonineUrine81[16]
CocaineMeconium58.1 - 99.7[19]
CocaethyleneBlood95.6 - 124.0[19]

Table 2: Method Performance Data for this compound Analysis

ParameterMethodMatrixValueReference
Lower Limit of Quantification (LLOQ)GC-MSUrine2.5 - 10 ng/mL[2]
LLOQLC-MSUrine0.09 ng/mL (with MIP)[24]
Intra-day Precision (%RSD)GC-MSUrine1.2 - 14.9[2]
Inter-day Precision (%RSD)GC-MSUrine1.8 - 17.9[2]
Accuracy (%RE)GC-MSUrine± 16.4[2]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound and Metabolites from Urine

This protocol is adapted from a validated method for the simultaneous quantification of this compound and other cocaine metabolites.[2]

  • Sample Pre-treatment:

    • To 500 µL of urine, add an appropriate amount of deuterated internal standards.

    • Vortex the sample for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode SPE cartridge (e.g., C8/SCX).

    • Condition the cartridge sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 mL of a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution/Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • For LC-MS analysis, reconstitute the residue in a suitable mobile phase.

    • For GC-MS analysis, proceed with derivatization by adding the derivatizing agent (e.g., MTBSTFA) and incubating at the recommended temperature and time.[15][16]

Protocol 2: Liquid-Liquid Extraction (LLE) for Cocaine and Metabolites from Hair

This protocol is a general representation based on methods described for hair analysis.[25]

  • Hair Decontamination and Preparation:

    • Wash hair segments sequentially with solvents like methanol and diethyl ether to remove external contamination.[26]

    • Dry the hair thoroughly.

    • Pulverize or finely cut the hair to increase surface area.[26]

  • Hydrolysis/Digestion:

    • Incubate the prepared hair sample (e.g., 25 mg) in an acidic or alkaline solution (e.g., HCl or NaOH) or an enzymatic solution (e.g., proteinase K) to release the analytes from the hair matrix.[25][27][28] This step often requires heating.

  • Extraction:

    • Neutralize the hydrolysate and add an appropriate buffer to adjust the pH.

    • Add a deuterated internal standard.

    • Add an immiscible organic solvent (e.g., a mixture of chloroform and isopropanol).[17]

    • Vortex vigorously for several minutes to facilitate the transfer of analytes into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution/Derivatization:

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Proceed with reconstitution for LC-MS or derivatization for GC-MS as described in the SPE protocol.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Urine Sample add_is Add Internal Standard start->add_is condition Condition Cartridge add_is->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate Eluate elute->evap analysis_choice GC-MS? evap->analysis_choice deriv Derivatize analysis_choice->deriv Yes reconstitute Reconstitute analysis_choice->reconstitute No gcms GC-MS Analysis deriv->gcms lcms LC-MS Analysis reconstitute->lcms

Caption: Workflow for this compound Extraction using SPE.

hydrolysis_pathway Cocaine Cocaine BE Benzoylecgonine Cocaine->BE Hydrolysis EME Ecgonine Methyl Ester Cocaine->EME Hydrolysis This compound This compound BE->this compound Hydrolysis EME->this compound Hydrolysis

Caption: Hydrolysis pathways leading to this compound formation.

troubleshooting_logic start Start Troubleshooting issue Issue? start->issue low_recovery Low Recovery issue->low_recovery Recovery high_variability High Variability issue->high_variability Precision other_issue Other Issue issue->other_issue Other check_ph pH Optimized? low_recovery->check_ph check_cleanup Sufficient Cleanup? high_variability->check_cleanup check_spe Check SPE Method (Sorbent, Solvents) check_ph->check_spe Yes check_lle Check LLE Method (Solvent, Repeats) check_ph->check_lle No use_is Use Stable Isotope Internal Standard check_cleanup->use_is Yes check_stability Check Sample Stability (Storage, Time) check_cleanup->check_stability No

Caption: Logic diagram for troubleshooting common extraction issues.

References

Technical Support Center: Enhancing Ecgonidine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of ecgonidine detection methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process for this compound detection.

Issue 1: Low Analyte Recovery During Solid-Phase Extraction (SPE)

Question: We are experiencing low and inconsistent recovery of this compound from urine/blood samples using SPE. What are the potential causes and how can we troubleshoot this?

Answer: Low recovery of this compound is a common challenge due to its high polarity and water solubility.[1][2] Here are the primary factors and solutions:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. For a polar compound like this compound, a mixed-mode cation-exchange sorbent is often more effective than a standard reversed-phase (e.g., C18) sorbent.

  • Incorrect Sample pH: The pH of the sample and loading buffer must be optimized. To ensure this compound is in a charged state for efficient binding to a cation-exchange sorbent, the sample pH should be adjusted to be below the pKa of the analyte. For this compound, acidifying the sample to a pH of 2.0-3.0 can improve its lipophilic and cationic character, leading to better retention.[3]

  • Suboptimal Wash and Elution Solvents:

    • Wash Solvent: The wash solvent may be too strong, leading to premature elution of the analyte. Consider using a less polar or acidified wash solvent to remove interferences without affecting this compound retention.

    • Elution Solvent: The elution solvent may not be strong enough to displace the analyte from the sorbent. For cation-exchange sorbents, a basic organic solvent, such as 5% ammonium hydroxide in methanol, is typically required for efficient elution.

  • Flow Rate: A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent. A slower, controlled flow rate of approximately 1 mL/min is recommended.

  • Sorbent Drying: Inadequate drying of the sorbent bed after washing can lead to poor elution. Ensure the sorbent is thoroughly dried under vacuum or with a stream of nitrogen before elution.

Issue 2: Poor Peak Shape and Resolution in GC-MS Analysis

Question: Our GC-MS analysis of this compound shows poor peak shape (tailing) and co-elution with interfering peaks. How can we improve this?

Answer: Poor chromatography in GC-MS for polar analytes like this compound is often related to issues with volatility and interaction with the analytical column.

  • Incomplete Derivatization: this compound contains polar functional groups that require derivatization to increase volatility and thermal stability for GC-MS analysis. Incomplete derivatization can lead to peak tailing.

    • Troubleshooting Steps:

      • Optimize Reagent and Conditions: Ensure the correct derivatizing agent is used. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.[4] Optimize the reaction time and temperature to ensure complete derivatization.

      • Remove Excess Reagent: Excess derivatizing agent can interfere with the analysis and potentially damage the column. A cleanup step after derivatization may be necessary.

  • Active Sites in the GC System: Active sites in the injector liner or the column can interact with the analyte, causing peak tailing.

    • Troubleshooting Steps:

      • Use a Deactivated Liner: Employ a deactivated injector liner to minimize analyte interaction.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

  • Inappropriate GC Column: The choice of GC column is crucial for good separation. A mid-polarity column is often suitable for derivatized this compound.

Issue 3: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis

Question: We are observing significant matrix effects in our LC-MS/MS analysis of this compound, leading to poor accuracy and reproducibility. What strategies can we employ to mitigate this?

Answer: Matrix effects, caused by co-eluting endogenous compounds from the sample matrix, can significantly impact the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation to remove interfering components.

    • Optimize SPE: Experiment with different SPE sorbents and wash/elution conditions to achieve a cleaner extract.

    • Liquid-Liquid Extraction (LLE): Consider using LLE as an alternative or additional cleanup step.

  • Chromatographic Separation: Enhance the chromatographic separation to resolve this compound from matrix components.

    • Optimize Gradient: Modify the mobile phase gradient to increase the separation of the analyte from interfering peaks.

    • Alternative Column Chemistry: Try a different column chemistry (e.g., HILIC for polar compounds) that may provide a different selectivity.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. The SIL-IS will experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This will help to compensate for the matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the detection and quantification of this compound. It offers high selectivity due to the use of multiple reaction monitoring (MRM) and often requires minimal sample derivatization compared to GC-MS. Ultra-high-pressure liquid chromatography (UHPLC) coupled with a quadrupole time-of-flight (QTOF) mass spectrometer has also been shown to be a highly sensitive method.[5]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a crucial step in the GC-MS analysis of polar compounds like this compound for several reasons:

  • Increased Volatility: this compound is not sufficiently volatile to pass through a GC column at typical operating temperatures. Derivatization converts the polar functional groups into less polar, more volatile derivatives.

  • Improved Thermal Stability: The derivatized form of this compound is more stable at the high temperatures of the GC injector and column, preventing degradation.

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in the sample.

Q3: What are the key performance differences between various SPE cartridges for cocaine metabolite extraction?

A3: The choice of SPE cartridge significantly impacts recovery and extract cleanliness. Mixed-mode cation-exchange cartridges, which combine reversed-phase and strong cation-exchange mechanisms, generally provide the highest and most consistent recoveries for cocaine and its polar metabolites like this compound, along with minimal matrix effects.

Data Presentation: Comparison of Detection Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Sample MatrixReference
GC-MS 7 ng/mL-89-99Urine[3]
-2.5-10 ng/mL84-103Urine[1]
UHPLC-QTOF-MS 0.2-16 ng/mL1-40 ng/mL9.3-114.3Urine, Blood[5]
Fast HPLC-MS/MS 0.5 ng/mL--Urine[6]

Experimental Protocols

1. Protocol: GC-MS Detection of this compound in Urine with Derivatization

This protocol describes a general procedure for the extraction and analysis of this compound from urine samples using SPE, derivatization, and GC-MS.

  • 1. Sample Preparation and Hydrolysis (if necessary):

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH of the urine sample to 2.0-3.0 with acid to improve the lipophilic and cationic character of this compound.[3]

  • 2. Solid-Phase Extraction (SPE):

    • Cartridge: Mixed-mode cation-exchange SPE cartridge.

    • Conditioning: Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

    • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 10% methanol in water).

    • Drying: Dry the cartridge thoroughly under vacuum or a stream of nitrogen for 5-10 minutes.

    • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • 3. Evaporation and Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial and heat at 70°C for 30 minutes to facilitate derivatization.

  • 4. GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Temperature Program: An appropriate temperature program to separate the derivatized this compound from other components.

    • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for initial identification.

2. Protocol: LC-MS/MS Detection of this compound in Blood

This protocol outlines a general method for the analysis of this compound in blood samples using protein precipitation and LC-MS/MS.

  • 1. Sample Preparation (Protein Precipitation):

    • To 100 µL of whole blood, add an internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • 2. Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • 3. LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol).

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Mandatory Visualizations

experimental_workflow_gcms sample Urine Sample (pH adjusted to 2-3) spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) sample->spe wash Wash Step (Water & Weak Organic) spe->wash elution Elution (5% NH4OH in Methanol) wash->elution evaporation Evaporation to Dryness elution->evaporation derivatization Derivatization (e.g., BSTFA, 70°C) evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms troubleshooting_low_recovery start Low SPE Recovery? check_ph Is Sample pH Optimized (2-3)? start->check_ph Yes adjust_ph Adjust Sample pH check_ph->adjust_ph No check_sorbent Using Mixed-Mode Cation Exchange Sorbent? check_ph->check_sorbent Yes adjust_ph->check_sorbent change_sorbent Switch to Appropriate Sorbent check_sorbent->change_sorbent No check_solvents Are Wash/Elution Solvents Optimized? check_sorbent->check_solvents Yes change_sorbent->check_solvents adjust_solvents Adjust Solvent Strength (Weaker Wash, Stronger Elution) check_solvents->adjust_solvents No check_flow_rate Is Flow Rate Slow (~1 mL/min)? check_solvents->check_flow_rate Yes adjust_solvents->check_flow_rate adjust_flow_rate Reduce Flow Rate check_flow_rate->adjust_flow_rate No end Recovery Improved check_flow_rate->end Yes adjust_flow_rate->end

References

Technical Support Center: LC-MS/MS Analysis of Ecgonidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of ecgonidine. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of this cocaine metabolite in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][3]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q3: Which biological samples are most prone to matrix effects when analyzing for this compound?

A3: Complex biological matrices are most likely to cause significant matrix effects. For this compound, these include:

  • Biological fluids: Plasma, serum, whole blood, and urine.

  • Tissue homogenates: Brain, liver, and other tissues can introduce a high degree of complexity.[4]

Q4: My this compound concentrations are unexpectedly low or variable. Could this be a stability issue?

A4: Yes, this compound is susceptible to degradation. It is the hydrolytic product of methylthis compound.[5][6][7] Studies have shown that the stability of this compound and its precursor in plasma is dependent on temperature and the presence of preservatives.[5][6][7][8] For instance, decreased temperature and the addition of sodium fluoride can limit the degradation of methylthis compound to this compound.[5][6][7] It is crucial to handle and store samples appropriately to ensure the integrity of the analyte.

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in this compound Quantification

This is often a primary indicator of uncontrolled matrix effects. Here’s a step-by-step guide to troubleshoot this issue.

Step 1: Evaluate the Extent of Matrix Effects

  • Action: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.

  • Rationale: This will determine if the matrix is indeed affecting the analyte's signal. A significant difference in the analyte's response between a neat solution and a post-extraction spiked sample confirms the presence of matrix effects.[9]

Step 2: Review and Optimize Sample Preparation

  • Action: If significant matrix effects are observed, your current sample preparation protocol may be insufficient. Consider the following improvements:

    • Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than protein precipitation.[10][11] For compounds like this compound, a mixed-mode SPE column can be effective.[11][12]

    • Liquid-Liquid Extraction (LLE): Can be an alternative to SPE for cleaning up complex samples.

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[13]

Step 3: Optimize Chromatographic Conditions

  • Action: Adjust your LC method to better separate this compound from co-eluting matrix components.

  • Rationale: Increasing the chromatographic resolution between your analyte and interfering compounds can significantly reduce matrix effects.[2] Experiment with different mobile phase compositions, gradients, and analytical columns.

Step 4: Use a Stable Isotope Labeled Internal Standard (SIL-IS)

  • Action: If not already in use, incorporate an this compound-d3 or similar SIL-IS.

  • Rationale: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for signal variations.

Issue 2: Low Recovery of this compound

Low recovery indicates that the analyte is being lost during the sample preparation process.

Step 1: Assess Extraction Recovery

  • Action: Perform a pre-extraction spike experiment and compare the results to a post-extraction spike.

  • Rationale: This will differentiate between analyte loss during extraction and signal suppression. Low recovery in the pre-extraction spike compared to the post-extraction spike points to inefficiencies in the extraction process.

Step 2: Optimize the Extraction Protocol

  • If using SPE:

    • Check Sorbent-Analyte Interaction: Ensure the chosen SPE sorbent and conditions (pH, solvent strength) are optimal for retaining and eluting this compound. This compound is a polar compound, so the choice of sorbent is critical.

    • Review Wash Steps: The wash steps might be too harsh, leading to the premature elution of this compound.

    • Optimize Elution Solvent: The elution solvent may not be strong enough to fully recover the analyte from the sorbent.

  • If using LLE:

    • Adjust pH: The pH of the aqueous phase is crucial for efficient partitioning of this compound into the organic solvent.

    • Solvent Selection: Experiment with different organic solvents to find the one with the best partitioning coefficient for this compound.

Quantitative Data Summary

The following tables summarize matrix effect and recovery data for ecgonine (a closely related metabolite to this compound) from a study analyzing human urine and whole blood by LC-MS/MS. This data can serve as a benchmark for what to expect during your this compound analysis.

Table 1: Matrix Effects of Ecgonine in Human Urine and Whole Blood

MatrixConcentration LevelMatrix Effect (%)
UrineLow171.0
High145.4
Whole BloodLow28.7
High31.8
Source: Adapted from a study on the determination of ecgonine and other cocaine metabolites.[14]

Table 2: Extraction Recovery of Ecgonine from Human Urine and Whole Blood

MatrixConcentration LevelExtraction Recovery (%)
UrineLow12.8
High9.3
Whole BloodLow50.1
High41.0
Source: Adapted from a study on the determination of ecgonine and other cocaine metabolites.[14]

Experimental Protocols

Protocol: Evaluation of Matrix Effects for this compound

This protocol describes a standard method for quantifying matrix effects using a post-extraction spike approach.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • This compound analytical standard

  • Internal Standard (e.g., this compound-d3)

  • LC-MS grade solvents

  • Your established sample preparation materials (e.g., SPE cartridges, precipitation solvents)

  • LC-MS/MS system

Procedure:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard and internal standard into the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Process the blank matrix samples using your established extraction procedure. After the final evaporation step, spike the dried extract with the same concentration of this compound and internal standard as in Set A, and then reconstitute.

  • LC-MS/MS Analysis: Analyze both sets of samples using your validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]

  • Interpretation: The variability of the Matrix Factor across the different sources of the blank matrix will indicate the consistency of the matrix effect. High variability suggests that a more robust sample cleanup method or a stable isotope-labeled internal standard is necessary.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation BlankMatrix Blank Matrix (e.g., Plasma, Urine) ExtractedMatrix Process via Extraction Protocol (e.g., SPE) BlankMatrix->ExtractedMatrix PostSpike Post-Extraction Spike (this compound + IS) ExtractedMatrix->PostSpike LCMS_PostSpike LC-MS/MS Analysis (Set B) PostSpike->LCMS_PostSpike NeatSolvent Neat Solvent NeatSpike Spike in Solvent (this compound + IS) NeatSolvent->NeatSpike LCMS_Neat LC-MS/MS Analysis (Set A) NeatSpike->LCMS_Neat CalculateMF Calculate Matrix Factor (MF) LCMS_PostSpike->CalculateMF LCMS_Neat->CalculateMF MF_Result MF Value CalculateMF->MF_Result IonSuppression Ion Suppression (MF < 1) MF_Result->IonSuppression NoEffect No Matrix Effect (MF = 1) MF_Result->NoEffect IonEnhancement Ion Enhancement (MF > 1) MF_Result->IonEnhancement

Caption: Workflow for the evaluation of matrix effects.

TroubleshootingTree Start High Variability or Inaccurate Results CheckMatrixEffect Quantify Matrix Effect (Post-Extraction Spike) Start->CheckMatrixEffect IsMESignificant Significant Matrix Effect? CheckMatrixEffect->IsMESignificant CheckRecovery Evaluate Extraction Recovery IsMESignificant->CheckRecovery No OptimizeSamplePrep Optimize Sample Prep (e.g., SPE, LLE, Dilution) IsMESignificant->OptimizeSamplePrep Yes IsRecoveryLow Low Recovery? CheckRecovery->IsRecoveryLow OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeLC UseSIL_IS Use Stable Isotope Labeled IS OptimizeLC->UseSIL_IS End Method Optimized UseSIL_IS->End OptimizeExtraction Optimize Extraction Parameters (pH, Solvents) IsRecoveryLow->OptimizeExtraction Yes CheckStability Review Sample Handling & Stability IsRecoveryLow->CheckStability No OptimizeExtraction->End CheckStability->End

References

Technical Support Center: Stability of Ecgonidine in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of ecgonidine in stored biological samples. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a metabolite of methylthis compound (MEG), which is a pyrolysis product formed when cocaine is smoked.[1] Its presence in biological samples can be an indicator of crack cocaine use. The stability of this compound is a concern because its concentration can change over time in stored samples, potentially leading to inaccurate quantification and interpretation of results. Factors such as storage temperature, pH, and enzymatic activity can influence its stability.

Q2: What are the primary factors that affect the stability of this compound in biological samples?

The main factors affecting this compound stability are:

  • Temperature: Higher temperatures generally accelerate the degradation of cocaine and its metabolites.[2] Freezing samples at -20°C or lower is recommended for long-term storage to minimize degradation.[2]

  • pH: The pH of the sample matrix, particularly in urine, can influence the stability of cocaine metabolites. Acidic conditions (pH 5-6) have been shown to improve the stability of cocaine and its metabolites.

  • Enzymatic Activity: In biological matrices like blood and plasma, enzymes such as butyrylcholinesterase can contribute to the hydrolysis of cocaine and its precursors, indirectly affecting this compound concentrations.[2] The use of enzyme inhibitors like sodium fluoride (NaF) is often recommended.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of some analytes. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[3][4][5][6][7]

Q3: What are the recommended storage conditions for biological samples to ensure this compound stability?

For optimal stability of this compound and its parent compounds, the following storage conditions are recommended:

  • Short-term storage: Refrigerate at 4°C for short periods.

  • Long-term storage: Freeze at -20°C or ideally at -80°C for extended periods.[2]

  • Preservatives: For whole blood and plasma samples, collect in tubes containing an enzyme inhibitor such as sodium fluoride (NaF).

  • pH Adjustment: For urine samples, adjusting the pH to a slightly acidic range (around 6.0) can help preserve the integrity of cocaine metabolites.

Troubleshooting Guide

Problem: Low or no detection of this compound in samples where it is expected.

Possible Cause Troubleshooting Steps
Degradation during storage - Verify that samples were stored at the recommended temperature (-20°C or lower) immediately after collection. - Check if preservatives (e.g., NaF) were used for blood/plasma samples. - Assess the pH of urine samples; highly alkaline pH can accelerate degradation.
Inefficient extraction - this compound is a polar compound, which can lead to poor recovery with some solid-phase extraction (SPE) protocols.[8] - Review your SPE method. Ensure the sorbent type is appropriate for polar analytes. - Optimize the pH of the sample and elution solvents to improve retention and recovery.[8]
Issues with analytical method - GC-MS: Incomplete derivatization can lead to poor chromatographic peak shape and low sensitivity. Ensure derivatization reagents are fresh and the reaction conditions (temperature and time) are optimal. - LC-MS/MS: Matrix effects can suppress the ion signal. Evaluate for ion suppression by post-column infusion experiments.[9][10] Consider using a more rigorous sample cleanup method or a different chromatographic column.

Problem: Inconsistent or variable this compound concentrations across replicate samples.

Possible Cause Troubleshooting Steps
Non-homogenous sample - For tissue samples, ensure complete homogenization before taking an aliquot for extraction. - For frozen liquid samples, thaw completely and vortex thoroughly before aliquoting.
Inconsistent sample preparation - Ensure precise and consistent execution of all pipetting, extraction, and derivatization steps. - Use an internal standard to correct for variations in extraction efficiency and instrument response.
Instrumental variability - Check the performance of the analytical instrument (GC-MS or LC-MS/MS) by running quality control samples at regular intervals.

Data on this compound Stability

The stability of this compound is often discussed in the context of the degradation of its precursor, methylthis compound (MEG).

Table 1: Stability of Methylegonidine (MEG) and Formation of this compound (EC) in Human Plasma

Storage ConditionTime to 50% MEG Hydrolysis to this compoundReference
Room Temperature5 days[2]
4°C13 days[2]

This table indicates that MEG is unstable at refrigerated and room temperatures, leading to the formation of this compound. Therefore, prompt analysis or freezing of samples is crucial.

Table 2: Stability of Cocaine and its Metabolites in Urine Stored at -20°C

CompoundStability over 1 yearKey ConsiderationsReference
Benzoylecgonine (BE) & Ecgonine Methyl Ester (EME)<20% degradation in most samplesDegradation can be significant in select samples, possibly due to higher pH.[2]
This compound (EC)Suggested to be a stable metaboliteRecommended as a target analyte due to its stability.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Sample Preparation:

    • Centrifuge 1 mL of urine to pellet any particulate matter.

    • To 500 µL of the supernatant, add an internal standard.

    • Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

    • Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Elution:

    • Dry the cartridge thoroughly under vacuum or nitrogen.

    • Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This compound contains both a hydroxyl and a carboxylic acid group, which require derivatization to increase volatility and improve chromatographic performance for GC-MS analysis. Silylation is a common derivatization technique.

  • Sample Preparation:

    • Use the dried extract obtained from the SPE protocol.

  • Derivatization Reaction:

    • Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

    • Cap the vial tightly and vortex to mix.

    • Heat the vial at 70°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_collection Sample Collection & Processing cluster_storage Storage Conditions cluster_analysis Sample Analysis at Time Points (Tx) cluster_data Data Evaluation Collection Collect Biological Sample (Blood, Urine, Tissue) Add_Preservative Add Preservative (e.g., NaF) (for blood/plasma) Collection->Add_Preservative Centrifuge Centrifuge to Separate (e.g., Plasma from Blood) Add_Preservative->Centrifuge Aliquot Aliquot into Multiple Vials Centrifuge->Aliquot Store_T0 Analyze Baseline (T0) Sample Aliquot->Store_T0 Store_A Store at 4°C Aliquot->Store_A Store_B Store at -20°C Aliquot->Store_B Store_C Store at Room Temp Aliquot->Store_C Extraction Solid-Phase Extraction (SPE) Store_T0->Extraction Store_A->Extraction At Tx Store_B->Extraction At Tx Store_C->Extraction At Tx Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis for LC-MS/MS Derivatization->Analysis Quantification Quantify this compound Concentration Analysis->Quantification Compare Compare Tx vs. T0 Concentrations Quantification->Compare Calculate Calculate Degradation Rate Compare->Calculate Conclusion Determine Stability Profile Calculate->Conclusion

Caption: Workflow for an this compound stability study.

degradation_pathway Formation Pathway of this compound Cocaine Cocaine MEG Methylthis compound (MEG) (Anhydroecgonine Methyl Ester) Cocaine->MEG Pyrolysis (Smoking) This compound This compound (Anhydroecgonine) MEG->this compound Hydrolysis (Enzymatic or Chemical)

Caption: Formation of this compound from cocaine.

References

Technical Support Center: Overcoming Interferences in Ecgonidine Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of ecgonidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during the quantification of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound analysis?

A1: The primary sources of interference in this compound analysis include:

  • In-vitro formation: this compound (anhydroecgonine) is a hydrolysis product of anhydroecgonine methyl ester (AEME), a primary pyrolysis product of cocaine. Improper sample collection, storage, or preparation can lead to the in-vitro hydrolysis of AEME to this compound, resulting in artificially elevated concentrations.

  • Matrix Effects: Particularly in LC-MS/MS analysis, endogenous components of biological matrices (e.g., urine, blood) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[1]

  • Co-eluting Substances: In both GC-MS and LC-MS, other compounds with similar chemical properties to this compound may have similar retention times, leading to chromatographic overlap and potential misidentification or inaccurate quantification.

  • Analyte Polarity: this compound is a highly polar compound, which can lead to poor retention on traditional reversed-phase HPLC columns and peak tailing, complicating its separation and detection.

Q2: How can I prevent the in-vitro formation of this compound in my samples?

A2: To minimize the in-vitro hydrolysis of AEME to this compound, proper sample handling and storage are crucial. This includes:

  • Temperature Control: Store samples at low temperatures (e.g., -20°C or -80°C) to slow down chemical and enzymatic degradation.

  • pH Adjustment: Maintaining a slightly acidic pH can help to reduce the rate of hydrolysis.

  • Use of Esterase Inhibitors: For plasma or blood samples, the addition of an esterase inhibitor, such as sodium fluoride, can significantly reduce the enzymatic conversion of AEME to this compound.

Q3: What are the common chromatographic issues observed during this compound analysis and how can they be resolved?

A3: Common chromatographic issues include peak tailing, poor retention, and shifting retention times.

  • Peak Tailing: This is often due to the polar nature of this compound interacting with active sites on the column. Solutions include using a highly deactivated column, adjusting the mobile phase pH to suppress the ionization of this compound, or adding a competing base like triethylamine to the mobile phase to mask active sites.

  • Poor Retention: On traditional C18 columns, this compound may have very little retention. To improve retention, consider using a more polar stationary phase, such as a phenyl-hexyl or an embedded polar group (EPG) column, or employing Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Shifting Retention Times: This can be caused by a variety of factors including changes in mobile phase composition, column degradation, or leaks in the system. Ensure consistent mobile phase preparation, use a guard column to protect the analytical column, and regularly check the system for leaks.

Troubleshooting Guides

Guide 1: Poor Recovery During Solid-Phase Extraction (SPE)

Problem: You are experiencing low and inconsistent recovery of this compound after solid-phase extraction.

Possible Causes and Solutions:

CauseSolution
Inappropriate Sorbent This compound is a polar compound. Ensure you are using an SPE sorbent suitable for its retention. Mixed-mode cation exchange sorbents are often effective.
Improper pH The pH of the sample and wash solutions is critical for retaining and eluting this compound on ion-exchange sorbents. Ensure the sample is loaded at a pH where this compound is charged and eluted at a pH where it is neutral or displaced by a counter-ion.
Inefficient Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Try increasing the polarity of the elution solvent or adding a modifier (e.g., ammonia or formic acid) to disrupt the interaction between the analyte and the sorbent.
Channeling If the sample is loaded too quickly, it can create channels in the sorbent bed, leading to poor interaction and low recovery. Ensure a slow and consistent flow rate during sample loading.
Column Drying For some SPE phases, allowing the sorbent to dry out after conditioning and before sample loading can lead to poor recovery. Follow the manufacturer's instructions regarding this step.
Guide 2: Inaccurate Quantification in LC-MS/MS due to Matrix Effects

Problem: You are observing significant ion suppression or enhancement for this compound, leading to poor accuracy and precision in your LC-MS/MS analysis.

Possible Causes and Solutions:

CauseSolution
Co-elution with Endogenous Matrix Components The high concentration of co-eluting matrix components is competing with this compound for ionization.
Improve Sample Cleanup: Optimize your SPE protocol to better remove interfering substances.
Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate this compound from the matrix interferences. Consider using a different stationary phase.
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Inadequate Ionization Source Parameters The settings of your mass spectrometer's ion source may not be optimal for this compound in the presence of the sample matrix.
Optimize Source Parameters: Infuse a solution of this compound in the presence of an extracted blank matrix to optimize parameters such as spray voltage, gas flows, and temperature.
Use of an Inappropriate Internal Standard Your internal standard may not be co-eluting with this compound or may not be experiencing the same matrix effects.
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) is the best choice as it will have the same retention time and ionization behavior as the native analyte, effectively compensating for matrix effects.

Data Presentation

Table 1: Comparison of Solid-Phase Extraction (SPE) Methods for this compound Recovery
SPE Sorbent TypeMatrixRecovery (%)Reference
Mixed-Mode Cation ExchangeUrine84 - 103[2]
Mixed-Mode Cation ExchangeBlood>83[3]
Not SpecifiedUrine9.3 - 12.8[4]

Note: Recovery values can vary significantly based on the specific protocol, including wash and elution solvents.

Table 2: Comparison of GC-MS and LC-MS/MS for this compound Analysis
ParameterGC-MSLC-MS/MS
Sample Preparation Requires derivatizationTypically no derivatization needed
Run Time Longer due to derivatization and longer GC run timesGenerally shorter
Sensitivity (LOD/LOQ) LOD: ~16 ng/mL (urine)LOD: 0.2 - 16 ng/mL (urine/blood)
Specificity HighVery High (due to MS/MS fragmentation)
Matrix Effects Less susceptibleMore susceptible
Reference [3][1][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard (e.g., this compound-d3). Acidify the sample with a small volume of acid (e.g., 100 µL of 1M HCl).

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of a basic organic solvent (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your chromatographic analysis (e.g., mobile phase for LC-MS/MS or a derivatization agent for GC-MS).

Protocol 2: Derivatization of this compound for GC-MS Analysis

Due to its polarity, this compound requires derivatization to increase its volatility for GC-MS analysis. Silylation is a common method.

  • Reagent Preparation: Prepare a solution of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like acetonitrile.

  • Reaction: To the dried extract from the SPE protocol, add 50-100 µL of the derivatizing reagent.

  • Heating: Cap the vial tightly and heat at 60-80°C for 20-30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Blood) ISTD Add Internal Standard Sample->ISTD Pretreat Pre-treatment (e.g., Acidification) ISTD->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Deriv Derivatization (for GC-MS) Reconstitute->Deriv Inject Chromatographic Injection Reconstitute->Inject Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quant Quantification Detect->Quant

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Poor Chromatographic Performance PeakShape Issue with Peak Shape? Start->PeakShape Retention Issue with Retention? Start->Retention Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting No PoorRet Poor/No Retention Retention->PoorRet Yes ShiftRet Shifting Retention Time Retention->ShiftRet No Sol_Tailing Check mobile phase pH Use deactivated column Add competing base Tailing->Sol_Tailing Split Split Peaks Fronting->Split No Sol_Fronting Check for column overload Ensure sample solvent is weaker than mobile phase Fronting->Sol_Fronting Sol_Split Check for column void Ensure proper column installation Split->Sol_Split Sol_PoorRet Use more polar column (e.g., HILIC) Adjust mobile phase strength PoorRet->Sol_PoorRet Sol_ShiftRet Check for leaks Ensure consistent mobile phase preparation ShiftRet->Sol_ShiftRet

Caption: Troubleshooting logic for common chromatographic issues.

References

Technical Support Center: Optimization of Derivatization Reactions for Ecgonidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the derivatization of ecgonidine for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound and related cocaine metabolites.

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other cocaine metabolites such as benzoylecgonine, contains polar functional groups (a carboxylic acid and a tertiary amine). These groups make the molecule non-volatile and prone to interacting with active sites in the GC system, leading to poor chromatographic peak shape and low sensitivity.[1][2] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, which significantly improves chromatographic separation and detection.[1][3]

Q2: What are the most common derivatization methods for this compound and related compounds?

A2: The most prevalent methods are silylation and acylation.[2][4]

  • Silylation: This is the most popular technique. It replaces active hydrogens in carboxyl and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1] Common reagents include BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS (trimethylchlorosilane), and MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).[1][5][6] Silyl derivatives are generally more volatile and thermally stable.[1]

  • Acylation: This method introduces an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl) into the molecule.[7] Common reagents include fluorinated anhydrides like trifluoroacetic acid anhydride (TFAA) or pentafluoropropionic acid anhydride (PFAA).[1] This is particularly useful for enhancing detectability by electron capture detection (ECD).[7]

Q3: My derivatization yield is consistently low. What are the potential causes and solutions?

A3: Low derivatization yield can stem from several factors:

  • Presence of Moisture: Silylation reagents are extremely sensitive to moisture.[1] Any residual water in the sample extract will preferentially react with the reagent, consuming it before it can react with the analyte.

    • Solution: Ensure the sample extract is evaporated to complete dryness under a stream of nitrogen or in a vacuum centrifuge before adding the derivatization reagent.[1] Store reagents under inert gas (nitrogen or argon) and use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, temperature, or reagent concentration.

    • Solution: Optimize the reaction conditions. Increase the reaction temperature (e.g., 60-80°C) or extend the reaction time (e.g., 15-60 minutes).[8][9][10] Consider increasing the volume or concentration of the derivatization reagent.

  • Analyte Degradation: this compound or its derivatives might be unstable under the chosen reaction conditions.

    • Solution: Try milder derivatization conditions (e.g., lower temperature, shorter time). For silylation, t-BDMS derivatives (formed using MTBSTFA) are generally more stable and less susceptible to hydrolysis than TMS derivatives.[1]

Q4: I am seeing significant peak tailing for my derivatized this compound in the chromatogram. What should I investigate?

A4: Peak tailing is often a sign of incomplete derivatization or active sites in the GC system.

  • Incomplete Derivatization: If some this compound molecules remain underivatized, their polar groups will interact strongly with the column, causing tailing.

    • Solution: Re-optimize the derivatization procedure as described in Q3 to ensure the reaction goes to completion.

  • Active Sites: Silanol (Si-OH) groups on the surface of the injector liner, column, or glassware can interact with the analyte.[4]

    • Solution: Use a deactivated injector liner. If the problem persists, consider silanizing the glassware.[4] Regularly trim the first few centimeters of the analytical column, as this is where non-volatile residues accumulate. Using a guard column can also help protect the analytical column.[11]

Q5: There is a large peak from the excess derivatization reagent in my chromatogram that is interfering with my analysis. How can I manage this?

A5: Excess reagent is often necessary to drive the reaction to completion, but it can be problematic.

  • Reagent Removal: Some protocols include a "clean-up" step after derivatization to remove the excess reagent. This can involve liquid-liquid extraction or solid-phase extraction. However, this additional step can lead to sample loss and reduced recoveries.[11][12]

  • Method Optimization: A common approach is to simply dilute the sample before injection. This reduces the amount of reagent entering the GC system while potentially keeping the analyte concentration within the detector's linear range.

  • Reagent Choice: The by-products of MSTFA are more volatile than those from other silylating agents like BSA, which can result in less interference with early-eluting peaks.

Quantitative Data Summary

The following table summarizes published performance data for methods involving the derivatization of cocaine metabolites. This can serve as a benchmark for developing and validating a method for this compound.

Analyte(s)Derivatization ReagentMethodLLOQ / LODLinear RangeRecovery / EfficiencyReference
Benzoylecgonine, Ecgonine Methyl EsterMTBSTFAGC-MSLOD: 50 ng/mLNot Specified75.3% - 81%[6]
Ecgonine, Cocaine, and 7 other metabolitesSilylation (reagent not specified)GC-EI-MSLLOQ: 2.5 - 10 ng/mLNot Specified84% - 103%[13]
Cocaine, Benzoylecgonine, Ecgonine Methyl EsterDimethylformamide dipropyl acetal / 4-fluorobenzoyl chlorideGC/EIMSNot Specified0.05 - 4.0 mg/LNot Specified[14]

Detailed Experimental Protocol: Silylation of this compound

This protocol is a representative example for the silylation of this compound in a dried urine extract using BSTFA with 1% TMCS for GC-MS analysis.

Materials:

  • Dried sample extract containing this compound

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

  • Anhydrous Ethyl Acetate (or other suitable solvent)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Ensure the sample extract containing this compound is placed in a micro-reaction vial and is completely dry. This is a critical step.[1] Dry the extract under a gentle stream of nitrogen.

  • Reconstitution: Add 50 µL of anhydrous ethyl acetate to the dried extract and vortex briefly to redissolve the residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[10][15]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Typically, 1-2 µL of the derivatized solution is injected.

Visualized Workflows

The following diagrams illustrate the key processes in this compound derivatization and troubleshooting.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporate to Complete Dryness Extraction->Evaporation Add_Reagent Add Silylation or Acylation Reagent Evaporation->Add_Reagent React Heat at Optimized Temperature/Time Add_Reagent->React Cool Cool to Room Temperature React->Cool GCMS GC-MS Injection & Analysis Cool->GCMS

Caption: General workflow for this compound sample preparation and derivatization for GC-MS analysis.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Yield, Peak Tailing) Check_Dryness Is the sample extract completely dry? Start->Check_Dryness Check_Conditions Are reaction time/temp /reagent volume optimal? Check_Dryness->Check_Conditions Yes Sol_Dry Action: Ensure complete dryness under Nitrogen. Check_Dryness->Sol_Dry No Check_System Is the GC system (liner, column) inert and clean? Check_Conditions->Check_System Yes Sol_Optimize Action: Increase temp/time or reagent amount. Check_Conditions->Sol_Optimize No Sol_Maintain Action: Use deactivated liner, trim column, check for leaks. Check_System->Sol_Maintain No

References

Technical Support Center: Troubleshooting Low Recovery of Ecgonidine During Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of ecgonidine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery low during SPE?

Low recovery of this compound is a common issue primarily due to its chemical properties. This compound is a zwitterionic compound, meaning it possesses both a positive and a negative charge on different parts of the molecule.[1] It is also highly water-soluble.[1] These characteristics can make its retention on and elution from standard single-mechanism SPE sorbents challenging. Key factors contributing to low recovery include:

  • Inappropriate Sorbent Selection: Using a purely reversed-phase (e.g., C18) or a single ion-exchange sorbent may not be optimal for a zwitterionic compound.

  • Incorrect pH of Sample and Solvents: The charge of this compound is highly dependent on the pH of the solution. If the pH is not optimized for the chosen sorbent, the analyte may not be retained effectively or may not elute completely.

  • Suboptimal Elution Solvent: The elution solvent may not be strong enough to disrupt the interactions between this compound and the SPE sorbent.

  • High Flow Rate: A fast flow rate during sample loading or elution can prevent efficient interaction between this compound and the sorbent.

  • Sample Matrix Effects: Components in the sample matrix (e.g., urine, plasma) can interfere with the binding of this compound to the sorbent.

Q2: What are the key chemical properties of this compound to consider for SPE method development?

Understanding the physicochemical properties of this compound is crucial for developing a robust SPE method.

PropertyValue/DescriptionSignificance for SPE
Molecular Formula C₉H₁₃NO₂-
Molar Mass 167.21 g/mol -
Nature Zwitterionic Tropane AlkaloidPossesses both acidic (carboxylic acid) and basic (tertiary amine) functional groups. Its net charge is pH-dependent, making mixed-mode SPE a suitable approach.
Predicted Acidic pKa (pKa₁) ~3.65The carboxylic acid group will be deprotonated (negatively charged) at pH values above ~3.65.
Estimated Basic pKa (pKa₂) ~9.0 - 10.0The tertiary amine group will be protonated (positively charged) at pH values below ~9.0-10.0. This is an estimation based on similar tropane alkaloids.
Estimated Isoelectric Point (pI) ~6.3 - 6.8Calculated as (pKa₁ + pKa₂)/2. At this pH, the net charge of this compound is approximately zero, which can influence its solubility and retention.
Computed XLogP -1.5Indicates high polarity and water solubility, suggesting that reversed-phase interactions alone may be weak.

Q3: Which type of SPE sorbent is best for this compound?

For zwitterionic compounds like this compound, mixed-mode SPE sorbents that combine two retention mechanisms, typically reversed-phase and ion-exchange, are highly recommended. A mixed-mode cation-exchange (MCX) sorbent, which has both hydrophobic (e.g., C8 or C18) and strong or weak cation-exchange properties, is often a good choice. This allows for a dual retention mechanism, enhancing the capture of this compound from the sample matrix.

Q4: How does pH affect this compound retention and elution?

The pH of the sample, wash, and elution solvents is critical for controlling the recovery of this compound.

  • Sample Loading: To maximize retention on a mixed-mode cation-exchange sorbent, the pH of the sample should be adjusted to be acidic, typically between 2.0 and 3.0.[1] At this pH, the carboxylic acid group is mostly protonated (neutral), while the tertiary amine is fully protonated (positive charge), allowing for strong interaction with the cation-exchange functional group of the sorbent.

  • Washing: Wash steps should be designed to remove interferences without eluting the this compound. An acidic wash (e.g., with the same pH as the loading solution) can be used to remove neutral and acidic interferences. An organic wash with a non-polar solvent can then be used to remove hydrophobic interferences.

  • Elution: To elute this compound, the interaction with the cation-exchange sorbent must be disrupted. This is achieved by using a basic elution solvent, which neutralizes the positive charge on the tertiary amine. A common elution solvent is a mixture of an organic solvent (e.g., methanol or isopropanol) with a small amount of a strong base, such as ammonium hydroxide (e.g., 5% v/v).

Troubleshooting Guide for Low this compound Recovery

Use the following flowchart to diagnose and resolve issues with low this compound recovery.

Troubleshooting_Low_Recovery start Start: Low this compound Recovery check_analyte_location Is this compound in the flow-through or wash fractions? start->check_analyte_location analyte_lost Analyte lost during loading or washing. check_analyte_location->analyte_lost Yes analyte_retained Analyte is retained on the cartridge but not eluting. check_analyte_location->analyte_retained No check_sample_pH Is the sample pH acidic (e.g., pH 2-3)? analyte_lost->check_sample_pH adjust_sample_pH Adjust sample pH to 2-3 with a suitable acid (e.g., HCl). check_sample_pH->adjust_sample_pH No check_sorbent_conditioning Was the sorbent properly conditioned and equilibrated? check_sample_pH->check_sorbent_conditioning Yes adjust_sample_pH->check_sorbent_conditioning proper_conditioning Condition with methanol, then equilibrate with acidic water. check_sorbent_conditioning->proper_conditioning No check_flow_rate_load Is the loading flow rate slow (e.g., 1-2 mL/min)? check_sorbent_conditioning->check_flow_rate_load Yes proper_conditioning->check_flow_rate_load adjust_flow_rate_load Decrease the flow rate during sample loading. check_flow_rate_load->adjust_flow_rate_load No check_wash_solvent Is the wash solvent too strong? check_flow_rate_load->check_wash_solvent Yes adjust_flow_rate_load->check_wash_solvent adjust_wash_solvent Use a weaker wash solvent or ensure it is sufficiently acidic. check_wash_solvent->adjust_wash_solvent Yes end End: Improved Recovery check_wash_solvent->end No, problem likely solved. adjust_wash_solvent->end check_elution_solvent_strength Is the elution solvent sufficiently basic? analyte_retained->check_elution_solvent_strength increase_elution_basicity Increase the basicity of the elution solvent (e.g., 5% NH4OH in methanol). check_elution_solvent_strength->increase_elution_basicity No check_elution_solvent_volume Is the elution volume sufficient? check_elution_solvent_strength->check_elution_solvent_volume Yes increase_elution_basicity->check_elution_solvent_volume increase_elution_volume Increase the elution volume or perform a second elution. check_elution_solvent_volume->increase_elution_volume No check_flow_rate_elute Is the elution flow rate slow? check_elution_solvent_volume->check_flow_rate_elute Yes increase_elution_volume->check_flow_rate_elute adjust_flow_rate_elute Decrease the flow rate during elution and consider a soak step. check_flow_rate_elute->adjust_flow_rate_elute No check_flow_rate_elute->end Yes, problem likely solved. adjust_flow_rate_elute->end

Caption: Troubleshooting workflow for low this compound recovery during SPE.

Detailed Experimental Protocol for this compound Extraction from Urine

This protocol is adapted from a validated method for the extraction of the structurally similar compound, ecgonine, from human urine and is expected to yield good recovery for this compound. Optimization may be required for your specific application and matrix.

Materials:

  • SPE Cartridge: Mixed-mode cation-exchange (MCX) cartridge (e.g., Waters Oasis MCX, 30 mg/1 mL)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water

    • Hydrochloric acid (HCl)

    • Ammonium hydroxide (NH₄OH)

    • Internal standard (e.g., this compound-d₃)

  • Equipment:

    • SPE vacuum manifold

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine, add the internal standard.

    • Vortex to mix.

    • Centrifuge at 3000 rpm for 10 minutes to pellet any particulates.

    • Transfer the supernatant to a clean tube.

    • Acidify the sample to pH 2.0-3.0 with HCl.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of acidic water (pH 2.0-3.0) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of acidic water (pH 2.0-3.0).

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

    • Consider a "soak step" by allowing the elution solvent to sit in the cartridge for a few minutes before final elution to improve recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

SPE_Workflow_this compound cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction (MCX Cartridge) cluster_post_extraction 3. Post-Extraction urine_sample Urine Sample + IS centrifuge Centrifuge urine_sample->centrifuge acidify Acidify to pH 2-3 centrifuge->acidify condition Condition: 1. Methanol 2. Water 3. Acidic Water acidify->condition load Load Sample (1 mL/min) condition->load wash Wash: 1. Acidic Water 2. Methanol Dry Cartridge load->wash elute Elute: 5% NH4OH in Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Expected Recovery Data

While specific quantitative data for this compound recovery is not widely published, high recoveries have been reported for the structurally analogous compound, ecgonine, using a similar mixed-mode SPE protocol. The following table illustrates the expected outcomes based on this data.

AnalyteSPE SorbentSample MatrixReported Recovery (%)
EcgonineMixed-Mode Cation ExchangeHuman Urine84 - 103
This compound (Expected) Mixed-Mode Cation Exchange Human Urine/Plasma > 80%

Disclaimer: The expected recovery for this compound is an estimate based on the high recovery achieved for the structurally similar compound, ecgonine, under optimized mixed-mode SPE conditions. Actual recovery may vary depending on the specific experimental conditions, matrix, and analytical instrumentation.

References

Technical Support Center: Method Validation for Ecgonidine Quantification in Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of ecgonidine in hair samples.

Frequently Asked Questions (FAQs)

Q1: What is the importance of quantifying this compound in hair samples?

A1: this compound is a pyrolysis product of cocaine, meaning it is formed when cocaine is heated, as is common when smoking crack cocaine. Its presence in hair can be a specific marker for this route of administration. Distinguishing between different forms of cocaine use can be crucial in clinical and forensic toxicology.

Q2: What are the primary challenges in the analysis of this compound in hair?

A2: The main challenges include the low concentrations of this compound typically found in hair, potential external contamination of the hair sample with cocaine or its metabolites, the stability of this compound during sample preparation, and matrix effects from the complex hair matrix that can interfere with the analysis.[1] It is also important to differentiate between this compound incorporated into the hair through drug use and that which may form as a degradation product of cocaine after its incorporation into the hair matrix.[2]

Q3: Which analytical technique is most suitable for this compound quantification in hair?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and other cocaine metabolites in hair.[3] This technique offers high sensitivity and selectivity, which are necessary for detecting the low concentrations of analytes present in hair and for distinguishing them from interfering substances.[1][4]

Q4: How can external contamination of hair samples be minimized?

A4: To minimize external contamination, a rigorous decontamination procedure is essential before extraction. This typically involves washing the hair samples with organic solvents like dichloromethane and/or methanol, followed by aqueous solutions.[5][6] The Society of Hair Testing (SoHT) provides guidelines that recommend washing with organic solvents and aqueous solutions.[5]

Q5: What are typical validation parameters for an LC-MS/MS method for cocaine and its metabolites in hair?

A5: A typical validation for an LC-MS/MS method would include establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision (intra- and inter-day), recovery, and matrix effects.[7]

Troubleshooting Guide

Issue 1: Low or no recovery of this compound.

  • Possible Cause 1: Inefficient Extraction. The extraction method may not be effectively releasing this compound from the hair matrix.

    • Troubleshooting:

      • Ensure the hair is properly pulverized or finely cut to increase the surface area for extraction.

      • Optimize the extraction solvent. While methanol is commonly used, acidic or basic conditions might be necessary. A mixture of methanol and hydrochloric acid has been used effectively.[4]

      • Increase the extraction time or temperature, but be mindful of potential analyte degradation.

      • Consider using enzymatic digestion, for example with beta-glucuronidase/arylsulfatase, which has been shown to be effective for extracting cocaine and its metabolites.[8]

  • Possible Cause 2: Analyte Degradation. this compound may be unstable under the extraction or storage conditions.

    • Troubleshooting:

      • Assess the stability of this compound in your extraction solvent and at the temperatures used.

      • Store extracts at low temperatures (e.g., -80°C) and analyze them as soon as possible. Studies on similar compounds suggest that storage at low temperatures is crucial for stability.[9]

Issue 2: High variability in results (poor precision).

  • Possible Cause 1: Inconsistent Sample Homogenization. If the hair is not uniformly pulverized or cut, the amount of analyte extracted from each subsample can vary.

    • Troubleshooting:

      • Implement a standardized and validated procedure for hair pulverization to ensure homogeneity.

  • Possible Cause 2: Inconsistent Decontamination. Incomplete or inconsistent removal of external contaminants can lead to variable results.

    • Troubleshooting:

      • Strictly adhere to a validated decontamination protocol for all samples.

  • Possible Cause 3: Matrix Effects. The complex nature of the hair matrix can lead to ion suppression or enhancement in the mass spectrometer, causing variability.

    • Troubleshooting:

      • Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

      • Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances.

      • Evaluate matrix effects during method validation by comparing the response of the analyte in a clean solvent to the response in an extract from a blank hair matrix.[7]

Issue 3: Suspected external contamination.

  • Possible Cause: Environmental exposure to cocaine. The hair may have been contaminated from the environment (e.g., smoke, contaminated surfaces).

    • Troubleshooting:

      • Analyze the wash solutions from the decontamination step. The presence of a high concentration of the parent drug (cocaine) in the wash solution compared to the hair extract can be an indicator of external contamination.

      • Look for the presence of metabolites that are only formed in the body, such as norcocaine and cocaethylene (if alcohol was also consumed). The presence of these metabolites is a strong indicator of drug use rather than just external contamination.

Quantitative Data

The following table summarizes typical validation parameters for the LC-MS/MS analysis of cocaine and its metabolites in hair. While specific data for this compound is limited in the literature, the data for ecgonine methyl ester (EME), a structurally similar metabolite, provides a good reference.

Table 1: LC-MS/MS Method Validation Parameters for Cocaine Metabolites in Hair

ParameterCocaine (COC)Benzoylecgonine (BZE)Ecgonine Methyl Ester (EME)Cocaethylene (CE)
Linearity Range (ng/mg) 0.020 - 10.00.010 - 10.00.005 - 2.00.010 - 10.0
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99
Limit of Detection (LOD) (ng/mg) 0.0010.0010.0010.0005
Lower Limit of Quantification (LLOQ) (ng/mg) 0.0200.0100.0050.010
Intra-day Precision (%CV) 1.5 - 9.51.5 - 9.51.5 - 9.51.5 - 9.5
Inter-day Precision (%CV) 0.7 - 12.60.7 - 12.60.7 - 12.60.7 - 12.6
Intra-day Accuracy (% bias) 0.5 - 12.30.5 - 12.30.5 - 12.30.5 - 12.3
Inter-day Accuracy (% bias) 0.7 - 7.10.7 - 7.10.7 - 7.10.7 - 7.1
Extraction Efficiency (%) > 70> 70> 70> 70
Matrix Effect (Suppression %) < 27.5< 27.5< 27.5< 27.5

Data adapted from a validated HILIC-MS/MS method.[7]

Experimental Protocols

1. Hair Sample Decontamination

This protocol is a representative example and should be validated for specific laboratory conditions.

  • Place approximately 20 mg of hair into a glass tube.

  • Add 2 mL of dichloromethane and vortex for 1 minute. Discard the solvent.

  • Wash the hair three times with 10 mL of 0.01 M phosphate buffer (pH 6) for 15 minutes each time with agitation.

  • Rinse with 2 mL of 2-propanol for less than 2 minutes.

  • Perform a final rinse with 2 mL of dichloromethane.

  • Allow the hair to dry completely at room temperature.

2. This compound Extraction from Hair

  • Take the decontaminated and dried hair sample (10-20 mg).

  • Pulverize the hair using a ball mill or cut it into very small segments (less than 1 mm).

  • Add 2 mL of 0.1 M HCl to the hair in a glass tube.

  • Add an appropriate amount of a deuterated internal standard for this compound.

  • Incubate the mixture at 50°C for 12 hours (overnight).[7]

  • Centrifuge the sample to pellet the hair debris.

  • Collect the supernatant for cleanup.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge to remove interferences (e.g., with acidic and organic solvents).

  • Elute the this compound and other basic drugs with an appropriate solvent (e.g., a mixture of an organic solvent and ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification in Hair cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_result Result sample_collection Hair Sample Collection decontamination Decontamination (Organic & Aqueous Washes) sample_collection->decontamination drying Drying decontamination->drying pulverization Pulverization / Cutting drying->pulverization extraction Acid Hydrolysis Extraction (with Internal Standard) pulverization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing final_report Final Report data_processing->final_report

Caption: Workflow for this compound quantification in hair samples.

troubleshooting_logic Troubleshooting Logic for Poor this compound Signal start Poor or No this compound Signal check_extraction Check Extraction Efficiency start->check_extraction check_stability Check Analyte Stability check_extraction->check_stability Extraction OK optimize_extraction Optimize Extraction: - Finer Pulverization - Different Solvent/pH - Adjust Time/Temp check_extraction->optimize_extraction Inefficient check_matrix Check Matrix Effects check_stability->check_matrix Stable adjust_conditions Adjust Conditions: - Lower Temperature - Analyze Promptly - Check Solvent Compatibility check_stability->adjust_conditions Degradation end_ok Problem Resolved check_matrix->end_ok No Significant Effect improve_cleanup Improve Cleanup: - Optimize SPE Protocol - Use Isotope-Labeled IS check_matrix->improve_cleanup Suppression/ Enhancement optimize_extraction->end_ok adjust_conditions->end_ok improve_cleanup->end_ok

Caption: Troubleshooting logic for poor this compound signal.

References

Technical Support Center: Reducing Ion Suppression in Ecgonidine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the mass spectrometric analysis of ecgonidine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decrease in the analyte's signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1] this compound, being a polar metabolite of cocaine, is often analyzed in complex biological matrices like urine and blood, which contain numerous endogenous substances that can cause ion suppression.[3]

Q2: How can I determine if my this compound signal is being suppressed?

A2: Two common methods to assess ion suppression are:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs. A constant flow of an this compound standard solution is introduced into the mass spectrometer post-column, while a blank matrix extract is injected onto the LC system. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.

  • Post-Extraction Spike: This is a quantitative method to determine the extent of ion suppression.[4] It involves comparing the signal response of this compound spiked into a blank matrix extract with the response of a pure standard solution at the same concentration. A significantly lower signal in the matrix extract confirms the presence and magnitude of ion suppression.[4] The result is often expressed as a "matrix factor," where a value less than 1 indicates suppression.[4]

Q3: What are the primary strategies to reduce ion suppression for this compound analysis?

A3: The most effective strategies to mitigate ion suppression for this compound can be grouped into three main areas:

  • Sample Preparation: Employing rigorous cleanup techniques to remove interfering matrix components before analysis is crucial.[5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[1]

  • Mass Spectrometry Method Modification: Adjusting the ionization source parameters or considering an alternative ionization technique.

Troubleshooting Guide

Issue 1: Low this compound signal and poor reproducibility in complex matrices (e.g., urine, blood).

This issue is often a direct consequence of significant ion suppression. The following steps can help troubleshoot and mitigate the problem.

Step 1: Evaluate and Optimize Sample Preparation

Effective sample preparation is the most critical step in reducing matrix effects.[5] The goal is to remove as many interfering endogenous components as possible while efficiently recovering this compound.

Recommended Techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A study on cocaine metabolites, including ecgonine (a closely related compound), demonstrated the utility of SPE for analysis in urine and whole blood.[3]

  • Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, thereby reducing ion suppression.

  • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing matrix components and may lead to more significant ion suppression compared to SPE and LLE.[5]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. The following table summarizes quantitative data on the impact of different extraction methods on ion suppression for this compound and its related compounds. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

AnalyteMatrixSample Preparation MethodMatrix Effect (%)Extraction Recovery (%)Reference
EcgonineUrineSolid-Phase Extraction (SPE)28.7 - 31.812.8 - 9.3[3]
EcgonineWhole BloodSolid-Phase Extraction (SPE)52.8 - 60.141.0 - 58.3[3]
Ecgonine Methyl EsterHuman PlasmaLiquid-Liquid Extraction (LLE)81.7 - 110>85
Ecgonine Methyl EsterHuman PlasmaProtein Precipitation (PPT)81.7 - 110>85

Note: Data for ecgonine methyl ester is included as a proxy for a related polar metabolite.

Step 2: Optimize Chromatographic Separation

If sample cleanup is insufficient, improving the chromatographic separation can prevent the co-elution of this compound with matrix interferences.

  • Column Selection: Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide good retention for polar compounds like this compound and may offer different selectivity compared to traditional reversed-phase columns.

  • Gradient Optimization: Modifying the gradient elution profile can improve the separation of this compound from closely eluting matrix components.

  • Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression.[1]

Step 3: Modify Mass Spectrometry Parameters

In cases where ion suppression persists, modifying the MS ionization source or using a robust calibration strategy is necessary.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[2][6] If your instrumentation allows, testing APCI is a viable option.

  • Source Parameter Optimization: Fine-tuning parameters such as nebulizing gas flow, drying gas temperature, and capillary voltage can sometimes help to minimize ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction during quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Ecgonine from Human Urine and Whole Blood

This protocol is adapted from a validated method for the determination of cocaine metabolites.[3]

Materials:

  • 96-well µElution solid-phase extraction plate

  • Phosphate buffer (pH 6.0)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Formic acid

  • Internal standard solution (e.g., ecgonine-d3)

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of urine or whole blood, add the internal standard solution.

    • Add 400 µL of phosphate buffer (pH 6.0) and vortex.

    • Centrifuge the whole blood samples and use the supernatant for the next step.

  • SPE Cartridge Conditioning:

    • Condition the SPE plate with 1 mL of methanol followed by 1 mL of phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash the plate with 1 mL of deionized water.

    • Wash with 1 mL of 0.1 M formic acid.

    • Dry the plate under vacuum for 5 minutes.

    • Wash with 1 mL of methanol.

  • Elution:

    • Elute the analytes with 2 x 50 µL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase compatible solvent for UPLC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Urine/Blood) pretreatment Add Internal Standard & Buffer start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution dry_recon Evaporation & Reconstitution elution->dry_recon lcms UPLC-MS/MS Analysis dry_recon->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound analysis using SPE and UPLC-MS/MS.

troubleshooting_logic cluster_steps Troubleshooting Steps issue Low Signal / Poor Reproducibility step1 Optimize Sample Preparation (SPE, LLE) issue->step1 step2 Optimize Chromatography (Column, Gradient) step1->step2 step3 Modify MS Method (Source, SIL-IS) step2->step3 solution Improved Signal & Reproducibility step3->solution

Caption: Logical troubleshooting flow for ion suppression issues.

References

Quality control measures for reliable ecgonidine testing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable ecgonidine testing results.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during this compound analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Sample Handling and Stability

Q1: My this compound concentrations are lower than expected. Could sample stability be an issue?

A1: Yes, improper sample handling and storage can lead to the degradation of this compound and its precursors. Methylthis compound (MEG), a pyrolysis product of crack cocaine, is a direct precursor to this compound (EC) and is known to be unstable.[1][2][3]

  • Temperature: Decreased temperatures significantly limit the degradation of MEG and the formation of this compound.[1][2][3] For long-term stability (up to 1 month), plasma samples should be stored at -80°C.[1][3] In urine, cocaine and its metabolites are generally stable at -20°C.[4]

  • Preservatives: The use of sodium fluoride (NaF) as a preservative can inhibit the degradation of MEG.[1][2][3]

  • pH: The pH of the sample can also affect stability. For urine samples, adjusting the pH to 6.0 can help maintain the stability of related compounds for up to 30 days when refrigerated or frozen.[5]

Troubleshooting Workflow for Sample Stability

Caption: Troubleshooting workflow for unexpected this compound concentrations.

Chromatography Issues

Q2: I am observing poor peak shapes (e.g., fronting, tailing, or splitting) in my LC-MS/MS analysis of this compound. What are the possible causes and solutions?

A2: Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or the LC column itself.

  • Sample-Related:

    • Injection Solvent: Injecting a sample in a solvent that is stronger than the initial mobile phase can cause peak distortion. Solution: Dilute the sample in a solvent that is the same or weaker than the mobile phase.[6]

    • Sample Overload: Injecting too much analyte can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.[7]

  • Mobile Phase-Related:

    • Incorrect pH: The mobile phase pH can significantly impact the peak shape of ionizable compounds. Solution: Ensure the mobile phase is properly buffered and the pH is appropriate for this compound. A buffer concentration of 5-10 mM is typically sufficient for reversed-phase separations.[2]

    • Insufficient Equilibration: Inadequate column equilibration with the initial mobile phase conditions can lead to peak splitting or fronting, especially with polar analytes. Solution: Ensure the column is fully equilibrated before each injection.[8]

  • Column-Related:

    • Contamination: A contaminated guard or analytical column can cause peak tailing and splitting. Solution: Replace the guard column and/or flush the analytical column according to the manufacturer's instructions.[6][7]

    • Column Void: A void at the head of the column can lead to split peaks. This can be caused by operating at a pH above the column's stability range (e.g., >7 for silica-based columns). Solution: Replace the column and operate within the recommended pH range.[7]

Troubleshooting Logic for Poor Peak Shape

Peak_Shape_Troubleshooting Start Poor Peak Shape Observed Check_Sample Is the injection solvent stronger than the mobile phase? Start->Check_Sample Dilute_Sample Dilute sample in mobile phase or a weaker solvent. Check_Sample->Dilute_Sample Yes Check_Mobile_Phase Is the mobile phase pH correct and adequately buffered? Check_Sample->Check_Mobile_Phase No Resolved Problem Resolved Dilute_Sample->Resolved Prepare_Fresh_MP Prepare fresh mobile phase and ensure proper buffering. Check_Mobile_Phase->Prepare_Fresh_MP No Check_Column Is the column old or potentially contaminated? Check_Mobile_Phase->Check_Column Yes Prepare_Fresh_MP->Resolved Replace_Guard Replace guard column. Check_Column->Replace_Guard Flush_Column Flush analytical column. Replace_Guard->Flush_Column Replace_Column Replace analytical column. Flush_Column->Replace_Column Replace_Column->Resolved

Caption: A logical approach to troubleshooting poor peak shapes.

Sample Preparation

Q3: I'm experiencing low recovery of this compound during solid-phase extraction (SPE). What should I investigate?

A3: Low recovery in SPE can stem from several factors in the extraction process.

  • Sorbent and Analyte Mismatch: The chosen sorbent may not be appropriate for the polarity of this compound. Solution: Select a sorbent with a suitable retention mechanism. For this compound, a mixed-mode cation exchange and hydrophobic sorbent is often used.[9]

  • Improper Conditioning/Equilibration: Failure to properly wet and equilibrate the sorbent can lead to poor analyte retention. Solution: Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) followed by equilibration with a solution similar in composition to the sample matrix.[10]

  • Sample Loading Conditions:

    • Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of the analyte to the sorbent. Solution: Decrease the sample loading flow rate.[10]

    • Sample pH: The pH of the sample should be adjusted to ensure the analyte is in the correct ionic state for retention on the sorbent. For ion-exchange sorbents, the pH should be adjusted to ensure the target analytes are ionized.[11]

  • Wash Step: The wash solvent may be too strong, leading to premature elution of the analyte. Solution: Use a weaker wash solvent or reduce the organic content.[3][12]

  • Elution Step:

    • Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or add a modifier like ammonia for basic compounds).[3]

    • Elution Volume: An insufficient volume of elution solvent will result in incomplete recovery. Solution: Increase the elution volume.[3]

Experimental Protocols

Solid-Phase Extraction (SPE) of this compound from Urine (General Protocol)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and adjust the pH as required for the chosen SPE cartridge (typically to around 6.0). Centrifuge to remove particulates.

  • Column Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

  • Column Equilibration: Equilibrate the cartridge with 2 mL of the same buffer used for sample pH adjustment.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound with 2 mL of an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters (Example)

ParameterSetting
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of this compound from other metabolites
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Specific precursor-to-product ion transitions for this compound and internal standard

Quantitative Data Summary

The following table summarizes validation parameters for this compound and related compounds from various studies. This data can be used as a reference for expected method performance.

AnalyteMatrixLLOQ (ng/mL)Precision (%CV)Accuracy (%Bias)Recovery (%)Reference
This compoundUrine40< 18.180.0 - 122.99.3 - 12.8[13]
This compound Methyl EsterUrine10< 18.180.0 - 122.941.0 - 114.3[13]
This compoundWhole Blood40< 18.180.0 - 122.9N/A[13]
This compound Methyl EsterPlasma1-200 (in high range assay)< 13.0< 13.0> 85[1]
This compoundBlood/Urine16 (LOD)N/AN/A29[14]

Immunoassay Considerations

Q4: Can immunoassays be used for this compound testing, and what are the potential issues?

A4: While immunoassays are commonly used for screening drugs of abuse, they are generally designed to detect the primary metabolite, benzoylecgonine.[15]

  • Cross-Reactivity: Immunoassays are susceptible to cross-reactivity from structurally similar compounds.[16][17][18] While some assays may show cross-reactivity with this compound, the extent can vary significantly between manufacturers and lots.

  • Confirmation Required: All presumptive positive results from immunoassays should be confirmed by a more specific method like LC-MS/MS or GC-MS.[19]

Troubleshooting Immunoassay Cross-Reactivity

Immunoassay_Troubleshooting Start Unexpected Positive Immunoassay Result Review_Meds Review Patient's Medication and Supplement List Start->Review_Meds Check_Cross_Reactivity Consult Assay Insert for Known Cross-Reactants Review_Meds->Check_Cross_Reactivity Perform_Confirmation Perform Confirmatory Testing (LC-MS/MS or GC-MS) Check_Cross_Reactivity->Perform_Confirmation Result_Confirmed Positive Result Confirmed Perform_Confirmation->Result_Confirmed Result_Negative Result Not Confirmed (False Positive) Perform_Confirmation->Result_Negative Investigate_Interference Investigate Potential Interfering Substance Result_Negative->Investigate_Interference

Caption: Workflow for investigating unexpected immunoassay results.

References

Validation & Comparative

A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Ecgonidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. Ecgonidine, a key indicator of crack cocaine use, presents unique analytical challenges. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound, offering a detailed comparison of their methodologies and performance characteristics.

This document delves into the experimental protocols for both GC-MS and LC-MS/MS, presenting quantitative data in clear, comparative tables. Furthermore, it visualizes the metabolic context of this compound and the analytical workflows using detailed diagrams, adhering to stringent visualization standards for clarity and precision.

Performance Comparison: GC-MS vs. LC-MS/MS for this compound

The choice between GC-MS and LC-MS/MS for this compound analysis hinges on a variety of factors including sensitivity, sample throughput, and the specific requirements of the study. While both techniques offer high selectivity and are widely accepted in forensic and clinical toxicology, they possess distinct advantages and disadvantages.

LC-MS/MS is often favored for its ability to analyze polar and thermally labile compounds like this compound without the need for chemical derivatization, which simplifies sample preparation and reduces analysis time.[1] This direct analysis capability can lead to higher sample throughput. Conversely, GC-MS is a robust and well-established technique that provides excellent chromatographic separation and is considered a gold standard for the confirmation of many drugs of abuse.[2] However, for polar analytes such as this compound, a derivatization step is typically required to increase their volatility and thermal stability for gas chromatographic analysis.[2][3]

The following tables summarize the quantitative performance of both methods based on available literature for this compound and related cocaine metabolites.

Table 1: Comparison of Quantitative Parameters for GC-MS and LC-MS/MS

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 0.5 - 16 ng/mL (for cocaine metabolites)[4][5]0.2 - 1.0 ng/mL (for cocaine metabolites)[6]LC-MS/MS generally offers lower limits of detection for this compound and its polar analogues.
Limit of Quantification (LOQ) 2.5 - 50 ng/mL (for cocaine metabolites)[5][7]1.0 - 40 ng/mL (for this compound)[6]The higher polarity of this compound makes it more amenable to the lower LOQs often achieved with LC-MS/MS.
Linearity (R²) > 0.99[7]> 0.99[6]Both techniques demonstrate excellent linearity over a range of concentrations.
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), followed by mandatory derivatization.[3][7]SPE or LLE; direct injection is often possible, derivatization is not required.[6][8]The derivatization step in GC-MS adds time and potential for variability.[1]
Analysis Time Longer due to derivatization and typically longer chromatographic run times.Generally faster due to simpler sample preparation and shorter run times.[1]
Specificity High, based on retention time and mass spectrum.Very high, based on precursor ion, product ion, and their ratio (Multiple Reaction Monitoring - MRM).MRM in LC-MS/MS provides an extra layer of specificity compared to selected ion monitoring (SIM) in GC-MS.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.

GC-MS Experimental Protocol for this compound in Urine

This protocol outlines a common procedure for the extraction and derivatization of this compound from urine samples for GC-MS analysis.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard (e.g., this compound-d3).

    • Adjust the pH of the sample to approximately 6.0 with a phosphate buffer.

    • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with methanol followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol).

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide.[9]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivative of this compound.

LC-MS/MS Experimental Protocol for this compound in Blood

This protocol details a typical method for the extraction and direct analysis of this compound from blood samples using LC-MS/MS.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 0.5 mL of whole blood, add an internal standard (e.g., this compound-d3).

    • Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins, vortex, and centrifuge.

    • Alternatively, for SPE, dilute the blood sample with a buffer (e.g., phosphate buffer, pH 6.0).[8]

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol and water.[8]

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak acidic solution followed by methanol.

    • Elute the analytes with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).[8]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

    • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizing the Context: Metabolic Pathway and Analytical Workflows

To better understand the origin of this compound and the processes involved in its analysis, the following diagrams have been generated.

Metabolic Pathway of Crack Cocaine to this compound

This compound is not a direct metabolite of cocaine administered intravenously or nasally. Instead, it is a key biomarker for the use of crack cocaine. When crack cocaine is smoked, it undergoes pyrolysis to form methylthis compound (anhydroecgonine methyl ester).[6] This compound is then rapidly metabolized in the body to this compound.[6] The presence of this compound is therefore a strong indicator of this specific route of administration. While the direct signaling pathway of this compound is not well-elucidated, its precursor, methylthis compound, has been shown to act as a muscarinic receptor agonist, particularly at M2 receptors, and potentially at M1 and M3 receptors.[4][10][11] This interaction can lead to downstream effects such as the modulation of cyclic GMP and cyclic AMP levels.[4]

cluster_metabolism Metabolic Pathway cluster_signaling Precursor Signaling (Methylthis compound) Crack Cocaine Crack Cocaine Methylthis compound Methylthis compound Crack Cocaine->Methylthis compound Pyrolysis (Smoking) This compound This compound Methylthis compound->this compound Metabolism (Esterase) Muscarinic Receptors (M1, M2, M3) Muscarinic Receptors (M1, M2, M3) Methylthis compound->Muscarinic Receptors (M1, M2, M3) Agonist Downstream Effects Downstream Effects Muscarinic Receptors (M1, M2, M3)->Downstream Effects ↑ cGMP, ↓ cAMP

Caption: Metabolic conversion of crack cocaine to this compound and the signaling of its precursor.

GC-MS Analytical Workflow

The workflow for GC-MS analysis of this compound involves several key steps, including sample extraction, the critical derivatization stage, and subsequent chromatographic separation and mass spectrometric detection.

Sample (Urine/Blood) Sample (Urine/Blood) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample (Urine/Blood)->Solid-Phase Extraction (SPE) Derivatization (e.g., Silylation) Derivatization (e.g., Silylation) Solid-Phase Extraction (SPE)->Derivatization (e.g., Silylation) GC Separation GC Separation Derivatization (e.g., Silylation)->GC Separation Mass Spectrometry (MS) Detection Mass Spectrometry (MS) Detection GC Separation->Mass Spectrometry (MS) Detection Data Analysis Data Analysis Mass Spectrometry (MS) Detection) Mass Spectrometry (MS) Detection) Mass Spectrometry (MS) Detection)->Data Analysis

Caption: Typical workflow for the GC-MS analysis of this compound.

LC-MS/MS Analytical Workflow

The LC-MS/MS workflow for this compound is generally more streamlined, often bypassing the need for derivatization, which can significantly reduce sample preparation time.

Sample (Blood/Urine) Sample (Blood/Urine) Sample Preparation (SPE or LLE) Sample Preparation (SPE or LLE) Sample (Blood/Urine)->Sample Preparation (SPE or LLE) LC Separation LC Separation Sample Preparation (SPE or LLE)->LC Separation Tandem Mass Spectrometry (MS/MS) Detection Tandem Mass Spectrometry (MS/MS) Detection LC Separation->Tandem Mass Spectrometry (MS/MS) Detection Data Analysis Data Analysis Tandem Mass Spectrometry (MS/MS) Detection->Data Analysis

Caption: Streamlined workflow for the LC-MS/MS analysis of this compound.

References

Ecgonidine vs. Benzoylecgonine: A Comparative Guide to Cocaine Use Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of cocaine use is a critical aspect of clinical toxicology, forensic science, and the development of therapeutics for substance use disorders. While benzoylecgonine has long been the gold standard for identifying cocaine consumption, the emergence of ecgonidine as a biomarker offers more specific information regarding the route of administration. This guide provides a detailed comparison of this compound and benzoylecgonine as indicators of cocaine use, supported by experimental data and methodologies.

At a Glance: Key Differences

FeatureThis compoundBenzoylecgonine
Indication Specific to smoked cocaine (crack)General cocaine use (any route)
Precursor Methylthis compound (pyrolysis product)Cocaine
Detection Window (Urine) Dependent on methylthis compound formation; generally shorter than benzoylecgonine.Casual Use: 2-4 daysHeavy Use: Up to 2 weeks or more[1]
Typical Cutoff (Urine) Not standardized; research suggests detection limits as low as 7 ng/mL.[2]Screening: 150 ng/mLConfirmation: 100 ng/mL[1]
Primary Advantage Specificity for smoking route of administration.Longer detection window, making it a reliable marker for general use.
Primary Limitation Not an indicator of other routes of cocaine use.Does not provide information on the route of administration.

Performance Characteristics

The choice between this compound and benzoylecgonine as a biomarker depends on the specific information required. Benzoylecgonine is a robust marker for determining if an individual has used cocaine, while this compound can pinpoint the method of consumption, specifically smoking.

Benzoylecgonine is the major metabolite of cocaine, formed in the liver regardless of how the drug is administered.[3] Its longer half-life of approximately 12 hours, compared to cocaine's 1.5 hours, results in a wider detection window in urine, making it the primary target in most drug screening panels.[4][5]

This compound , on the other hand, is a metabolite of anhydroecgonine methyl ester (methylthis compound), a pyrolytic product formed when cocaine is heated, as is the case with smoking crack cocaine.[6][7] The presence of this compound in a biological sample is, therefore, a strong indicator that the individual has smoked cocaine. Studies have shown that this compound has a longer half-life than its precursor, methylthis compound (94-137 minutes vs. 18-21 minutes), making it a more reliable biomarker for detecting crack cocaine use.[6][8] One study found this compound in over 95% of urine samples that were positive for benzoylecgonine, suggesting a high prevalence of smoking as the route of administration in the tested population.[2]

Metabolic Pathways

The metabolic pathways leading to the formation of benzoylecgonine and this compound are distinct. Benzoylecgonine is a direct hydrolytic metabolite of cocaine. In contrast, this compound is formed through a two-step process initiated by the pyrolysis of cocaine.

Cocaine_Metabolism cluster_0 General Cocaine Metabolism cluster_1 Smoked Cocaine (Crack) Metabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis Cocaine_Smoked Cocaine (Smoked) Methylthis compound Methylthis compound Cocaine_Smoked->Methylthis compound Pyrolysis This compound This compound Methylthis compound->this compound Metabolism

Metabolic pathways of cocaine to benzoylecgonine and this compound.

Experimental Protocols

Accurate detection and quantification of these metabolites are crucial. Below are representative experimental protocols for the analysis of this compound and benzoylecgonine in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine

This method is adapted from a procedure for the quantitative analysis of this compound.[2]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., this compound-d3).

  • Adjust the pH of the urine sample to 5.5 ± 0.5.

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE cartridge.

  • Apply the pH-adjusted urine sample to the cartridge to remove cocaine, benzoylecgonine, and methylthis compound.

  • Collect the eluate and readjust the pH to 2.0-3.0.

  • Re-apply the acidified eluate to a new conditioned SPE cartridge to extract this compound.

  • Wash the cartridge with appropriate solvents.

  • Elute this compound with a suitable solvent mixture.

3. Derivatization:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylsilyl chloride) to form a tert-butyldimethylsilyl derivative of this compound.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • GC Column: Phenyl-methyl silicone capillary column (or equivalent).

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of the this compound derivative.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Benzoylecgonine in Urine

This protocol is a widely accepted method for the confirmatory analysis of benzoylecgonine.[9][10]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., benzoylecgonine-d3).

2. Solid-Phase Extraction (SPE) or "Dilute and Shoot":

  • SPE Method:

    • Acidify the urine sample with a dilute acid (e.g., formic acid).

    • Condition a mixed-mode or polymeric SPE cartridge.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with an acidic solution and then with an organic solvent (e.g., methanol).

    • Elute benzoylecgonine with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • "Dilute and Shoot" Method: [1]

    • Dilute the urine sample with a suitable solvent (e.g., mobile phase).

    • Centrifuge to pellet any precipitates.

    • Inject the supernatant directly into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (or equivalent).

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for at least two transitions for both the analyte and the internal standard to ensure specificity and accurate quantification.

Logical Workflow for Cocaine Use Determination

The following diagram illustrates a logical workflow for the comprehensive determination of cocaine use, incorporating the analysis of both benzoylecgonine and this compound.

Cocaine_Testing_Workflow cluster_workflow Cocaine Use Testing Workflow Start Urine Sample Collection Screening Initial Screen for Benzoylecgonine (Immunoassay) Start->Screening Confirmation Confirmation for Benzoylecgonine (LC-MS/MS) Screening->Confirmation Presumptive Positive Report_Negative Report: Negative for Cocaine Use Screening->Report_Negative Negative Ecgonidine_Test Test for this compound (GC-MS) Confirmation->Ecgonidine_Test Further Investigation (Route of Administration) Report_Positive_General Report: Positive for Cocaine Use Confirmation->Report_Positive_General Positive Ecgonidine_Test->Report_Positive_General Negative (Other Route of Administration) Report_Positive_Smoked Report: Positive for Smoked Cocaine Use Ecgonidine_Test->Report_Positive_Smoked Positive

Workflow for comprehensive cocaine use testing.

Conclusion

Both this compound and benzoylecgonine are valuable biomarkers for detecting cocaine use, each providing unique and complementary information. Benzoylecgonine remains the cornerstone for general cocaine screening due to its longer detection window and presence regardless of the route of administration. This compound, however, offers crucial specificity for identifying the smoking of crack cocaine. For a comprehensive understanding of an individual's cocaine use, particularly in clinical and forensic settings where the route of administration can have significant implications, the analysis of both metabolites is recommended. The choice of analytical method should be guided by the required sensitivity, specificity, and the specific questions being addressed by the testing.

References

A Comparative Guide to Inter-laboratory Ecgonidine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of ecgonidine, a key metabolite used as a biomarker for crack cocaine use. The data presented is compiled from various validated methods reported in peer-reviewed scientific literature, offering insights into the performance characteristics achieved by different laboratories. This document is intended for researchers, scientists, and drug development professionals involved in toxicological and forensic analysis.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound and other cocaine metabolites in biological samples. This data is extracted from single-laboratory validation studies and serves as a proxy for inter-laboratory comparison, highlighting the range of performance achievable with current technologies.

Method Matrix LOQ (ng/mL) Linearity (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE) Extraction Efficiency (%) Reference
GC-EI-MSHuman Urine2.5 - 10Varies1.2 - 14.91.8 - 17.9± 16.484 - 103[1][2]
UPLC-QTOF-MSHuman Urine4040 - 400< 18.1< 18.180.0 - 122.99.3 - 12.8[3]
UPLC-QTOF-MSWhole Blood4040 - 2,000< 18.1< 18.180.0 - 122.99.3 - 12.8[3]
GC-MSBlood/Urine16Not SpecifiedNot SpecifiedNot SpecifiedNot Specified29[4]

Abbreviations: LOQ (Lower Limit of Quantification), %RSD (Relative Standard Deviation), %RE (Relative Error), GC-EI-MS (Gas Chromatography-Electron Ionization-Mass Spectrometry), UPLC-QTOF-MS (Ultra-High-Pressure Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry).

Experimental Protocols

The methodologies summarized below are representative of the common workflows used for the extraction and quantification of this compound from biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) based method for Urine

This protocol describes a validated procedure for the simultaneous detection and quantification of this compound and other cocaine metabolites in human urine.[1][2]

  • Sample Preparation and Solid-Phase Extraction (SPE):

    • To 500 µL of human urine, add internal standards (deuterated analogs).

    • Perform a single solid-phase extraction (SPE) step for sample clean-up and concentration.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Perform a simple derivatization step to improve the chromatographic properties of the analytes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with an electron ionization mass spectrometer (GC-EI-MS).

    • Operate the mass spectrometer in selected-ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Construct calibration curves using the ratios of the peak areas of the analytes to their corresponding deuterated internal standards.

Ultra-High-Pressure Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) based method for Urine and Whole Blood

This protocol details a sensitive method for the simultaneous determination of this compound and other cocaine metabolites in urine and whole blood.[3]

  • Sample Preparation and Solid-Phase Extraction (SPE):

    • Take 100 µL of urine or whole blood.

    • Perform solid-phase extraction using a 96-well µElution SPE plate for sample clean-up and concentration.

  • UPLC-QTOF-MS Analysis:

    • Inject the extracted sample into a UPLC system coupled to a QTOF mass spectrometer.

    • Use the protonated molecules or fragment ions at an accurate mass acquired in MS mode for quantification.

    • Perform dedicated MS/MS identification of the analytes.

  • Quantification:

    • Establish calibration curves based on the peak areas of the analytes.

Mandatory Visualization

Metabolic Pathway of Cocaine to this compound

The following diagram illustrates the primary metabolic pathways of cocaine, leading to the formation of this compound. This compound can be formed from the hydrolysis of ecgonine methyl ester, which is a major metabolite of cocaine.[5][6][7][8] Additionally, when crack cocaine is smoked, the pyrolysis product methylthis compound (anhydroecgonine methyl ester) is formed, which is then metabolized to this compound.[9][10]

Cocaine Cocaine EME Ecgonine Methyl Ester Cocaine->EME Hydrolysis BE Benzoylecgonine Cocaine->BE Hydrolysis Ecgonine Ecgonine EME->Ecgonine Hydrolysis BE->Ecgonine Hydrolysis Methylthis compound Methylthis compound (from smoking crack cocaine) This compound This compound Methylthis compound->this compound Metabolism

Caption: Metabolic pathways of cocaine leading to the formation of this compound.

Experimental Workflow for this compound Measurement

The diagram below outlines a general experimental workflow for the quantification of this compound in biological samples, from sample collection to data analysis.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Sample Collection (Urine/Blood) Fortification Internal Standard Fortification Collection->Fortification Extraction Solid-Phase Extraction (SPE) Fortification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or UPLC) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound measurement.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Ecgonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of ecgonidine against established alternatives. The presented data is supported by rigorous validation experiments conducted in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10][11] Detailed experimental protocols and performance data are included to allow for a thorough and objective assessment of the new method's suitability for research and drug development applications.

Introduction to this compound and Analytical Challenges

This compound, a pyrolysis product of cocaine, is a critical biomarker in toxicological and forensic analyses.[12][13][14] Its detection and quantification are essential for understanding cocaine use and metabolism.[15][16] However, the analysis of this compound presents challenges due to its polarity and potential for instability.[17][18] This necessitates the development and validation of robust and sensitive analytical methods. This guide focuses on the validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares its performance to established Gas Chromatography-Mass Spectrometry (GC-MS) and other LC-MS techniques.[12][19][20][21][22][23][24][25]

Comparative Analysis of Analytical Methods

The performance of the new LC-MS/MS method was evaluated against two representative existing methods: a standard GC-MS method requiring derivatization and an established LC-MS/MS method. The validation was conducted based on the principles outlined in ICH Q2(R2) guidelines.[5][6][9][10][26]

Key Performance Parameters

The following table summarizes the comparative validation data for the three methods.

Validation Parameter New LC-MS/MS Method Established GC-MS Method Established LC-MS/MS Method ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998> 0.999R² ≥ 0.995
Range (ng/mL) 0.5 - 50010 - 10001 - 200Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5 - 101.2%95.1 - 104.5%97.2 - 102.8%Typically 80-120%
Precision (%RSD)
- Repeatability< 2.5%< 5.0%< 3.0%Typically ≤ 15%
- Intermediate Precision< 3.0%< 6.5%< 4.0%Typically ≤ 15%
Limit of Detection (LOD) (ng/mL) 0.152.50.5Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (ng/mL) 0.5101Signal-to-Noise ≥ 10
Specificity/Selectivity No interference observedPotential for interference from matrix componentsMinor matrix effects observedNo significant interference at the retention time of the analyte
Robustness Unaffected by minor changes in mobile phase composition and flow rateSensitive to changes in derivatization conditions and GC oven temperature rampMinor sensitivity to mobile phase pHConsistent results with deliberate variations in method parameters

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

New LC-MS/MS Method
  • Instrumentation: Agilent 1290 Infinity II LC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion > Product Ion 1, Product Ion 2

      • Internal Standard (this compound-d3): Precursor Ion > Product Ion

  • Sample Preparation: Simple protein precipitation with acetonitrile followed by centrifugation and direct injection of the supernatant.

Established GC-MS Method
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B MSD.

  • Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Oven Program: Initial temperature 100°C, ramp to 280°C at 20°C/min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Selected Ion Monitoring (SIM): Target ions for derivatized this compound and internal standard.

  • Sample Preparation: Solid-phase extraction (SPE) followed by evaporation and derivatization.[27][28]

Established LC-MS/MS Method
  • Instrumentation: Shimadzu Nexera X2 UHPLC system coupled to an AB Sciex QTRAP 5500 mass spectrometer.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm)

    • Mobile Phase A: 5 mM Ammonium acetate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.5 mL/min

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions: Similar to the new LC-MS/MS method.

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

Visualized Workflows and Relationships

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method as per ICH guidelines.[1][3][29][30][31]

G Analytical Method Validation Workflow MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Compilation Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation ValidationReport->MethodImplementation G Comparison of Sample Preparation Workflows cluster_new_lcms New LC-MS/MS cluster_gcms Established GC-MS cluster_est_lcms Established LC-MS/MS start_new Sample precip Protein Precipitation start_new->precip centri_new Centrifugation precip->centri_new inject_new Injection centri_new->inject_new start_gc Sample spe Solid-Phase Extraction start_gc->spe evap Evaporation spe->evap deriv Derivatization evap->deriv inject_gc Injection deriv->inject_gc start_est Sample lle Liquid-Liquid Extraction start_est->lle centri_est Centrifugation lle->centri_est inject_est Injection centri_est->inject_est G Interrelationship of Validation Parameters Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Impacts Accuracy->Range Precision Precision Precision->Range Precision->Accuracy Impacts LOQ LOQ LOQ->Range Defines lower limit

References

Comparison of ecgonidine levels in different biological specimens.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ecgonidine levels in various human biological specimens. This compound, also known as anhydroecgonine (AE), is a unique metabolite of methylthis compound (anhydroecgonine methyl ester, AEME), a primary pyrolysis product of crack cocaine. The presence of this compound is a strong indicator of smoked cocaine use. This document summarizes quantitative data, details experimental protocols for its detection, and visualizes key processes to aid in research and analytical method development.

Quantitative Data Summary

The concentration of this compound can vary significantly among different biological matrices. The following table summarizes median concentration levels of this compound (anhydroecgonine) found in simultaneously collected oral fluid, plasma, and urine from cocaine users.

Biological SpecimenMedian this compound (Anhydroecgonine) Concentration (ng/mL)Reference
Oral Fluid7.40[1][2][3]
Plasma13.03[1][2][3]
Urine1,892.5[1][2][3]

Additionally, studies have reported concentrations of related metabolites in various specimens:

MetaboliteBiological SpecimenConcentration Range (ng/mL)PopulationReference
Nor-ecgonidineUrine0 - 163Living Individuals[4][5]
Nor-ecgonidineUrine0 - 75Post-mortem[4][5]
Ethyl this compoundUrine0 - 39Post-mortem[4][5]

Metabolic Pathway of this compound

The formation of this compound begins with the pyrolysis of cocaine when it is smoked, leading to the formation of methylthis compound (AEME). AEME is then metabolized in the body to this compound.

Metabolic Pathway of this compound from Crack Cocaine Cocaine Cocaine (in crack form) Pyrolysis Pyrolysis (Smoking) Cocaine->Pyrolysis AEME Methylthis compound (AEME) (Anhydroecgonine Methyl Ester) Pyrolysis->AEME Metabolism Metabolism (Hydrolysis) AEME->Metabolism This compound This compound (Anhydroecgonine) Metabolism->this compound General Workflow for this compound Analysis cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood Blood/Plasma SPE Solid-Phase Extraction (SPE) Blood->SPE Urine Urine Urine->SPE OralFluid Oral Fluid OralFluid->SPE GCMS GC-MS Analysis (with Derivatization) SPE->GCMS LCMS LC-MS/MS Analysis (without Derivatization) SPE->LCMS Data Data Analysis & Quantification GCMS->Data LCMS->Data

References

The Dose-Dependent Relationship Between Cocaine and its Metabolite, Ecgonidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals a direct correlation between the dosage of smoked cocaine and the resulting concentrations of its pyrolysis-specific metabolite, ecgonidine. This guide provides an objective comparison of this compound levels at varying cocaine doses, supported by detailed experimental protocols and metabolic pathway visualizations for researchers, scientists, and drug development professionals.

A pivotal study examining the urinary excretion of cocaine and its metabolites after controlled administration of smoked cocaine demonstrated a linear relationship between the administered dose and the peak concentration of this compound. As the dosage of smoked cocaine increased, the maximum concentration (Cmax) of this compound in urine also increased proportionally.[1] This finding is critical for understanding the pharmacokinetics of cocaine's unique pyrolysis products and for the development of specific biomarkers for monitoring cocaine use, particularly in its smoked form, commonly known as "crack."

This compound is a metabolite of methylthis compound (also known as anhydroecgonine methyl ester or AEME), a substance formed when cocaine is heated.[2] The presence of this compound is therefore a strong indicator that cocaine was consumed via smoking.[3] Methylthis compound has a short half-life of 18-21 minutes before it is metabolized into this compound.[2]

Quantitative Data Summary

The following table summarizes the mean peak urinary concentrations (Cmax) of this compound observed after the administration of three different doses of smoked cocaine, as reported in a controlled clinical trial.

Administered Smoked Cocaine DoseMean Peak Urinary this compound Concentration (Cmax) (ng/mL)
10 mgLinearly correlated with dose
20 mgLinearly correlated with dose
40 mgLinearly correlated with dose
(Data derived from a study on the urinary excretion of cocaine and its metabolites following controlled smoked administration, which found a linear increase in mean Cmax for all analytes with increasing doses.)[1]

Metabolic Pathway of Cocaine to this compound

Cocaine, when smoked, undergoes pyrolysis to form methylthis compound. This intermediate is then metabolized in the body to produce this compound.

CocaineMetabolism Cocaine Cocaine (Smoked) Pyrolysis Pyrolysis (Heating) Cocaine->Pyrolysis Methylthis compound Methylthis compound (AEME) Pyrolysis->Methylthis compound Metabolism Metabolism (Esterase Activity) Methylthis compound->Metabolism This compound This compound Metabolism->this compound

Caption: Metabolic pathway of smoked cocaine to this compound.

Experimental Protocols

Controlled Smoked Cocaine Administration and Urine Collection

This protocol is based on a study that evaluated the urinary excretion of cocaine metabolites after controlled doses.[1]

  • Participants: Human subjects with a history of cocaine use.

  • Dosing: Participants received single doses of 10 mg, 20 mg, and 40 mg of cocaine base via a precise dose delivery device. A placebo was also administered.

  • Sample Collection: Urine specimens were collected for up to seven days following administration.

  • Analytical Method: Urine samples were analyzed for cocaine and its metabolites, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).

Plasma Analysis of Cocaine Metabolites

While the primary data for this compound correlation comes from urine studies, the following protocol for plasma analysis provides a robust methodology for quantifying cocaine metabolites in blood, which can be adapted for this compound. This protocol is based on a study that examined metabolite concentrations after subcutaneous cocaine administration.[4][5]

  • Participants: Healthy human volunteers.

  • Dosing: Subcutaneous administration of a low dose (75 mg/70 kg) and a high dose (150 mg/70 kg) of cocaine hydrochloride.

  • Sample Collection: Plasma specimens were collected at various time points up to 48 hours after dosing.

  • Analytical Method:

    • Extraction: Solid-phase extraction is a common method for isolating cocaine and its metabolites from biological matrices.

    • Derivatization: Chemical derivatization is often employed to improve the chromatographic and mass spectrometric properties of the analytes.

    • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is used for the separation, identification, and quantification of the target compounds. The limit of quantification for cocaine and its major metabolites in this study was 2.5 ng/mL.[4][5]

Experimental Workflow for Correlation Analysis

The following diagram illustrates a typical workflow for a study investigating the correlation between cocaine dosage and this compound concentration.

ExperimentalWorkflow cluster_protocol Experimental Protocol cluster_analysis Sample Analysis cluster_data Data Analysis ParticipantRecruitment Participant Recruitment & Consent DoseAdministration Controlled Cocaine Dose Administration (e.g., 10, 20, 40 mg smoked) ParticipantRecruitment->DoseAdministration SampleCollection Biological Sample Collection (Urine/Plasma at timed intervals) DoseAdministration->SampleCollection SamplePrep Sample Preparation (Extraction & Derivatization) SampleCollection->SamplePrep GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis Quantification Quantification of this compound GCMS_Analysis->Quantification DataCompilation Data Compilation Quantification->DataCompilation CorrelationAnalysis Correlation Analysis (Dosage vs. Concentration) DataCompilation->CorrelationAnalysis Reporting Reporting of Findings CorrelationAnalysis->Reporting

Caption: Workflow for cocaine dosage and this compound correlation study.

References

Performance Evaluation of Solid-Phase Extraction (SPE) Cartridges for Ecgonidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of ecgonidine, a key metabolite of cocaine, is crucial in clinical and forensic toxicology. Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and purification of this compound from complex biological matrices prior to analysis. The choice of SPE cartridge significantly impacts recovery, data quality, and overall method performance. This guide provides an objective comparison of different SPE cartridges for this compound analysis, supported by experimental data from various studies.

Data Presentation: Performance of SPE Cartridges for this compound and Related Analytes

The following table summarizes the performance of different SPE cartridges as reported in the scientific literature for the extraction of this compound and its parent compounds. Direct comparative studies for this compound across a wide range of modern cartridges are limited; therefore, data for cocaine and other key metabolites are included to provide a broader context for performance expectations.

SPE Cartridge TypeSorbent ChemistryAnalyte(s)MatrixRecovery (%)LOQ (ng/mL)Analytical MethodCitation(s)
Mixed-ModeCation Exchange & Reversed-PhaseEcgonine & 8 other cocaine metabolitesHuman Urine84 - 1032.5 - 10GC-MS[1][2]
Mixed-Mode (Bond Elut Certify)Cation Exchange & Reversed-PhaseCocaine, Benzoylecgonine, Ecgonine Methyl Ester, CocaethyleneMeconium, Whole Blood, Plasma58.1 - 99.7 (Meconium), 95.6 - 124.0 (Blood), 86.9 - 128.9 (Plasma)Not SpecifiedGC-MS[3]
Cation ExchangeNot Specified23 Opioids, Cocaine, and MetabolitesUrine>693 - 25UPLC-MS/MS[4]
Not SpecifiedNot SpecifiedCocaine, Benzoylecgonine, Ecgonine Methyl Ester, EthylcocaineUrine80 - 106Not SpecifiedHPLC[5]
Mixed-ModeNot SpecifiedCocaine and MetabolitesMeconium>56.3Not SpecifiedGC-MS[6]

Note: The performance of SPE cartridges can be influenced by the specific experimental conditions, including the sample matrix, pH, and the elution solvents used. The data presented above is for comparative purposes and highlights the general efficacy of the specified cartridge types.

Experimental Protocols

Detailed methodologies are critical for replicating and adapting extraction procedures. Below are representative experimental protocols derived from the cited literature for the solid-phase extraction of this compound and related compounds.

1. General Reversed-Phase SPE Protocol

This protocol is a general guideline for the extraction of acidic, basic, and neutral compounds from biological fluids using reversed-phase SPE cartridges.[7]

  • Conditioning: Pass 2-5 column volumes of a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.

  • Equilibration: Equilibrate the cartridge with 2-5 column volumes of a weak solvent similar to the sample matrix (e.g., water or buffer at a specific pH). It is crucial not to let the sorbent bed dry out before sample application.

  • Sample Loading: Dilute the biological sample (e.g., urine, plasma) with an equal volume of water or a suitable buffer to optimize retention.[7] Apply the pre-treated sample to the SPE cartridge at a controlled flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with a solvent or buffer solution designed to remove matrix interferences without eluting the analytes of interest. For instance, for basic compounds, a wash with water followed by a weak organic solvent may be used.

  • Elution: Elute the retained analytes with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture with a pH modifier).

2. Mixed-Mode Cation Exchange SPE Protocol for Cocaine and Metabolites in Urine

This protocol is based on a method for the simultaneous analysis of ecgonine and other cocaine metabolites.[1][2]

  • Sample Pre-treatment: To 500 µL of human urine, add internal standards.

  • SPE Cartridge: Utilize a mixed-mode cation exchange cartridge.

  • Conditioning: Condition the cartridge with methanol followed by deionized water.

  • Sample Loading: Apply the pre-treated urine sample to the cartridge.

  • Washing: Wash the cartridge with deionized water and then a mild organic solvent to remove interferences.

  • Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Derivatization and Analysis: The eluate is then evaporated, derivatized, and analyzed by GC-MS.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the solid-phase extraction of this compound from a biological sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Pretreatment Pre-treatment (e.g., Dilution, pH Adjustment) Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol) Loading 3. Sample Loading Pretreatment->Loading Equilibration 2. Equilibration (e.g., Water/Buffer) Washing 4. Washing (Remove Interferences) Elution 5. Elution (Collect Analytes) Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Evaporation->Analysis

References

Comparative Stability Analysis: Ecgonidine vs. Ecgonine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of ecgonidine and its corresponding methyl ester, ecgonine methyl ester. The information presented is collated from various scientific studies, offering objective data to inform research and development in relevant fields.

Introduction

This compound and ecgonine methyl ester are both tropane alkaloids closely related to cocaine and its metabolites. Understanding their relative stability is crucial for accurate analytical testing in forensic toxicology, as well as for research into the pharmacology and metabolism of cocaine and related compounds. This guide summarizes key stability data, outlines the experimental methods used to obtain this data, and provides a visual representation of the relevant degradation pathways.

Data Presentation: Stability under Various Conditions

The stability of this compound and ecgonine methyl ester is influenced by several factors, including temperature, pH, and the presence of enzymes in biological matrices. The following tables summarize the available quantitative data from published studies.

Table 1: Stability of Ecgonine Methyl Ester (EME)

MatrixStorage TemperaturepHPreservativeHalf-life / % RecoveryCitation
Postmortem Urine4°C (Refrigerated)Not SpecifiedNone19 of 25 specimens within 20% of initial concentration after 6 months[1]
Postmortem Urine-20°C (Frozen)Not SpecifiedNone22 of 25 specimens within 20% of initial concentration after 6 months[1]
Blood4°CNot SpecifiedNoneDisappeared after 185 days[2]
Blood4°CNot SpecifiedSodium Fluoride (NaF)Disappeared after 215 days[2]
Blood-20°CNot SpecifiedNot Specified>80% recovery after 1 year[2]
Urine4°C8NoneDisappeared after 15 days[2]

Table 2: Stability of Anhydroecgonine Methyl Ester (AEME) and its Hydrolysis to this compound

Note: Data on the stability of isolated this compound is limited. The following data pertains to the formation of this compound from the degradation of anhydroecgonine methyl ester (AEME), also known as methylthis compound.

MatrixStorage TemperaturepHPreservative/InhibitorHalf-life of AEME (hydrolysis to this compound)Citation
Human PlasmaRoom TemperatureNot SpecifiedNone5 days[3]
Human Plasma4°CNot SpecifiedNone13 days[3]
Human PlasmaNot SpecifiedNot SpecifiedEsterase inhibitors (e.g., NaF)Significantly reduced hydrolysis[3]
BufferNot Specified>5NoneSlower hydrolysis than in plasma[3]
Sheep Plasma37°CNot SpecifiedNoneSignificant degradation after 3 hours[4]
Sheep PlasmaRoom TemperatureNot SpecifiedNoneSignificant degradation after 13 hours[4]
Sheep Plasma-80°CNot SpecifiedNoneStable for up to 1 month[5][6]
UrineRefrigerated6.0Not SpecifiedAEME remained stable for 30 days[7]

Experimental Protocols

The data presented above were generated using various analytical methodologies. Below are summaries of the typical experimental protocols employed in these studies.

Sample Preparation and Extraction
  • Solid-Phase Extraction (SPE): A common technique for isolating cocaine and its metabolites from biological matrices like urine and blood. The process involves passing the liquid sample through a solid adsorbent material that retains the analytes of interest. The analytes are then eluted with a suitable solvent. For the analysis of this compound, a specific SPE method involves adjusting the sample pH to around 5.5 to remove other compounds, followed by readjusting the pH to 2.0-3.0 for the extraction of the zwitterionic this compound.[8]

  • Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

  • Protein Precipitation: For plasma or blood samples, proteins are often precipitated by adding a solvent like acetonitrile. The mixture is then centrifuged to separate the precipitated proteins, and the supernatant containing the analytes is collected for analysis.

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and semi-volatile compounds. Analytes are often derivatized (e.g., with silylating agents) to increase their volatility and improve chromatographic performance.[3][5] The mass spectrometer provides detailed structural information, allowing for confident identification of the compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific for the quantification of drugs and their metabolites in biological fluids. It involves separating the compounds using high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer.[9]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways leading to the formation of ecgonine methyl ester and this compound.

cluster_cocaine Cocaine Degradation Cocaine Cocaine EME Ecgonine Methyl Ester Cocaine->EME Enzymatic Hydrolysis (Plasma Cholinesterase) BE Benzoylecgonine Cocaine->BE Chemical Hydrolysis Ecgonine Ecgonine EME->Ecgonine Hydrolysis BE->Ecgonine Hydrolysis

Caption: Degradation pathway of cocaine to ecgonine methyl ester.

cluster_aeme AEME Degradation AEME Anhydroecgonine Methyl Ester (AEME) (Cocaine Pyrolysis Product) This compound This compound (Anhydroecgonine) AEME->this compound Chemical and Enzymatic Hydrolysis

Caption: Hydrolysis of anhydroecgonine methyl ester to this compound.

Comparative Analysis and Conclusion

Based on the available data, ecgonine methyl ester (EME) and this compound (formed from AEME) exhibit different stability profiles, largely dependent on the matrix and storage conditions.

  • In biological samples at refrigerated (4°C) or room temperature, both EME and AEME (the precursor to this compound) are susceptible to hydrolysis. The half-life of AEME in plasma is relatively short (5 days at room temperature), indicating that this compound will be formed relatively quickly.[3] EME also degrades over time, though studies show it can be detected for several months in refrigerated urine.[1]

  • Freezing (-20°C or -80°C) significantly enhances the stability of both compounds. EME is stable for over a year at -20°C in blood, and AEME is stable for at least a month at -80°C in plasma.[2][5][6]

  • pH plays a critical role in the stability of both molecules. Hydrolysis of AEME is noted to occur in buffers with a pH above 5.[3] Similarly, the stability of EME is affected by pH, with degradation observed at pH 8 in urine.[2] Acidifying samples can help to preserve these compounds.[7]

  • The presence of esterase inhibitors, such as sodium fluoride, can significantly slow the degradation of both EME and AEME in biological samples by preventing enzymatic hydrolysis. [3]

References

A Comparative Analysis of Ecgonidine and Other Cocaine Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the pharmacology and toxicology of key cocaine metabolites, providing essential data and experimental protocols for the scientific community.

This guide offers an objective comparison of ecgonidine and other significant cocaine metabolites, including benzoylecgonine (BE), ecgonine methyl ester (EME), and the pharmacologically active norcocaine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Introduction

Cocaine is extensively metabolized in the body, producing a range of compounds with varying physiological effects. Understanding the distinct pharmacological and toxicological profiles of these metabolites is crucial for the development of effective diagnostics, therapeutics, and for a deeper comprehension of cocaine's overall impact on the body. This guide provides a comparative overview of this compound, a metabolite of the cocaine pyrolysis product anhydroecgonine methyl ester (methylthis compound), and other major metabolites of cocaine.

Comparative Quantitative Data

The following tables summarize key quantitative data for cocaine and its principal metabolites, focusing on their affinity for the dopamine transporter (DAT), a primary target of cocaine's psychoactive effects, and their acute toxicity.

Dopamine Transporter (DAT) Binding Affinity

The inhibition of the dopamine transporter is a key mechanism underlying the reinforcing effects of cocaine. The binding affinity of a compound to the DAT is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

CompoundDopamine Transporter (DAT) Binding Affinity (Ki, nM)
Cocaine~100 - 600
NorcocaineData not readily available in a comparable format
Benzoylecgonine (BE)Very low affinity
Ecgonine Methyl Ester (EME)Very low affinity
This compoundData not readily available in a comparable format
CocaethyleneEquipotent to cocaine

Note: Ki values can vary between studies depending on the experimental conditions and tissue preparations used. The values presented here are approximate ranges found in the literature. Data for norcocaine and this compound are not as readily available in the form of specific Ki values from the initial literature search.

Acute Toxicity

The acute toxicity of a substance is often quantified by its median lethal dose (LD50), the dose required to kill half the members of a tested population.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation
CocaineMiceIntraperitoneal (IP)~95.1[1]
NorcocaineMiceIntraperitoneal (IP)~40
CocaethyleneMiceIntraperitoneal (IP)Lower than cocaine
BenzoylecgonineRatsIntravenous (IV)Not lethal at doses 100x greater than cocaine[2]
Ecgonine Methyl EsterRatsIntravenous (IV)Less toxic than cocaine[2]

Metabolite Profiles

This compound (Anhydroecgonine)

This compound is a metabolite of methylthis compound, which is a pyrolysis product formed when crack cocaine is smoked.[3] Its presence in biological samples can serve as a specific biomarker for this route of cocaine administration.[4] this compound has a half-life of approximately 94-137 minutes.[4]

Norcocaine

Norcocaine is a pharmacologically active metabolite of cocaine, meaning it contributes to the overall effects of the parent drug. It is formed through the N-demethylation of cocaine in the liver. Norcocaine exhibits greater toxicity than cocaine itself.[2]

Benzoylecgonine (BE)

Benzoylecgonine is one of the two major, but pharmacologically inactive, metabolites of cocaine.[1] Due to its longer half-life compared to cocaine, it is the primary metabolite tested for in most cocaine urine drug screens.[5][6]

Ecgonine Methyl Ester (EME)

Similar to benzoylecgonine, ecgonine methyl ester is a major, largely inactive metabolite of cocaine.[1] It is formed by the hydrolysis of cocaine.[5] Along with BE, its detection is a reliable indicator of recent cocaine use.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and reproducibility. The following diagrams, generated using Graphviz, illustrate the cocaine metabolism pathway and a typical experimental workflow for a dopamine transporter binding assay.

Cocaine_Metabolism Cocaine Cocaine Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis EcgonineMethylEster Ecgonine Methyl Ester Cocaine->EcgonineMethylEster Hydrolysis Cocaethylene Cocaethylene (with ethanol) Cocaine->Cocaethylene Transesterification Ecgonine Ecgonine Benzoylecgonine->Ecgonine Hydrolysis EcgonineMethylEster->Ecgonine Hydrolysis Methylthis compound Methylthis compound (from smoking) This compound This compound Methylthis compound->this compound Metabolism

Cocaine Metabolism Pathway

DAT_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Prep Prepare brain tissue homogenate (e.g., rat striatum) Incubate Incubate tissue homogenate with radioligand and varying concentrations of test compound Tissue_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]WIN 35,428) Radioligand_Prep->Incubate Compound_Prep Prepare test compounds (cocaine metabolites) Compound_Prep->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Calculate Calculate specific binding Count->Calculate Plot Plot binding curve Calculate->Plot Determine_Ki Determine Ki values Plot->Determine_Ki

Dopamine Transporter Binding Assay Workflow

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the generation of reliable and comparable data. Below are methodologies for key experiments cited in the study of cocaine metabolites.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of cocaine metabolites for the dopamine transporter.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Test compounds (cocaine and its metabolites)

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909)

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Tissue Preparation:

    • Dissect rat striata and place in ice-cold homogenization buffer.

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation.

    • Add varying concentrations of the test compound (cocaine metabolite).

    • Add a fixed concentration of the radioligand.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound to a separate set of tubes.

    • Incubate the tubes at a controlled temperature (e.g., room temperature) for a specific duration to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of cocaine metabolites on a cell line.

Materials:

  • Cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (cocaine and its metabolites)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to the appropriate confluency.

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density.

    • Incubate the plate overnight to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds.

    • Include control wells with medium only (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control.

    • Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This guide provides a foundational comparison of this compound and other key cocaine metabolites. The presented data highlights the significant differences in their pharmacological and toxicological profiles. While major metabolites like benzoylecgonine and ecgonine methyl ester are largely inactive and serve as important biomarkers, norcocaine is a pharmacologically active and more toxic metabolite. This compound's unique association with smoked cocaine makes it a critical area for further research. The provided experimental protocols offer a standardized approach for researchers to further investigate these compounds, contributing to a more complete understanding of cocaine's complex effects on the human body. Future research should focus on obtaining more comprehensive quantitative data, particularly for less-studied metabolites like this compound, to refine our understanding and aid in the development of targeted interventions.

References

Safety Operating Guide

Navigating the Safe Disposal of Ecgonidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling ecgonidine now have access to a consolidated guide outlining the essential procedures for its safe and compliant disposal. Given its classification as a toxic substance and its association with controlled substances, proper handling and disposal are paramount to ensure laboratory safety and regulatory adherence. This guide provides step-by-step instructions, summarizes key data, and offers visual aids to facilitate understanding and implementation of these critical protocols.

This compound, a metabolite of cocaine and a pyrolysis product of crack cocaine, requires stringent disposal methods due to its potential hazards.[1][2] Safety data sheets for closely related compounds, such as anhydroecgonine methyl ester (methylthis compound) and ecgonine hydrochloride, highlight the acute toxicity of these substances, with hazards including being fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risk.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its closely related analogue, anhydroecgonine methyl ester, providing a quick reference for laboratory professionals.

PropertyThis compoundAnhydroecgonine Methyl Ester (Methylthis compound)
Synonyms AnhydroecgonineAEME, (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, methyl ester
Molecular Formula C9H13NO2C10H15NO2
Molecular Weight 167.20 g/mol 181.23 g/mol [1]
Appearance Not specifiedNeat[1]
Regulation Potential controlled substance analogRegulated as a Schedule II compound in the United States.[6]

Experimental Protocols: Disposal Procedures for this compound

The following protocols are based on general best practices for the disposal of hazardous chemicals and controlled substances. Researchers must consult their institution's specific safety guidelines and local regulations in conjunction with these procedures.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Handling Location: All procedures involving this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

  • Protective Clothing: Wear a lab coat, closed-toe shoes, and appropriate chemical-resistant gloves.[3]

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[3]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[3]

2. Decontamination of Surfaces and Equipment:

  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Use a suitable solvent (e.g., methanol, followed by a detergent and water) to thoroughly clean the contaminated areas.

  • Collect all cleaning materials (e.g., wipes, absorbent pads) and treat them as hazardous waste.

3. Disposal of Unused or Waste this compound:

Due to its potential classification as a controlled substance analog, this compound must be rendered "non-retrievable" before disposal.[7][8][9][10][11]

  • For DEA Registrants (e.g., research institutions):

    • Reverse Distributor: The preferred method is to transfer the this compound waste to a licensed reverse distributor who is authorized to handle and dispose of controlled substances.[9]

    • On-site Destruction: If a reverse distributor is not an option, on-site destruction may be performed in accordance with DEA regulations (21 CFR Part 1317).[10] This typically involves incineration by a licensed hazardous waste disposal company. Two authorized employees must witness the entire destruction process and maintain a detailed log.[7]

  • For small quantities in a laboratory setting (if permitted by institutional policy and local regulations):

    • Chemical Inactivation (if a validated procedure exists): Consult chemical safety literature for a validated method to chemically alter this compound to a non-toxic and non-controlled substance. This procedure should only be performed by trained personnel.

    • Inerting and Landfill Disposal: If chemical inactivation is not feasible, the following steps should be taken:

      • Mix the this compound with an inert and undesirable substance, such as used coffee grounds, cat litter, or sand.[12][13] This makes the substance less appealing and more difficult to extract.

      • Place the mixture in a sealed, leak-proof container.

      • Label the container clearly as "Hazardous Waste" with the contents listed.

      • Dispose of the container through your institution's hazardous waste management program. Do not dispose of this in the regular trash or down the drain. [4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

EcgonidineDisposalWorkflow start This compound Waste Generated is_dea_registrant Are you a DEA Registrant? start->is_dea_registrant reverse_distributor Transfer to Reverse Distributor is_dea_registrant->reverse_distributor Yes on_site_destruction On-site Destruction (e.g., Incineration via Licensed Contractor) is_dea_registrant->on_site_destruction Yes, if no Reverse Distributor check_local_policy Consult Institutional & Local Regulations is_dea_registrant->check_local_policy No end_registrant Compliant Disposal reverse_distributor->end_registrant on_site_destruction->end_registrant chemical_inactivation Chemical Inactivation (Validated Procedure) check_local_policy->chemical_inactivation Procedure Exists? inert_landfill Inert & Dispose as Hazardous Waste check_local_policy->inert_landfill No Validated Procedure chemical_inactivation->inert_landfill Not Feasible end_non_registrant Compliant Disposal chemical_inactivation->end_non_registrant Successful inert_landfill->end_non_registrant

Caption: Decision workflow for this compound disposal.

This comprehensive guide serves as a critical resource for ensuring the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can mitigate risks, protect personnel, and maintain regulatory compliance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ecgonidine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Ecgonidine, a substance requiring stringent safety protocols due to its potential health risks. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and the integrity of research activities.

Immediate Safety and Personal Protective Equipment (PPE)

Given the toxicological profile of related compounds, this compound should be handled as a potent substance with significant health risks upon exposure.[1][2] The primary routes of exposure include inhalation, dermal contact, and ingestion. Therefore, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements

All personnel handling this compound must wear the following personal protective equipment. These recommendations are based on guidelines for handling hazardous drugs and potent pharmaceutical compounds.[1][2][3][4][5]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a breach in the outer glove.
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects the body from contamination and prevents the transfer of the substance outside of the designated handling area.
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols, which can be absorbed through the eyes and mucous membranes.
Respiratory Protection A NIOSH-approved powered air-purifying respirator (PAPR) with high-efficiency particulate air (HEPA) filters or a supplied-air respirator (SAR).[6]This compound as a powder poses a significant inhalation hazard. A PAPR or SAR provides a higher level of protection than standard filtering facepiece respirators.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the laboratory.

Important Note on Occupational Exposure Limits (OELs): As of this writing, a specific Occupational Exposure Limit (OEL), Threshold Limit Value (TLV) set by ACGIH, or Immediately Dangerous to Life or Health (IDLH) value from NIOSH has not been established for this compound.[7][8][9][10][11][12][13][14][15] In the absence of a defined OEL, a "standard precautions" or "universal precautions" approach is mandated, treating the substance as highly hazardous.[3][4][5]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Handling Workflow

The following diagram outlines the mandatory workflow for preparing and handling this compound to minimize exposure risk.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don all required PPE in designated anteroom B Verify functionality of engineering controls (fume hood/BSC) A->B C Prepare all necessary equipment and reagents within the containment area B->C D Weigh and handle solid this compound only within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC) C->D E Work with solutions of this compound within the fume hood/BSC D->E F Maintain a closed system as much as possible E->F G Decontaminate all surfaces and equipment F->G H Segregate and label all waste streams G->H I Doff PPE in the designated anteroom in the correct order H->I J Thoroughly wash hands and any exposed skin I->J Respirator Cartridge Selection Logic A Is the substance a powder or aerosol? B Use a respirator with a High-Efficiency Particulate Air (HEPA/P100) filter. A->B C Is the substance volatile or used with volatile solvents? B->C C->B No D Use a combination cartridge with HEPA/P100 filter and Organic Vapor (OV) protection. C->D Yes E Are acid gases present? D->E E->D No F Use a multi-gas cartridge with HEPA/P100, OV, and Acid Gas (AG) protection. E->F Yes

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。